Product packaging for Alinidine(Cat. No.:CAS No. 33178-86-8)

Alinidine

Cat. No.: B1665700
CAS No.: 33178-86-8
M. Wt: 270.15 g/mol
InChI Key: OXTYVEUAQHPPMV-UHFFFAOYSA-N
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Description

Alinidine is an anti-arrythmic that reduces heart-rate without blockade of beta-adrenoceptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13Cl2N3 B1665700 Alinidine CAS No. 33178-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYVEUAQHPPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022571
Record name Alinidine
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Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33178-86-8
Record name Alinidine
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Record name Alinidine [INN:BAN]
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Record name Alinidine
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Record name ALINIDINE
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Foundational & Exploratory

Alinidine's Mechanism of Action on the Sinoatrial Node: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine, a derivative of clonidine, is a negative chronotropic agent that selectively slows the heart rate by acting on the sinoatrial (SA) node. This technical guide provides an in-depth analysis of the molecular and electrophysiological mechanisms underlying this compound's bradycardic effect. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the involved pathways. The primary action of this compound is the reduction of the pacemaker "funny" current (If), alongside effects on other ionic currents that contribute to its overall impact on cardiac pacemaking. This document is intended to be a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction

The sinoatrial node is the heart's natural pacemaker, and its spontaneous electrical activity dictates the heart rate. The generation of this rhythmic activity is a complex interplay of various ion channels and currents. This compound emerged as a compound of interest for its ability to reduce heart rate with minimal effects on other cardiovascular parameters.[1] Its development was ultimately halted due to a lack of specificity, as it was found to also affect calcium and potassium channels.[2] Nevertheless, the study of this compound has provided valuable insights into the pharmacology of cardiac pacemaking. This guide will dissect the mechanism of action of this compound on the SA node, focusing on its electrophysiological effects and the underlying ionic currents.

Electrophysiological Effects of this compound on the Sinoatrial Node

This compound exerts its negative chronotropic effect primarily by altering the electrophysiological properties of SA node cells. The most prominent effect is a dose-dependent decrease in the spontaneous firing rate of these cells.[3] This is achieved through a selective slowing of the phase 4 diastolic depolarization, which is the key determinant of the heart rate.[4][5]

Impact on Action Potential Parameters

Studies on isolated rabbit SA node preparations have demonstrated that this compound prolongs the spontaneous cycle length in a dose-dependent manner. At a concentration of 2.9 µM, this compound was found to prolong the cycle length by 58 ± 28 ms, which corresponds to a 13% ± 7% increase. While the amplitude and duration of the action potential in dominant pacemaker fibers remain largely unchanged, this compound does prolong the repolarization in latent and atrial fibers. At higher concentrations (above 10 µg/ml), a decrease in the maximum rate of rise and the amplitude of the action potential has been observed.

Summary of Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on the sinoatrial node.

ParameterThis compound ConcentrationObserved EffectSpeciesReference
Spontaneous Frequency 0.3 - 100 µg/mlDose-dependent decreaseRabbit
Spontaneous Cycle Length 2.9 µMProlongation of 58 ± 28 ms (13% ± 7%)Rabbit
Diastolic Depolarization 0.7 - 14.3 µmol/LDecreased rateRabbit
Action Potential Duration 0.7 - 14.3 µmol/LProlonged, especially the terminal partRabbit
Max. Rate of Rise (AP) > 10 µg/mlDecreasedRabbit
Amplitude (AP) > 100 µg/mlDecreasedRabbit
Max. Diastolic Potential 100 µg/mlDepolarizedRabbit
Corrected SN Recovery Time 2.9 µMIncreased from 83 ± 47 ms to 126 ± 80 msRabbit
Atrial Effective Refractory Period Not specifiedIncreased by about 10%Rabbit

Mechanism of Action on Sinoatrial Node Ion Currents

The electrophysiological effects of this compound are a direct consequence of its interaction with several key ion currents that govern the pacemaker activity of the SA node.

The "Funny" Current (If / Ih)

The hyperpolarization-activated "funny" current (If or Ih) is a major contributor to the diastolic depolarization in SA node cells. This compound has been shown to be a blocker of this current. This blockade is voltage-dependent and is most pronounced within the potential range where diastolic depolarization occurs. The reduction of If by this compound leads to a slower rate of diastolic depolarization, thereby prolonging the time it takes for the membrane potential to reach the threshold for the next action potential, resulting in a lower heart rate.

Other Ion Currents

While the inhibition of the funny current is a primary mechanism, this compound also affects other ion currents in the SA node, contributing to its overall electrophysiological profile.

  • Slow Inward Current (Is): this compound suppresses the slow inward calcium current (Is) in a dose-dependent manner.

  • Outward Potassium Current (Ik): The outward potassium current (Ik) is also suppressed by this compound in a dose-dependent fashion.

The reduction in both the inward calcium and outward potassium currents contributes to the observed changes in the action potential shape and duration.

Summary of Effects on Ion Currents
Ion CurrentEffect of this compoundConsequenceReference
If / Ih Blockade/ReductionSlows the rate of diastolic depolarization
Is SuppressionContributes to changes in action potential shape
Ik SuppressionContributes to delayed repolarization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action and a typical experimental workflow for its study.

Alinidine_Action_Pathway cluster_currents Ion Channels This compound This compound If_channel If Channel (Funny Current) This compound->If_channel Blocks Is_channel Is Channel (Slow Inward Ca2+) This compound->Is_channel Suppresses Ik_channel Ik Channel (Outward K+) This compound->Ik_channel Suppresses SANode Sinoatrial Node Cell HeartRate Heart Rate SANode->HeartRate Decreases If_channel->SANode Reduces Diastolic Depolarization Slope Is_channel->SANode Alters Action Potential Shape Ik_channel->SANode Prolongs Repolarization

Caption: Signaling pathway of this compound's action on sinoatrial node ion channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_treatment Treatment cluster_analysis Data Analysis Isolation Isolation of Rabbit Sinoatrial Node Cells Culture Cell Culture/Tissue Preparation Isolation->Culture PatchClamp Whole-Cell Patch Clamp Culture->PatchClamp VoltageClamp Voltage Clamp Protocol (to measure specific currents) PatchClamp->VoltageClamp CurrentClamp Current Clamp Protocol (to measure action potentials) PatchClamp->CurrentClamp AlinidineApp Application of this compound (various concentrations) VoltageClamp->AlinidineApp CurrentClamp->AlinidineApp AP_Analysis Action Potential Parameter Analysis AlinidineApp->AP_Analysis Current_Analysis Ion Current Analysis (e.g., I-V curves) AlinidineApp->Current_Analysis DoseResponse Dose-Response Curve Generation AP_Analysis->DoseResponse Current_Analysis->DoseResponse

Caption: Typical experimental workflow for studying this compound's effects.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the key studies of this compound's effects on the sinoatrial node.

Tissue and Cell Preparation
  • Animal Model: The majority of in-vitro studies have utilized the rabbit sinoatrial node due to its anatomical and electrophysiological similarities to the human SA node.

  • Isolation of SA Node Preparations: The right atrium containing the SA node is dissected and placed in a tissue bath continuously perfused with oxygenated Tyrode's solution at a physiological temperature.

  • Isolation of Single SA Node Cells: For patch-clamp studies, single sinoatrial node cells are enzymatically isolated. This typically involves perfusion of the SA node artery with a low-calcium solution containing enzymes such as collagenase and protease to dissociate the individual myocytes.

Electrophysiological Recordings
  • Intracellular Microelectrode Recordings: Standard glass microelectrodes filled with KCl are used to impale cells within the intact SA node preparation to record transmembrane action potentials.

  • Whole-Cell Patch-Clamp Technique: This technique is used on isolated single SA node cells to record both action potentials (in current-clamp mode) and specific ion currents (in voltage-clamp mode).

    • Voltage-Clamp Protocols: To isolate and study specific currents like If, Is, and Ik, specific voltage protocols are applied. For example, to measure If, hyperpolarizing voltage steps are applied from a holding potential.

  • Solutions:

    • Tyrode's Solution (extracellular): A buffered salt solution containing physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, and glucose.

    • Pipette Solution (intracellular): The composition varies depending on the specific current being measured but generally contains a potassium-based salt (e.g., K-aspartate or KCl) and buffering agents.

Drug Application
  • This compound is typically dissolved in an appropriate solvent and then diluted to the desired concentrations in the extracellular (Tyrode's) solution.

  • The drug-containing solution is then perfused into the tissue bath or applied to the isolated cell, and the electrophysiological parameters are recorded before, during, and after drug application to assess its effects.

Conclusion

This compound reduces the heart rate by primarily targeting the sinoatrial node. Its mechanism of action is multifaceted, with the most significant contribution coming from the blockade of the "funny" current (If), which slows the rate of diastolic depolarization. Additionally, its suppressive effects on the slow inward calcium current (Is) and the outward potassium current (Ik) contribute to its overall electrophysiological profile. Although no longer in clinical development, the study of this compound has been instrumental in advancing our understanding of the ionic basis of cardiac pacemaking and has paved the way for the development of more specific heart rate-lowering agents. This technical guide provides a consolidated resource for professionals in the field, summarizing the key quantitative data and methodologies related to the investigation of this compound's action on the sinoatrial node.

References

An In-depth Technical Guide to the Electrophysiological Properties of Alinidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the electrophysiological properties of Alinidine, a bradycardic agent known for its selective action on the sinoatrial (SA) node. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound, an N-allyl derivative of clonidine, exerts its primary effect by reducing the heart rate. This negative chronotropic action is achieved without significant blockade of beta-adrenoceptors, distinguishing it from many other heart rate-lowering drugs.[1][2] The principal mechanism involves the inhibition of the hyperpolarization-activated inward current, also known as the "funny" current (If), which is crucial for the spontaneous diastolic depolarization in pacemaker cells of the SA node.[3][4] By slowing the rate of this depolarization, this compound prolongs the cardiac cycle and, consequently, reduces the heart rate.[3]

While the inhibition of If is central, studies have also revealed that this compound can affect other ion channels. It has been shown to suppress the slow inward calcium current (Is) and the outward potassium current (Ik) in a dose-dependent manner. These actions contribute to the overall changes in the action potential configuration, including a delayed repolarization. Some evidence also suggests that this compound may interfere with A1-receptor-mediated effects of adenosine.

Electrophysiological Effects on Cardiac Tissue

This compound's electrophysiological profile demonstrates a targeted action on the SA node with minimal effects on other cardiac tissues. In conscious dogs, this compound decreased the sinus rate and lengthened the corrected sinus recovery time (CSRT) at higher doses. However, it did not alter intra-atrial, atrioventricular, or intraventricular conduction. The effective refractory periods of the right atrium, atrioventricular node, and right ventricle were also unaffected.

In isolated rabbit SA node preparations, this compound produced a dose-dependent decrease in the spontaneous frequency by reducing the slope of diastolic depolarization. This effect was observed across the entire SA node, indicating that it does not induce pacemaker shifts.

Quantitative Data on Electrophysiological Parameters

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the cited literature.

Table 1: Effects of this compound on Heart Rate and Blood Pressure

Species/SubjectDoseRouteEffect on Heart RateEffect on Blood PressureReference
Healthy Volunteers0.5 mg/kgi.v.No change at rest, significant reduction during exerciseNot significantly affected
Patients with Hyperkinetic Heart Syndrome0.5 mg/kgi.v.Reduced at rest and during exerciseNo change
Healthy People40 mg and 80 mgOralSignificantly reduced exercise tachycardia80 mg dose reduced arterial pressure
Heart Patients40 mgi.v.Sustained bradycardic effect-
Conscious Dogs0.5, 1, 2 mg/kgi.v.Decreased sinus rate (≤ 43%)Not modified
Healthy Subjects40 mgi.v. & OralMaximal decrease of 19.2% (i.v.) and 14.2% (oral)Slight decrease in systolic BP, no change in diastolic BP

Table 2: Effects of this compound on Cardiac Electrophysiological Parameters

ParameterSpecies/TissueConcentration/DoseEffectReference
Corrected Sinus Node Recovery Time (CSRT)Heart Patients (with autonomic blockade)40 mg i.v.Increased from 165 ± 50 to 427 ± 117 msec
Corrected Sinus Node Recovery Time (CSRT)Conscious Dogs1 and 2 mg/kg i.v.Lengthened (≤ 71%)
Atrial Effective Refractory Period (AERP)Conscious Dogs0.5, 1, 2 mg/kg i.v.Increased (≤ 33%)
Wenckebach Point (WP)Conscious Dogs0.5, 1, 2 mg/kg i.v.Decreased (≤ 33%)
Spontaneous Cycle LengthIsolated Rabbit Right Atria2.9 µMProlonged by 58 ± 28 ms (13% ± 7)
Slow Inward Current (Is)Rabbit Sino-Atrial Node Cells0.3-100 µg/mlSuppressed dose-dependently
Outward Current (Ik)Rabbit Sino-Atrial Node Cells0.3-100 µg/mlSuppressed dose-dependently
Hyperpolarization-activated Inward Current (Ih)Rabbit Sino-Atrial Node Cells0.3-100 µg/mlReduced

Detailed Experimental Protocols

The following methodologies are representative of the experimental setups used to investigate the electrophysiological properties of this compound.

Isolated Sino-Atrial Node Preparation (Rabbit)
  • Tissue Preparation: The right atrium, including the SA node, is dissected from a rabbit heart and placed in a tissue bath. The preparation is continuously superfused with a Tyrode solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5) and gassed with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).

  • Electrophysiological Recordings: Intracellular action potentials are recorded from the dominant pacemaker fibers within the SA node using glass microelectrodes filled with 3 M KCl. Parameters such as spontaneous cycle length, action potential duration, and the rate of diastolic depolarization (phase 4) are measured.

  • Drug Application: this compound is added to the superfusing solution in increasing concentrations to determine its dose-dependent effects.

Voltage Clamp Studies on Single Sino-Atrial Node Cells (Rabbit)
  • Cell Isolation: Single pacemaker cells are isolated from the SA node of a rabbit heart using enzymatic digestion (e.g., with collagenase and protease).

  • Voltage Clamp Technique: The whole-cell patch-clamp technique is employed to control the membrane potential of a single cell and measure the ionic currents flowing across the cell membrane. Specific voltage protocols are applied to isolate and study individual currents such as If, Is, and Ik.

  • Data Analysis: The current-voltage relationships and the kinetics of channel activation and inactivation are analyzed before and after the application of this compound to quantify its effects on the conductance and gating of the respective ion channels.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.

Alinidine_Mechanism This compound This compound SANode Sinoatrial (SA) Node Pacemaker Cell This compound->SANode If_Channel Hyperpolarization-activated 'Funny' Channel (If) This compound->If_Channel Inhibits Diastolic_Depolarization Rate of Diastolic Depolarization (Phase 4) If_Channel->Diastolic_Depolarization Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate

Caption: Mechanism of this compound's bradycardic effect.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Tissue_Isolation Isolate Rabbit Right Atrium SA_Node_Prep Prepare SA Node Tissue in Bath Tissue_Isolation->SA_Node_Prep Cell_Isolation Isolate Single SA Node Cells Tissue_Isolation->Cell_Isolation Microelectrode Intracellular Recording (Action Potentials) SA_Node_Prep->Microelectrode Patch_Clamp Whole-Cell Patch Clamp (Ionic Currents) Cell_Isolation->Patch_Clamp Baseline Record Baseline Parameters Microelectrode->Baseline Patch_Clamp->Baseline Drug_Application Apply this compound (Dose-Response) Baseline->Drug_Application Data_Analysis Analyze Changes in AP and Currents Drug_Application->Data_Analysis

Caption: Electrophysiological investigation workflow.

Conclusion

This compound is a specific bradycardic agent whose primary electrophysiological effect is the reduction of heart rate through the inhibition of the pacemaker current (If) in the SA node. Its minimal impact on other cardiac electrophysiological parameters makes it a valuable tool for studying heart rate regulation. The development of this compound was halted due to a lack of specificity for its target, as it also affects calcium and potassium channels. Nevertheless, the study of its properties has contributed significantly to the understanding of cardiac pacemaking and the development of more specific If inhibitors.

References

Alinidine: An In-depth Technical Guide on a Selective Bradycardic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine (formerly ST-567) is a centrally-acting antihypertensive agent and a negative chronotrope, meaning it reduces heart rate.[1] Developed in the 1970s and 1980s, it was investigated for its potential in treating angina and cardiac arrhythmias.[1][2] this compound is structurally an N-allyl derivative of clonidine.[3][4] Its primary mechanism of action involves the inhibition of the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node, which is the heart's natural pacemaker. This targeted action on the SA node allows for a reduction in heart rate without significantly affecting other cardiovascular parameters like myocardial contractility, a feature that distinguished it from other bradycardic agents of its time like beta-blockers and calcium channel blockers.

However, the development of this compound was ultimately halted. This was due to a lack of sufficient specificity for the If current, as it also exhibited blocking effects on calcium and potassium channels, and it failed to improve outcomes in patients with acute myocardial infarction. Despite its discontinuation for clinical use, this compound remains a valuable pharmacological tool for studying the If current and the mechanisms of cardiac pacemaking.

Chemical and Physical Properties

This compound is an organic compound with the following properties:

PropertyValueReference
IUPAC Name N-(2,6-dichlorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1H-imidazol-2-amine
Synonyms ST-567, N-allyl-clonidine, 2-(N-Allyl-N-(2,6-dichlorophenyl)amino)-2-imidazoline
CAS Number 33178-86-8
Molecular Formula C₁₂H₁₃Cl₂N₃
Molar Mass 270.16 g·mol⁻¹
Melting Point 130-131 °C
Boiling Point 360.2±52.0 °C (Predicted)
pKa 10.42 (at 25°C)

Mechanism of Action

This compound's primary bradycardic effect stems from its inhibition of the pacemaker current, If, in the sinoatrial node. This current is crucial for the diastolic depolarization phase of the action potential in pacemaker cells, thus controlling the heart rate.

Inhibition of the If "Funny" Current

The If current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane. By blocking this current, this compound decreases the rate of diastolic depolarization in SA node cells. This leads to a longer time to reach the threshold for the next action potential, resulting in a reduced heart rate. The block of the If current by this compound is voltage-dependent and is most effective within the potential range where diastolic depolarization occurs.

Lack of Specificity

A significant limitation of this compound is its lack of specificity for the If current. It has been shown to also block calcium and potassium channels. This off-target activity contributes to side effects and a complex electrophysiological profile, including an elongation of the repolarization phase after an action potential.

Signaling Pathway

Alinidine_Mechanism cluster_SANode Sinoatrial Node Pacemaker Cell If_Channel If Channel (HCN Channel) DiastolicDepol Diastolic Depolarization If_Channel->DiastolicDepol Na+ influx Ca_Channel Calcium Channel K_Channel Potassium Channel AP Action Potential HeartRate Heart Rate AP->HeartRate determines DiastolicDepol->AP triggers This compound This compound This compound->If_Channel Inhibits (Primary) This compound->Ca_Channel Inhibits (Off-target) This compound->K_Channel Inhibits (Off-target)

Caption: Mechanism of action of this compound in a sinoatrial node cell.

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.

ParameterRouteValueSpeciesReference
Bioavailability Oral~92%Human
Half-life (Distribution) IV0.6 ± 0.15 hHuman
Half-life (Elimination) IV3.9 ± 0.28 hHuman
Total Clearance IV40.3 ± 8.9 L/hHuman
Renal Clearance IV33.6 ± 12.3 L/hHuman

Pharmacodynamics and Electrophysiological Effects

This compound's primary pharmacodynamic effect is a dose-dependent reduction in heart rate. Its electrophysiological profile has been investigated in both preclinical and clinical settings.

Preclinical Electrophysiological Effects in Conscious Dogs
ParameterDose (mg/kg, IV)EffectReference
Sinus Rate 0.5 - 4.0≤ 43% decrease
Ventricular Rate 0.5 - 4.0≤ 44% decrease
Atrial Rate 0.5 - 4.0≤ 31% increase
Corrected Sinus Recovery Time (CSRT) 2.0 - 4.0≤ 71% increase
Atrial Effective Refractory Period (AERP) 0.5 - 4.0≤ 33% increase
Wenckebach Point (WP) 0.5 - 4.0≤ 33% decrease
Clinical Electrophysiological Effects in Humans
ParameterDoseEffectReference
Heart Rate (IV) 40 mgSustained bradycardic effect
Heart Rate (Oral) 40 mgMaximal decrease of 14.2 ± 8.1%
Sinus Node Recovery Time 40 mg IVIncreased
Corrected Sinus Node Recovery Time 40 mg IVIncreased (with autonomic blockade)
Refractory Periods (Atrium, AV Node, Ventricle) 40 mg IVUnaffected
Intraatrial, AV, and Intraventricular Conduction 40 mg IVUnaltered
ECG Intervals (P-wave, PR, QRS, QTc) 40 mgNot significantly altered
Systolic Blood Pressure 40 mgSlight decrease (3-8%)
Diastolic Blood Pressure 40 mgUnchanged
Antianginal and Antiarrhythmic Effects

In patients with stable angina, this compound (40 mg, three times a day) was shown to reduce the number of anginal attacks and nitroglycerine consumption. This anti-ischemic effect is primarily attributed to the reduction in heart rate, which decreases myocardial oxygen demand. This compound also demonstrated antiarrhythmic properties in animal models, preventing adrenaline-induced arrhythmias and reducing ouabain-induced ventricular tachycardia.

Experimental Protocols

Measurement of If Current using Voltage Clamp

Objective: To measure the effect of this compound on the hyperpolarization-activated current (If) in isolated sinoatrial node myocytes.

Methodology:

  • Cell Isolation: Sinoatrial node cells are enzymatically isolated from a suitable animal model (e.g., rabbit).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed.

  • Solutions:

    • External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10, Glucose 5.5; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Contains (in mM): K-aspartate 130, MgCl₂ 2, EGTA 10, HEPES 10, ATP-Mg 2; pH adjusted to 7.2 with KOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -40 mV to inactivate sodium and calcium channels.

    • Hyperpolarizing voltage steps are applied in 10 mV increments, from -50 mV to -120 mV, for a duration of 2-3 seconds to activate the If current.

    • A depolarizing step to +10 mV is then applied to measure the tail current.

  • Data Acquisition and Analysis:

    • The current traces are recorded and filtered.

    • The amplitude of the If current is measured at the end of the hyperpolarizing pulse.

    • The protocol is repeated after perfusion of the cell with varying concentrations of this compound (e.g., 10 µM, 80 µM) to determine the dose-dependent inhibitory effect.

    • Current-voltage (I-V) relationships are plotted to analyze the voltage-dependence of the block.

VoltageClamp_Workflow start Start cell_isolation Isolate Sinoatrial Node Myocytes start->cell_isolation patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_isolation->patch_clamp control_recording Record Baseline If Current (Voltage-Step Protocol) patch_clamp->control_recording alinidine_perfusion Perfuse with this compound control_recording->alinidine_perfusion experimental_recording Record If Current in Presence of this compound alinidine_perfusion->experimental_recording washout Washout this compound experimental_recording->washout data_analysis Analyze Current Traces (I-V Curves, Dose-Response) experimental_recording->data_analysis washout->control_recording Repeat for Washout Control end End data_analysis->end

Caption: Workflow for measuring If current with voltage clamp.

Preclinical Evaluation in Animal Models

Objective: To assess the in vivo effects of this compound on heart rate and cardiac electrophysiology.

Methodology:

  • Animal Model Selection: Conscious dogs are often used as they have a cardiac physiology that is relatively similar to humans. Anesthetized rats are used for ischemia models.

  • Instrumentation: Animals are instrumented for the measurement of ECG, blood pressure, and for drug administration (intravenous line).

  • Experimental Protocol (Conscious Dog Model):

    • Baseline electrophysiological parameters are recorded (sinus rate, CSRT, AERP, WP).

    • This compound is administered intravenously in escalating doses (e.g., 0.5, 1.0, 2.0 mg/kg).

    • Electrophysiological parameters and blood pressure are measured at set intervals after each dose.

    • Plasma samples may be collected to correlate drug concentration with physiological effects.

  • Data Analysis: Changes in electrophysiological parameters from baseline are calculated and tested for statistical significance.

Preclinical_Workflow start Start animal_prep Select and Instrument Animal Model (e.g., Dog) start->animal_prep baseline_rec Record Baseline ECG and Blood Pressure animal_prep->baseline_rec drug_admin Administer this compound or Vehicle (IV, Escalating Doses) baseline_rec->drug_admin post_drug_rec Record Post-Dose ECG and Blood Pressure at Intervals drug_admin->post_drug_rec post_drug_rec->drug_admin Next Dose data_analysis Analyze Changes in Heart Rate, EP Parameters, and BP post_drug_rec->data_analysis end End data_analysis->end

Caption: Workflow for preclinical evaluation of this compound in an animal model.

Clinical Trial Design for Antianginal Efficacy

Objective: To evaluate the efficacy and safety of this compound in reducing anginal attacks in patients with stable angina.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

  • Patient Population: Patients with angiographically confirmed coronary artery disease and stable angina pectoris.

  • Treatment Protocol:

    • Patients are randomly assigned to receive either this compound (e.g., 40 mg three times a day) or a matching placebo for a defined period (e.g., 10 weeks).

    • After a washout period, patients are crossed over to the other treatment arm.

  • Efficacy Endpoints:

    • Primary: Frequency of anginal attacks (recorded in patient diaries).

    • Secondary: Consumption of short-acting nitroglycerin, exercise tolerance on a treadmill, time to onset of ST-segment depression during exercise.

  • Safety Monitoring: Monitoring of adverse events, ECG parameters, and vital signs.

  • Statistical Analysis: Comparison of efficacy endpoints between the this compound and placebo treatment periods.

ClinicalTrial_Workflow start Start patient_recruitment Recruit Patients with Stable Angina start->patient_recruitment randomization Randomize Patients (Double-Blind) patient_recruitment->randomization group_a Group A: Receive this compound randomization->group_a group_b Group B: Receive Placebo randomization->group_b treatment_period1 Treatment Period 1 (e.g., 10 weeks) group_a->treatment_period1 group_b->treatment_period1 washout Washout Period treatment_period1->washout data_collection Collect Data: Angina Frequency, NTG Use, Exercise Tolerance treatment_period1->data_collection crossover Crossover washout->crossover group_a_placebo Group A: Receive Placebo crossover->group_a_placebo group_b_this compound Group B: Receive this compound crossover->group_b_this compound treatment_period2 Treatment Period 2 (e.g., 10 weeks) group_a_placebo->treatment_period2 group_b_this compound->treatment_period2 treatment_period2->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for a randomized, crossover clinical trial of this compound.

Conclusion

This compound is a noteworthy compound in cardiovascular pharmacology, primarily for its pioneering role as a specific bradycardic agent targeting the If current. Its mechanism of action, a direct inhibition of the pacemaker current in the sinoatrial node, provided a novel approach to heart rate reduction, distinct from the broader effects of beta-blockers and calcium channel blockers. While its clinical development was ultimately unsuccessful due to a lack of specificity and failure to demonstrate improved clinical outcomes in broad patient populations, this compound remains a significant research tool. The study of this compound has contributed to a deeper understanding of cardiac electrophysiology and has paved the way for the development of more selective If inhibitors, such as Ivabradine, which have found a place in modern cardiovascular therapy.

References

Alinidine's Impact on Cardiac Pacemaker Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine, a derivative of clonidine, exerts a negative chronotropic effect on the heart by specifically targeting the pacemaker cells of the sinoatrial (SA) node. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiac pacemaker cells, with a focus on its mechanism of action, quantitative effects on action potential parameters, and the experimental protocols used to elucidate these effects. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cardiac actions.

Introduction

Cardiac pacemaker cells in the SA node are responsible for generating the electrical impulses that drive the heartbeat. The spontaneous diastolic depolarization, a key feature of these cells, is primarily driven by the "funny" current (If), a mixed sodium-potassium inward current activated upon hyperpolarization. This compound is a pharmacological agent known to reduce heart rate, and its primary mechanism involves the modulation of this crucial pacemaker current.[1][2][3] This document serves as an in-depth resource for professionals in cardiovascular research and drug development, detailing the cellular and ionic basis of this compound's bradycardic effects.

Mechanism of Action: Inhibition of the Funny Current (If)

This compound's principal effect on cardiac pacemaker cells is the dose-dependent reduction of the slope of diastolic depolarization.[4][5] This is achieved through the inhibition of the hyperpolarization-activated inward current, also known as the "funny" current (If) or Ih. By blocking the If current, this compound effectively slows down the rate at which the membrane potential of pacemaker cells drifts towards the threshold for firing an action potential, thereby prolonging the cardiac cycle and reducing the heart rate.

While the primary target of this compound is the If current, some studies suggest that it may also affect other ionic currents, such as the slow inward calcium current (Is) and the delayed rectifier potassium current (Ik), although to a lesser extent. However, the blockade of If is considered the main determinant of this compound's action. It is important to note that this compound's bradycardic effect is not mediated by the blockade of beta-adrenoceptors.

Signaling Pathway of If Current and this compound's Intervention

The If current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. The activity of these channels is dually regulated by voltage and intracellular cyclic adenosine monophosphate (cAMP). Sympathetic stimulation increases cAMP levels, which directly binds to HCN channels, shifting their activation to more positive potentials and increasing the heart rate. This compound intervenes by directly blocking the pore of the HCN channel, thus reducing the inward flow of positive ions and counteracting the depolarizing stimulus of the If current.

cluster_Membrane Cell Membrane HCN_Channel HCN Channel (If Current) Diastolic_Depolarization Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Initiates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_Channel Activates cAMP cAMP cAMP->HCN_Channel Modulates (Enhances) This compound This compound This compound->HCN_Channel Blocks Action_Potential Action Potential Firing Diastolic_Depolarization->Action_Potential Triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines

Fig. 1: Signaling pathway of If current and this compound's inhibitory action.

Quantitative Data on Electrophysiological Effects

The effects of this compound on the electrophysiological properties of cardiac pacemaker cells have been quantified in various studies. The following tables summarize the key findings from experiments conducted on rabbit and guinea pig sinoatrial node preparations.

Table 1: Effect of this compound on Spontaneous Cycle Length in Rabbit SA Node
This compound Concentration (µM)Prolongation of Spontaneous Cycle Length (ms, mean ± SD)Percentage Increase (%)
2.958 ± 2813 ± 7

Data from a study on isolated rabbit right atria.

Table 2: Dose-Dependent Effects of this compound on Action Potential Parameters in Guinea Pig Nodal Fibers
This compound Concentration (x 10-5 M)Effect on Rate of Diastolic DepolarizationEffect on Action Potential DurationEffect on Action Potential AmplitudeEffect on Maximum Diastolic Potential
0.72 - 28.5Dose-dependent decreaseDose-dependent increaseDose-dependent increase (up to 2.8 x 10-5 M)Dose-dependent increase (up to 2.8 x 10-5 M)

Data from a study on the isolated right auricle of the guinea-pig.

Table 3: Effects of this compound on Various Ionic Currents in Rabbit SA Node Cells
Ionic CurrentEffect of this compound
Hyperpolarization-activated inward current (Ih / If)Reduced
Slow inward current (Is)Suppressed (dose-dependently)
Outward current (Ik)Suppressed (dose-dependently)

Data from voltage-clamp experiments on rabbit sinoatrial node cells.

Experimental Protocols

The investigation of this compound's effects on cardiac pacemaker cells relies on established electrophysiological techniques, primarily intracellular microelectrode recordings and voltage-clamp experiments.

Preparation of Sinoatrial Node Tissue
  • Animal Model: New Zealand White rabbits or Dunkin-Hartley guinea pigs are commonly used.

  • Anesthesia: Animals are anesthetized, typically with sodium pentobarbital.

  • Heart Excision: The heart is rapidly excised and placed in a cardioplegic solution.

  • Dissection: The right atrium containing the sinoatrial node is dissected and mounted in a tissue bath.

  • Perfusion: The preparation is continuously superfused with a temperature-controlled (typically 35-37°C) and oxygenated Tyrode's solution.

Intracellular Microelectrode Recording

This technique is used to measure the action potentials of individual pacemaker cells.

  • Microelectrodes: Glass capillary microelectrodes with a tip resistance of 20-40 MΩ are filled with 3 M KCl.

  • Impaling Cells: The microelectrode is advanced into the SA node preparation to impale a single pacemaker cell.

  • Data Acquisition: The transmembrane potential is recorded using a high-input impedance amplifier. Parameters such as action potential amplitude, duration, maximum diastolic potential, and the rate of diastolic depolarization are measured.

  • Drug Application: this compound is added to the superfusing solution at various concentrations to determine its effects on the action potential parameters.

Voltage-Clamp Experiments

Voltage-clamp techniques are employed to isolate and measure specific ionic currents, such as the If current.

  • Cell Isolation: Single pacemaker cells are isolated from the SA node tissue using enzymatic digestion.

  • Patch-Clamp Configuration: The whole-cell patch-clamp configuration is typically used. A glass micropipette with a larger tip opening is sealed onto the membrane of a single cell.

  • Voltage Protocol for If Measurement:

    • Holding Potential: The cell membrane is held at a depolarized potential (e.g., -35 mV to -40 mV) to inactivate other voltage-gated channels.

    • Hyperpolarizing Pulses: A series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) are applied to activate the If current.

    • Data Analysis: The amplitude and kinetics of the resulting inward current are measured and analyzed to determine the effect of this compound.

  • Solutions: The external and internal (pipette) solutions are specifically designed to isolate the If current by blocking other ionic currents with specific channel blockers (e.g., tetrodotoxin for sodium channels, cadmium for calcium channels).

cluster_Preparation Tissue/Cell Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., Rabbit, Guinea Pig) Heart_Excision Excise Heart and Isolate SA Node Animal_Model->Heart_Excision Cell_Isolation Enzymatic Dissociation (for Voltage-Clamp) Heart_Excision->Cell_Isolation Intracellular_Recording Intracellular Microelectrode Recording (Action Potentials) Heart_Excision->Intracellular_Recording Voltage_Clamp Whole-Cell Voltage-Clamp (Ionic Currents) Cell_Isolation->Voltage_Clamp AP_Analysis Analyze Action Potential Parameters Intracellular_Recording->AP_Analysis Current_Analysis Analyze Ionic Current (e.g., If) Characteristics Voltage_Clamp->Current_Analysis Dose_Response Generate Dose-Response Curves AP_Analysis->Dose_Response Current_Analysis->Dose_Response

Fig. 2: General experimental workflow for studying this compound's effects.

Logical Relationship of this compound's Effects

The following diagram illustrates the logical cascade of events following the administration of this compound, leading to its ultimate physiological effect of reducing heart rate.

Alinidine_Admin This compound Administration HCN_Block Blockade of HCN Channels in SA Node Alinidine_Admin->HCN_Block If_Inhibition Inhibition of If Current HCN_Block->If_Inhibition DD_Slope_Decrease Decreased Slope of Diastolic Depolarization If_Inhibition->DD_Slope_Decrease Cycle_Prolongation Prolongation of Pacemaker Cycle Length DD_Slope_Decrease->Cycle_Prolongation HR_Reduction Reduction in Heart Rate (Negative Chronotropy) Cycle_Prolongation->HR_Reduction

Fig. 3: Logical flow of this compound's effect on heart rate.

Conclusion

This compound effectively reduces heart rate by directly inhibiting the If current in cardiac pacemaker cells. This action leads to a decreased rate of diastolic depolarization and a prolongation of the cardiac cycle. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and safety profile of this compound and other If inhibitors. The provided visualizations of the underlying signaling pathways and experimental workflows offer a clear and concise summary of the core concepts related to this compound's mechanism of action.

References

Alinidine's Molecular Landscape Beyond the If Current: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine, a clonidine derivative, is primarily recognized for its negative chronotropic effects, attributed to the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the molecular correlate of the "funny" or If current. This action led to its investigation as a bradycardic agent for conditions such as angina pectoris. However, the clinical development of this compound was halted due to a lack of sufficient target specificity, which resulted in a complex pharmacological profile extending beyond the If current.[1] This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the If current, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

Off-Target Molecular Interactions of this compound

This compound's broader pharmacological footprint encompasses interactions with several other ion channels and receptors, contributing to its overall physiological effects. Notably, it exhibits activity at muscarinic acetylcholine receptors, adenosine receptors, and various ion channels, including potassium and calcium channels.

Quantitative Analysis of this compound's Off-Target Affinity

The following table summarizes the available quantitative data on the potency of this compound at its identified molecular targets other than the If current.

TargetSpecies/TissueParameterValueReference
Muscarinic ReceptorsRat (atria)pA₂5.82[2]
Muscarinic ReceptorsGuinea Pig (papillary muscle)pA₂5.58[2]
Adenosine A₁ ReceptorsRat (atria)Concentration for 50% reduction of maximal adenosine effect64.6 µM[3][4]
Slow Inward Ca²⁺ Current (Is)Rabbit (sino-atrial node)Concentration for suppressionDose-dependent
Outward K⁺ Current (Ik)Rabbit (sino-atrial node)Concentration for suppressionDose-dependent

Detailed Experimental Protocols

The characterization of this compound's off-target effects has been achieved through a variety of in vitro experimental techniques. Below are detailed methodologies for the key experiments cited.

Functional Assay for Muscarinic Antagonism: Schild Analysis

The anti-muscarinic properties of this compound were quantified using a functional assay in isolated atrial preparations, with the data analyzed by Schild regression to determine the pA₂ value.

Objective: To determine the affinity of a competitive antagonist (this compound) for its receptor by measuring the shift in the concentration-response curve of an agonist (oxotremorine).

Experimental Workflow:

G cluster_prep Tissue Preparation cluster_crc Agonist Concentration-Response cluster_antagonist Antagonist Incubation cluster_crc_shift Shifted Concentration-Response cluster_analysis Data Analysis prep1 Isolate rat atria prep2 Mount in organ bath containing Tyrode's solution prep1->prep2 prep3 Maintain at 37°C and bubble with 95% O₂ / 5% CO₂ prep2->prep3 prep4 Electrically stimulate at a fixed frequency (e.g., 0.25 Hz) prep3->prep4 crc1 Generate a cumulative concentration-response curve for the muscarinic agonist oxotremorine prep4->crc1 crc2 Measure the negative inotropic effect (decrease in contractile force) ant1 Wash out the agonist crc2->ant1 ant2 Incubate the tissue with a known concentration of this compound for a set period crc_shift1 Re-generate the oxotremorine concentration-response curve in the presence of this compound ant2->crc_shift1 analysis1 Determine the EC₅₀ of oxotremorine in the absence and presence of this compound crc_shift1->analysis1 analysis2 Calculate the Dose Ratio (DR) = EC₅₀ (with antagonist) / EC₅₀ (without antagonist) analysis1->analysis2 analysis3 Repeat with multiple concentrations of this compound analysis2->analysis3 analysis4 Construct a Schild plot: log(DR-1) vs. -log[this compound] analysis3->analysis4 analysis5 The x-intercept of the linear regression gives the pA₂ value analysis4->analysis5

Schild Analysis Workflow for Muscarinic Antagonism.

Key Steps:

  • Tissue Preparation: Isolated rat atria are mounted in an organ bath under physiological conditions.

  • Agonist Response: A cumulative concentration-response curve to a muscarinic agonist like oxotremorine is generated to establish a baseline.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound.

  • Shifted Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.

  • Schild Analysis: The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot of log(dose ratio - 1) against the negative logarithm of the antagonist concentration yields a straight line. The x-intercept of this line is the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Electrophysiological Assessment of Ion Channel Blockade: Whole-Cell Patch Clamp

The effects of this compound on ion channels are investigated using the whole-cell patch-clamp technique, which allows for the recording of ionic currents across the cell membrane of single cells.

Objective: To measure the effect of this compound on specific ion channel currents (e.g., ICa,L, IK) in isolated cardiomyocytes.

Experimental Workflow:

G cluster_cell Cell Preparation cluster_patch Patch Clamp Recording cluster_protocol Voltage Protocol & Recording cluster_drug Drug Application cluster_record_drug Recording with Drug cluster_analysis Data Analysis cell1 Isolate single cardiomyocytes (e.g., from rabbit sino-atrial node) cell2 Place cells in a recording chamber on an inverted microscope patch1 Approach a cell with a glass micropipette filled with internal solution cell2->patch1 patch2 Form a high-resistance seal (gigaohm) between the pipette and cell membrane patch3 Rupture the cell membrane to achieve whole-cell configuration patch4 Clamp the membrane potential at a holding potential proto1 Apply a specific voltage-step protocol to elicit the ion current of interest patch4->proto1 proto2 Record the resulting ionic current in the absence of the drug (baseline) drug1 Perfuse the recording chamber with a solution containing this compound proto2->drug1 record_drug1 Apply the same voltage-step protocol and record the ionic current in the presence of this compound drug1->record_drug1 analysis1 Measure the peak current amplitude before and after drug application record_drug1->analysis1 analysis2 Calculate the percentage of current inhibition at different this compound concentrations analysis1->analysis2 analysis3 Construct a concentration-response curve and determine the IC₅₀ value analysis2->analysis3

Whole-Cell Patch Clamp Workflow for Ion Channel Blockade.

Key Steps:

  • Cell Preparation: Single cardiomyocytes are enzymatically isolated from the tissue of interest.

  • Whole-Cell Configuration: A glass micropipette forms a tight seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is controlled by the patch-clamp amplifier.

  • Current Recording: Specific voltage protocols are applied to activate and record the ion current of interest (e.g., a depolarizing step to elicit L-type Ca²⁺ current).

  • Drug Application: this compound is applied to the cell via the perfusion system.

  • Data Analysis: The reduction in the current amplitude in the presence of this compound is measured to determine the extent of channel block and to calculate the IC₅₀.

Signaling Pathways Modulated by this compound's Off-Target Interactions

Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic receptors. In the heart, the predominant muscarinic receptor subtype is the M₂, which is coupled to inhibitory G proteins (Gi/o). Antagonism of these receptors by this compound would counteract the effects of acetylcholine, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This would oppose the primary bradycardic effect of this compound mediated by If inhibition.

G cluster_membrane Cell Membrane ACh Acetylcholine M2R M₂ Receptor ACh->M2R activates This compound This compound This compound->M2R blocks Gi Gᵢ Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC G cluster_membrane Cell Membrane Adenosine Adenosine A1R A₁ Receptor Adenosine->A1R activates This compound This compound This compound->A1R blocks Gi Gᵢ Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC

References

Alinidine's Role in Modulating the Autonomic Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alinidine, an N-allyl-derivative of clonidine, exerts a specific bradycardic effect by modulating the autonomic nervous system's control over cardiac rhythm.[1] Its primary mechanism of action is the inhibition of the hyperpolarization-activated "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker. This direct action on the SA node distinguishes it from many other heart rate-lowering agents, as it does not involve the blockade of β-adrenoceptors.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cardiac electrophysiology and hemodynamics, and detailed experimental protocols for its study.

Mechanism of Action: Targeting the Cardiac Pacemaker Current

This compound's primary pharmacological effect is the selective inhibition of the If current in the pacemaker cells of the SA node.[4] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is crucial for the diastolic depolarization phase of the cardiac action potential, which determines the heart rate. By blocking this current, this compound slows the rate of diastolic depolarization, leading to a dose-dependent reduction in the spontaneous firing rate of the SA node and consequently, a decrease in heart rate.[1]

While the precise binding affinity (Kd) or half-maximal inhibitory concentration (IC50) of this compound for the If current is not extensively reported, studies have demonstrated its effectiveness at micromolar concentrations in isolated SA node preparations. Notably, this compound's development was halted due to a lack of sufficient target specificity, as it was also found to have blocking effects on calcium and potassium channels, contributing to an elongation of the action potential repolarization.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound modulates the heart rate.

Alinidine_Signaling_Pathway Signaling Pathway of this compound Action cluster_autonomic Autonomic Nervous System cluster_cell SA Node Pacemaker Cell Sympathetic Sympathetic Beta1_Receptor β1-Adrenergic Receptor Sympathetic->Beta1_Receptor Norepinephrine Parasympathetic Parasympathetic M2_Receptor M2 Muscarinic Receptor Parasympathetic->M2_Receptor Acetylcholine AC Adenylyl Cyclase Beta1_Receptor->AC + M2_Receptor->AC - cAMP cAMP AC->cAMP Converts ATP HCN_Channel HCN Channel (If Current) cAMP->HCN_Channel Activates Depolarization Diastolic Depolarization Rate HCN_Channel->Depolarization Increases Heart_Rate Heart Rate Depolarization->Heart_Rate Increases This compound This compound This compound->HCN_Channel Inhibits

Signaling pathway of this compound in the SA node.

Modulation of the Autonomic Nervous System

A key feature of this compound is its ability to reduce heart rate without directly interfering with the sympathetic nervous system's beta-adrenergic receptors. This is in contrast to beta-blockers, which competitively inhibit these receptors.

  • Lack of Beta-Blockade: Studies have shown that this compound does not prevent the positive chronotropic effects of isoprenaline, a non-selective β-agonist. This indicates that its mechanism of action is independent of the beta-adrenergic signaling pathway.

  • Minimal Impact on Blood Pressure: Unlike its parent compound clonidine, which has significant central sympatholytic effects leading to a decrease in blood pressure, this compound has been observed to cause minimal changes in blood pressure at therapeutic doses.

  • Interaction with Parasympathetic Tone: The bradycardic effect of this compound is not altered by atropine, a muscarinic receptor antagonist, suggesting its action is also independent of the parasympathetic nervous system's influence on the heart.

The following diagram illustrates the logical relationship of this compound's effect in the context of autonomic modulation.

Alinidine_Autonomic_Modulation This compound's Position in Autonomic Control ANS Autonomic Nervous System Sympathetic Sympathetic (Norepinephrine) ANS->Sympathetic Parasympathetic Parasympathetic (Acetylcholine) ANS->Parasympathetic SA_Node Sinoatrial Node Sympathetic->SA_Node + (β1 Receptors) Parasympathetic->SA_Node - (M2 Receptors) Beta_Blockers Beta_Blockers Beta_Blockers->Sympathetic Inhibits Atropine Atropine Atropine->Parasympathetic Inhibits Heart_Rate Heart Rate SA_Node->Heart_Rate This compound This compound This compound->SA_Node Directly Inhibits (If Current)

This compound's direct action on the SA node.

Quantitative Data

The following tables summarize the quantitative data on this compound's effects from various studies.

Table 1: In Vitro Effects of this compound

ParameterPreparationConcentrationEffectReference
Spontaneous ActivityIsolated Rabbit SA Node Cells10 µMVariable decrease in rate
Spontaneous ActivityIsolated Rabbit SA Node Cells80 µMSlowed rate of spontaneous activity
Adenosine AntagonismIsolated Left Rat Atria64.6 µM50% reduction of maximal adenosine effect
Adenosine AntagonismIsolated Rat Right Ventricle91.1 µMFull antagonism of adenosine's negative inotropic effect

Table 2: In Vivo and Clinical Effects of this compound

ParameterModel/SubjectDosageEffectReference
Heart RateHealthy Volunteers40 mg & 80 mg (oral)Significant reduction in exercise tachycardia
Heart RateHealthy Volunteers40 mg (i.v. and oral)Max. decrease of 19.2% (i.v.) and 14.2% (oral)
Heart RatePatients with Hyperkinetic Heart Syndrome0.5 mg/kg (i.v.)Reduction at rest and during exercise
Heart RatePatients with Chronic Congestive Heart Failure45 mg bolus + 10 mg/hr infusion14% decrease at rest, 13% during exercise
Blood PressureHealthy Volunteers40 mg & 80 mg (oral)80 mg dose reduced arterial pressure
Blood PressurePatients with Hyperkinetic Heart Syndrome0.5 mg/kg (i.v.)No significant change
Diastolic Perfusion TimePatients with Chronic Stable Angina30 mg t.i.d.Increased during exercise
Exercise DurationPatients with Chronic Stable Angina30 mg t.i.d.Increased from 246.7s to 346.6s

Experimental Protocols

Isolation of Sinoatrial Node Myocytes for Patch-Clamp Studies

This protocol is adapted from methods for isolating murine sinoatrial node cells.

Materials:

  • Langendorff perfusion apparatus

  • Enzyme solution (e.g., collagenase type II, protease)

  • Low Ca2+/Mg2+ Tyrode's solution

  • KB solution (for washing)

  • Laminin-coated coverslips

Procedure:

  • Heart Excision: Anesthetize the animal (e.g., mouse or rabbit) and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Tyrode's solution.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Perfuse retrogradely with oxygenated Tyrode's solution to clear the coronary circulation of blood.

  • Enzymatic Digestion: Switch the perfusion to an enzyme-containing solution. The duration of digestion is critical and should be monitored by observing changes in the heart's appearance and the perfusate flow rate.

  • Dissection of the SA Node: After digestion, detach the heart and dissect the sinoatrial node region under a dissecting microscope.

  • Cell Dissociation: Transfer the SA node tissue to a tube with a low Ca2+/Mg2+ solution and gently triturate with a fire-polished Pasteur pipette to release individual myocytes.

  • Washing and Plating: Wash the dissociated cells in KB solution and then plate them on laminin-coated coverslips for subsequent patch-clamp experiments.

The following diagram outlines the experimental workflow for isolating SA node cells.

SA_Node_Isolation_Workflow Workflow for Sinoatrial Node Cell Isolation Start Start Anesthetize Anesthetize Animal Start->Anesthetize Excise_Heart Excise Heart Anesthetize->Excise_Heart Langendorff_Perfusion Mount on Langendorff Apparatus & Perfuse Excise_Heart->Langendorff_Perfusion Enzymatic_Digestion Perfuse with Enzyme Solution Langendorff_Perfusion->Enzymatic_Digestion Dissect_SA_Node Dissect SA Node Region Enzymatic_Digestion->Dissect_SA_Node Dissociate_Cells Mechanically Dissociate Cells (Trituration) Dissect_SA_Node->Dissociate_Cells Wash_Cells Wash Cells in KB Solution Dissociate_Cells->Wash_Cells Plate_Cells Plate Cells on Laminin-Coated Coverslips Wash_Cells->Plate_Cells End Ready for Patch-Clamp Plate_Cells->End

Workflow for isolating sinoatrial node cells.
Voltage-Clamp Protocol for Measuring If Current

This protocol is a generalized procedure for whole-cell patch-clamp recording of the If current in isolated SA node myocytes.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular solutions

  • Data acquisition system and software

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Cell Selection: Place the coverslip with isolated SA node cells on the microscope stage and select a healthy, relaxed myocyte.

  • Gigaohm Seal Formation: Approach the selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Set the holding potential to a level where If is deactivated (e.g., -35 to -40 mV).

    • Apply a series of hyperpolarizing voltage steps to activate the If current (e.g., from -40 mV down to -120 mV in 10 mV increments).

    • Record the resulting inward currents at each voltage step.

  • Drug Application: Perfuse the cell with an extracellular solution containing this compound at the desired concentration and repeat the voltage-clamp protocol to measure the drug's effect on the If current.

  • Data Analysis: Analyze the recorded currents to determine the current-voltage relationship and the extent of If inhibition by this compound.

Conclusion

This compound represents a class of drugs that modulate the autonomic nervous system's control of heart rate through a direct action on the sinoatrial node, rather than by interacting with adrenergic or muscarinic receptors. Its mechanism of inhibiting the If current provides a targeted approach to reducing heart rate. While its clinical development was halted due to off-target effects, the study of this compound has provided valuable insights into the fundamental mechanisms of cardiac pacemaking and has paved the way for the development of more specific If inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation of compounds that modulate cardiac automaticity.

References

Alinidine: An In-depth Technical Guide to its Anti-Ischemic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine is a bradycardic agent that has been investigated for its potential anti-ischemic effects. Unlike beta-blockers, which also reduce heart rate, this compound's primary mechanism of action is the selective inhibition of the pacemaker current (If) in the sinoatrial (SA) node.[1][2] This specific action on the heart's natural pacemaker allows for a reduction in heart rate and consequently myocardial oxygen demand, without the negative inotropic effects or bronchospasm associated with beta-blockade.[3][4] This technical guide provides a comprehensive overview of the anti-ischemic properties of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: Selective Bradycardia

This compound exerts its primary effect by directly targeting the sinoatrial node, the heart's natural pacemaker.[5] It selectively inhibits the "funny" current (If), an inward sodium-potassium current that plays a crucial role in the diastolic depolarization of pacemaker cells. By blocking this current, this compound decreases the slope of diastolic depolarization, leading to a prolongation of the cardiac cycle and a reduction in heart rate. This heart rate reduction is a key factor in its anti-ischemic properties, as it decreases myocardial oxygen consumption. Notably, this compound does not significantly affect cardiac conduction, contractility, or beta-adrenergic receptors, distinguishing its pharmacological profile from other bradycardic agents.

Alinidine_Mechanism cluster_SANode Sinoatrial Node Pacemaker Cell cluster_Myocardium Myocardium If_Channel If Channel (HCN Channel) Diastolic_Depolarization Diastolic Depolarization If_Channel->Diastolic_Depolarization Initiates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines MVO2 Myocardial O2 Consumption Heart_Rate->MVO2 Major Determinant This compound This compound This compound->If_Channel Inhibits Ischemia Ischemia This compound->Ischemia Anti-ischemic Effect MVO2->Ischemia Contributes to

Mechanism of this compound's Anti-ischemic Action.

Quantitative Data on Anti-Ischemic and Hemodynamic Effects

The following tables summarize the quantitative data from various preclinical and clinical studies investigating the effects of this compound.

Table 1: Hemodynamic Effects of this compound in Patients with Heart Conditions

ParameterPatient PopulationThis compound DoseChangeReference
Heart Rate (Rest)Chronic Congestive Heart Failure45 mg bolus + 10 mg/hr infusion↓ 14%
Heart Rate (Exercise)Chronic Congestive Heart Failure45 mg bolus + 10 mg/hr infusion↓ 13%
Systolic Blood Pressure (Rest)Chronic Congestive Heart Failure45 mg bolus + 10 mg/hr infusion↓ 6%
Systolic Blood Pressure (Exercise)Chronic Congestive Heart Failure45 mg bolus + 10 mg/hr infusion↓ 14%
Cardiac IndexChronic Congestive Heart Failure45 mg bolus + 10 mg/hr infusion↓ 10%
Rate-Pressure Product (Rest)Chronic Congestive Heart Failure45 mg bolus + 10 mg/hr infusion↓ 19%
Rate-Pressure Product (Exercise)Chronic Congestive Heart Failure45 mg bolus + 10 mg/hr infusion↓ 24%
Heart RateUnstable Angina/Myocardial InfarctionUp to 40 mg↓ 14 ± 7 bpm
Mean Arterial PressureUnstable Angina/Myocardial InfarctionUp to 40 mg↓ 3 ± 6 mmHg
Cardiac OutputUnstable Angina/Myocardial InfarctionUp to 40 mg↓ 0.5 ± 0.6 L/min
Stroke VolumeUnstable Angina/Myocardial InfarctionUp to 40 mgUnchanged

Table 2: Effects of this compound on Myocardial Ischemia Parameters

ParameterStudy ModelThis compound DoseEffectReference
Anginal AttacksPatients with Stable Angina40 mg t.i.d.Reduced number
Nitroglycerine ConsumptionPatients with Stable Angina40 mg t.i.d.Reduced consumption
Ischemic ST-segment DepressionPatients with Stable Angina40 mg t.i.d.Diminished
Exercise TolerancePatients with Stable Angina40 mg t.i.d.Improved
Time to 0.1-mV ST DepressionPatients with Stable Angina30 mg t.i.d.Increased from 98.3 to 187.2 s
Total Exercise DurationPatients with Stable Angina30 mg t.i.d.Increased from 246.7 to 346.6 s
Myocardial Lactate UptakePatients with Coronary Artery Disease50 mgIncreased
Ischemic Systolic ShorteningAnesthetized Dogs0.25-1.0 mg/kg i.v.Improved from 9.2% to 17.5%
Mortality and Ventricular FibrillationRats with Coronary Artery Occlusion1-6 mg/kg i.v.Reduced

Detailed Experimental Protocols

The anti-ischemic properties of this compound have been investigated using a variety of experimental models, from isolated heart preparations to in vivo animal studies and clinical trials in humans. Below are detailed methodologies for some of the key experiments cited.

Langendorff Isolated Rat Heart Preparation

This ex vivo model is used to assess the direct effects of a substance on the heart, independent of systemic neural and hormonal influences.

  • Objective: To evaluate the cardioprotective effects of this compound during low-flow ischemia.

  • Animal Model: Male rats.

  • Procedure:

    • Hearts are rapidly excised and mounted on a Langendorff apparatus via the aorta.

    • The hearts are retrogradely perfused with a Tyrode solution (a physiological salt solution) at a constant pressure and temperature.

    • A balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure.

    • The hearts are paced at a constant rate (e.g., 5 Hz) to control for heart rate variability.

    • Low-flow ischemia is induced by reducing the perfusion rate for a specified duration (e.g., 60 minutes).

    • This compound is infused into the perfusate during the ischemic period.

    • Hemodynamic parameters (e.g., left ventricular pressure) and biochemical markers (e.g., myocardial ATP, phosphocreatine, lactate) are measured at baseline and after ischemia.

Langendorff_Protocol cluster_Preparation Heart Preparation cluster_Experiment Ischemia Protocol cluster_Analysis Data Analysis Excise Excise Rat Heart Mount Mount on Langendorff Apparatus Excise->Mount Perfuse Retrograde Perfusion with Tyrode Solution Mount->Perfuse Instrument Insert LV Balloon & Pacing Electrodes Perfuse->Instrument Stabilize Stabilization Period Instrument->Stabilize Baseline Baseline Measurements Stabilize->Baseline Ischemia Induce Low-Flow Ischemia Baseline->Ischemia Treatment Infuse this compound or Vehicle Ischemia->Treatment Reperfusion Reperfusion (Optional) Treatment->Reperfusion Final_Measurements Final Measurements Reperfusion->Final_Measurements Hemodynamics Hemodynamic Function (LV Pressure) Final_Measurements->Hemodynamics Biochemistry Biochemical Analysis (ATP, Lactate) Final_Measurements->Biochemistry

References

Early-Stage Research on Alinidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine, a clonidine derivative, emerged in early research as a promising bradycardic agent with a mechanism of action distinct from beta-blockers and calcium channel antagonists.[1] Its development, however, was halted primarily due to a lack of target specificity, with notable off-target effects on various ion channels.[2] Despite this, the unique heart rate-lowering properties of this compound have spurred continued interest in its derivatives, with the aim of identifying analogues with improved selectivity and therapeutic potential for cardiovascular diseases such as angina and arrhythmias. This technical guide provides a comprehensive overview of the early-stage research on this compound and its derivatives, focusing on their synthesis, pharmacological evaluation, and structure-activity relationships.

Mechanism of Action

This compound exerts its primary pharmacological effect on the sinoatrial (SA) node, the heart's natural pacemaker. It selectively slows the rate of diastolic depolarization in pacemaker fibers, leading to a decrease in heart rate.[3][4] This effect is attributed to the modulation of several key ion currents involved in the cardiac action potential.

Key Ion Channel Interactions:

  • Hyperpolarization-activated "funny" current (If) or pacemaker current (Ih): this compound has been shown to reduce this inward current, which is a critical determinant of the diastolic depolarization rate in SA node cells.[2]

  • Slow inward current (Is) or L-type calcium current (ICa,L): this compound suppresses this current in a dose-dependent manner.

  • Outward potassium current (Ik): The drug also reduces this repolarizing current.

The combined effect of inhibiting these currents leads to a prolongation of the cardiac action potential and a slowing of the heart rate. The lack of specificity in these interactions, however, contributes to the potential for off-target effects.

A diagram illustrating the proposed mechanism of action of this compound on sinoatrial node pacemaker cells is presented below.

Alinidine_Mechanism_of_Action cluster_SANode Sinoatrial Node Pacemaker Cell If If Channel (HCN Channel) AP Action Potential If->AP Initiates Diastolic Depolarization ICaL L-type Ca2+ Channel ICaL->AP Depolarization Phase IK K+ Channel IK->AP Repolarization Phase HR Heart Rate AP->HR Triggers This compound This compound This compound->If Inhibits This compound->ICaL Inhibits This compound->IK Inhibits

Figure 1: Proposed Mechanism of Action of this compound.

Synthesis of this compound Derivatives

Detailed synthetic procedures for a wide range of this compound derivatives are not extensively reported in publicly available literature. However, the synthesis of related 2-(arylimino)imidazolidine derivatives provides a general framework that can be adapted. A common approach involves the reaction of an appropriately substituted aniline with a cyclizing agent to form the imidazolidine ring.

General Synthetic Workflow:

A plausible synthetic workflow for generating this compound derivatives is outlined below. This process typically starts with a substituted aniline, which undergoes a series of reactions to introduce the imidazolidine moiety and subsequent modifications to the side chain.

Synthesis_Workflow Start Substituted Aniline Step1 Formation of Isothiocyanate or Guanidine Start->Step1 Step2 Cyclization with Ethylenediamine Step1->Step2 Intermediate 2-(Arylimino)imidazolidine Core Structure Step2->Intermediate Step3 N-Alkylation/ N-Acylation Intermediate->Step3 Final This compound Derivative Step3->Final

Figure 2: General Synthetic Workflow for this compound Derivatives.

Pharmacological Evaluation: Experimental Protocols

The preclinical assessment of this compound derivatives typically involves a combination of in vitro and in vivo models to characterize their cardiovascular effects.

In Vitro Electrophysiology

Objective: To determine the effects of this compound derivatives on specific ion channels in isolated cardiac myocytes.

Methodology: Patch-Clamp Electrophysiology on Isolated Sinoatrial Node Cells

  • Cell Isolation: Sinoatrial node cells are enzymatically isolated from rabbit hearts.

  • Recording: Whole-cell patch-clamp recordings are performed to measure ion currents.

  • Currents Measured: The effects of the test compounds are evaluated on the hyperpolarization-activated "funny" current (If), the L-type calcium current (ICa,L), and the delayed rectifier potassium current (IK).

  • Data Analysis: Concentration-response curves are generated to determine the IC50 values for the inhibition of each current.

Ex Vivo Isolated Heart Model

Objective: To assess the integrated cardiac effects of this compound derivatives on heart rate, contractility, and coronary flow in an isolated heart preparation.

Methodology: Langendorff Perfused Rat Heart

  • Heart Isolation: The heart is rapidly excised from an anesthetized rat and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.

  • Measurements: A balloon catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the rate of pressure change (±dP/dt). Coronary flow is also monitored.

  • Drug Administration: this compound derivatives are infused into the perfusion solution at various concentrations.

  • Ischemia-Reperfusion Protocol: To assess potential cardioprotective effects, a period of global ischemia can be induced by stopping the perfusion, followed by a period of reperfusion.

A diagram of the Langendorff perfused heart experimental workflow is provided below.

Langendorff_Workflow Start Anesthetize Rat Step1 Excise Heart Start->Step1 Step2 Mount on Langendorff Apparatus (Retrograde Perfusion) Step1->Step2 Step3 Insert LV Balloon Catheter Step2->Step3 Step4 Stabilization Period Step3->Step4 Step5 Baseline Data Recording (HR, LVDP, dP/dt, Coronary Flow) Step4->Step5 Step6 Administer this compound Derivative Step5->Step6 Step7 Record Post-Drug Data Step6->Step7 Step8 Optional: Induce Ischemia (Stop Perfusion) Step7->Step8 End Data Analysis Step7->End Step9 Optional: Reperfusion Period Step8->Step9 Step10 Record Ischemia-Reperfusion Data Step9->Step10 Step10->End

Figure 3: Langendorff Perfused Heart Experimental Workflow.

Quantitative Data and Structure-Activity Relationships (SAR)

Comprehensive quantitative data for a series of this compound derivatives is scarce in the published literature. The following table summarizes representative data for this compound to provide a baseline for comparison.

Table 1: Pharmacological Data for this compound

ParameterSpeciesPreparationValueReference
Heart Rate Reduction
Dose-dependent prolongation of spontaneous cycle lengthRabbitIsolated right atria13% ± 7% at 2.9 µM
Electrophysiological Effects
Suppression of Is (slow inward current)RabbitSA node cellsDose-dependent
Suppression of Ik (outward current)RabbitSA node cellsDose-dependent
Reduction of Ih (hyperpolarization-activated inward current)RabbitSA node cellsDose-dependent

Structure-Activity Relationships (SAR):

Early research on clonidine and related imidazolines provides some insights into the SAR for this class of compounds. Key structural features influencing activity include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity.

  • The Imidazolidine Ring: Modifications to this ring can significantly alter the pharmacological profile.

  • The N-Allyl Group: In this compound, this group is crucial for its specific bradycardic action. Exploration of different substituents at this position is a key area for the design of novel derivatives.

The logical relationship for a hypothetical SAR study is depicted below.

SAR_Logic cluster_modifications Structural Modifications cluster_assays Pharmacological Assays Core This compound Core Structure R1 Phenyl Ring Substituents (R1) Core->R1 Modify R2 Imidazolidine Ring Modifications (R2) Core->R2 Modify R3 N-Side Chain Variations (R3) Core->R3 Modify Assay1 In Vitro Ion Channel Screening (IC50 values) R1->Assay1 Assay2 Ex Vivo Isolated Heart (Heart Rate, Contractility) R1->Assay2 Assay3 In Vivo Hemodynamic Studies (Blood Pressure, Heart Rate) R1->Assay3 R2->Assay1 R2->Assay2 R2->Assay3 R3->Assay1 R3->Assay2 R3->Assay3 SAR Establish Structure-Activity Relationship (SAR) Assay1->SAR Assay2->SAR Assay3->SAR

Figure 4: Logical Flow for a Structure-Activity Relationship Study.

Future Directions

The development of novel this compound derivatives with enhanced selectivity for the If current remains a key objective. A more favorable therapeutic profile could be achieved by minimizing off-target effects on other cardiac ion channels. Future research should focus on:

  • Rational Drug Design: Utilizing computational modeling to design derivatives with improved binding affinity and selectivity for the HCN channels that underlie the If current.

  • Systematic SAR Studies: Synthesizing and screening a focused library of this compound analogues to build a comprehensive SAR dataset.

  • Advanced Preclinical Models: Employing more sophisticated preclinical models, such as induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), to better predict human cardiac responses.

Conclusion

Early-stage research on this compound has laid the groundwork for the development of a novel class of bradycardic agents. While the parent compound was limited by its lack of specificity, the exploration of its derivatives holds promise for the discovery of new therapeutics for cardiovascular disorders. A thorough understanding of the synthesis, pharmacology, and structure-activity relationships of these compounds is essential for advancing this field of research. This guide provides a foundational overview to support the efforts of researchers and drug development professionals in this endeavor.

References

Methodological & Application

Application Notes and Protocols: Alinidine Dose-Response in the Isolated Rabbit Sinoatrial Node

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-dependent effects of alinidine on the electrophysiology of the isolated rabbit sinoatrial (SA) node. The information is intended to guide researchers in designing and executing experiments to study the chronotropic effects of this compound and similar compounds.

Introduction

This compound is a bradycardic agent that has been shown to reduce heart rate by directly acting on the sinoatrial node[1][2][3]. Its primary mechanism of action involves the inhibition of the hyperpolarization-activated "funny" current (If or Ih), a key determinant of diastolic depolarization and pacemaker rate in SA node cells[4][5]. Understanding the dose-response relationship of this compound is crucial for evaluating its therapeutic potential and for the development of novel heart rate-lowering drugs. This document summarizes the quantitative effects of this compound on rabbit SA node preparations and provides detailed protocols for replicating these studies.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the dose-dependent electrophysiological effects of this compound on the isolated rabbit sinoatrial node as reported in the literature.

ConcentrationEffect on Spontaneous Cycle Length / FrequencyEffect on Diastolic DepolarizationOther Electrophysiological EffectsReference
0.3 - 100 µg/mlDose-dependent decrease in spontaneous frequency.Dose-dependent decrease in the slope of diastolic depolarization.At >10 µg/ml, decreased maximum rate of rise and amplitude of action potentials. At 100 µg/ml, depolarization of the maximum diastolic potential. Delayed repolarization.
0.57 - 29 x 10-6 MDose-dependent prolongation of the spontaneous cycle length. At 2.9 µM, a 13% ± 7% increase (58 ± 28 ms).Selective slowing of phase 4-depolarization.Increased corrected sinus node recovery time. Prolonged repolarization of latent and atrial fibers. Increased atrial effective refractory period by ~10%.
0.7 - 14.3 µmol/LDecrease in heart rate.Decreased rate of diastolic depolarization.Prolonged the terminal part of the action potential.
10 µMVariable decrease in the rate of spontaneous activity.-Increased membrane resistance.
80 µMSlowed rate of spontaneous activity.Decrease in the rate of diastolic depolarization.-

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the blockade of the If current in sinoatrial node pacemaker cells. This current, carried mainly by Na+ and K+ ions, is responsible for the spontaneous diastolic depolarization that drives the pacemaker potential to the threshold for firing an action potential. By inhibiting this current, this compound slows the rate of diastolic depolarization, thereby reducing the heart rate.

Alinidine_Mechanism cluster_membrane SA Node Pacemaker Cell Membrane cluster_effects Electrophysiological Effects If_channel If (HCN) Channel Diastolic_Depolarization Slowing of Diastolic Depolarization If_channel->Diastolic_Depolarization Reduces current flow This compound This compound This compound->If_channel Inhibits Heart_Rate Decreased Heart Rate (Bradycardia) Diastolic_Depolarization->Heart_Rate Leads to

Caption: Mechanism of this compound Action.

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for studying the effects of this compound on the isolated rabbit sinoatrial node.

Preparation of the Isolated Sinoatrial Node

This protocol describes the dissection and mounting of the rabbit SA node preparation for electrophysiological recording.

Materials:

  • New Zealand White rabbits.

  • Pentobarbital solution for euthanasia.

  • Langendorff perfusion system.

  • Krebs-Henseleit or Tyrode's solution (see compositions below).

  • Carbogen gas (95% O2, 5% CO2).

  • Dissection tools (scissors, forceps).

  • Tissue bath with perfusion system.

  • Dissecting microscope.

Solutions:

  • Krebs-Henseleit Solution (in mM): 120 NaCl, 4.7 KCl, 24 NaHCO3, 1.4 NaH2PO4, 1.0 MgCl2, 1.8 CaCl2, 10 Glucose. Osmolality: 300 ± 5 mOsm, pH: 7.40 ± 0.05 when saturated with carbogen at 37°C.

  • Tyrode's Solution (in mmol/L): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 5.0 HEPES, 5.5 Glucose. pH adjusted to 7.4 with NaOH.

Procedure:

  • Euthanize the rabbit via an intravenous injection of pentobarbital.

  • Rapidly excise the heart and mount it on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit or Tyrode's solution at 37°C to clear the blood.

  • Dissect the right atrium, including the sinoatrial node region, which is located at the junction of the superior vena cava and the crista terminalis.

  • Carefully remove surrounding ventricular and atrial tissue, leaving the SA node preparation intact.

  • Mount the preparation, endocardial side up, in a tissue bath continuously perfused with the chosen physiological solution, maintained at 37°C and bubbled with carbogen gas.

  • Allow the preparation to equilibrate for at least 60 minutes before starting any recordings.

Electrophysiological Recording

This protocol details the use of intracellular microelectrodes to record action potentials from SA node pacemaker cells.

Materials:

  • Glass capillary microelectrodes (borosilicate glass).

  • Microelectrode puller.

  • Microelectrode holder with Ag/AgCl pellet.

  • High-input impedance amplifier.

  • Oscilloscope and data acquisition system.

  • Micromanipulators.

  • 3 M KCl solution for filling microelectrodes.

Procedure:

  • Pull glass microelectrodes to achieve a tip resistance of 20-40 MΩ when filled with 3 M KCl.

  • Mount the filled microelectrode in the holder and connect it to the amplifier.

  • Using a micromanipulator, carefully impale a pacemaker cell within the SA node preparation. A successful impalement is indicated by a sharp drop in potential to a stable negative value and the recording of spontaneous action potentials.

  • Record baseline spontaneous activity for a stable period (e.g., 15-30 minutes).

  • Prepare stock solutions of this compound in the appropriate solvent (e.g., distilled water or physiological solution).

  • Introduce this compound into the perfusion solution at increasing concentrations in a cumulative or non-cumulative manner.

  • Allow the preparation to stabilize at each concentration for a sufficient period (e.g., 10-15 minutes) before recording the steady-state effects.

  • Record changes in spontaneous firing rate, action potential amplitude, maximum diastolic potential, rate of diastolic depolarization (phase 4 slope), and action potential duration.

  • After the highest concentration, perform a washout by perfusing with drug-free solution to observe the reversibility of the effects.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment investigating the dose-response of this compound on the isolated rabbit sinoatrial node.

Experimental_Workflow Start Start Rabbit_Prep Rabbit Euthanasia & Heart Excision Start->Rabbit_Prep Langendorff Langendorff Perfusion (Clear Blood) Rabbit_Prep->Langendorff Dissection SA Node Dissection Langendorff->Dissection Mounting Mount Preparation in Tissue Bath Dissection->Mounting Equilibration Equilibration (>60 min) Mounting->Equilibration Baseline_Rec Baseline Electrophysiological Recording Equilibration->Baseline_Rec Alinidine_App Cumulative Application of this compound Baseline_Rec->Alinidine_App Dose_Rec Record at Each Concentration Alinidine_App->Dose_Rec Iterate through concentrations Washout Washout with Drug-Free Solution Alinidine_App->Washout After final dose Dose_Rec->Alinidine_App Washout_Rec Record Recovery Washout->Washout_Rec End End Washout_Rec->End

Caption: Experimental Workflow Diagram.

Conclusion

The provided data and protocols offer a robust framework for investigating the dose-response of this compound in the isolated rabbit sinoatrial node. The primary effect of this compound is a dose-dependent reduction in the spontaneous firing rate, which is attributed to the inhibition of the If current and a consequent slowing of diastolic depolarization. Researchers can utilize this information to further explore the electrophysiological properties of this compound and to screen new chemical entities for similar bradycardic effects. Careful adherence to the described protocols will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Patch-Clamp Analysis of Alinidine's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine is a bradycardic agent known to primarily act on the pacemaker cells of the sinoatrial (SA) node, effectively reducing heart rate. Its mechanism of action involves the modulation of several key ion channels that govern cardiac automaticity and repolarization. Understanding the precise effects of this compound on these channels is crucial for elucidating its therapeutic potential and off-target effects. Patch-clamp electrophysiology is the gold-standard technique for characterizing the interactions between a compound and ion channels at the molecular level, providing detailed insights into its potency and mechanism of action.

These application notes provide a comprehensive guide to utilizing patch-clamp techniques for the detailed analysis of this compound's effects on various cardiac ion channels. The included protocols are designed to ensure robust and reproducible data acquisition for researchers in pharmacology and drug development.

Mechanism of Action of this compound

This compound exerts its primary bradycardic effect by inhibiting the "funny" current (If), also known as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, in sinoatrial node cells. This current is a key determinant of the diastolic depolarization rate, which sets the intrinsic heart rate. By blocking If, this compound slows this depolarization, thus reducing the firing frequency of pacemaker cells.[1]

In addition to its principal action on HCN channels, this compound has been shown to affect other cardiac ion channels, particularly at higher concentrations. These include the L-type calcium current (ICa,L) and the delayed rectifier potassium current (IK), which play critical roles in the action potential upstroke and repolarization, respectively.[2] The non-specific nature of its action on these other channels contributed to the discontinuation of its development.[3]

Quantitative Data on this compound's Ion Channel Modulation

The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound on various ion channels, as determined by patch-clamp electrophysiology. Due to the limited availability of precise IC50 values for this compound in the literature, data for its close structural and functional analog, Clonidine, is provided for the HCN channels as a reference.

Table 1: Effect of this compound and its Analog Clonidine on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

CompoundChannel SubtypeCell TypeIC50 (µM)Key ObservationsReference
This compoundNative IfRabbit SA Node CellsNot ReportedDose-dependent block of If, maximal in the diastolic potential range.[1]
ClonidineHCN2HEK293 Cells8.2 ± 1.4Dose-dependent inhibition.[4]
ClonidineHCN4HEK293 Cells9.8 ± 1.4Dose-dependent inhibition.

Table 2: Effect of this compound on L-type Calcium (ICa,L) and Delayed Rectifier Potassium (IK) Currents

Ion ChannelCell TypeThis compound ConcentrationEffectReference
L-type Calcium Current (ICa,L)Rabbit SA Node Cells> 10 µg/mL (~37 µM)Dose-dependent suppression.
Delayed Rectifier K+ Current (IK)Rabbit SA Node Cells> 10 µg/mL (~37 µM)Dose-dependent suppression.

Table 3: Electrophysiological Effects of this compound on Cardiac Action Potential Parameters

PreparationThis compound ConcentrationParameterEffectReference
Rabbit SA Node0.7 - 14.3 µMRate of Diastolic DepolarizationDecreased
Rabbit SA Node0.7 - 14.3 µMAction Potential DurationProlonged (terminal part)
Guinea-Pig Nodal Fibers0.72 - 28.5 µMRate of Diastolic DepolarizationDose-dependent decrease
Guinea-Pig Nodal & Atrial Fibers0.72 - 28.5 µMAction Potential DurationDose-dependent increase
Rabbit Right Atria2.9 µMSpontaneous Cycle LengthProlonged by 13% ± 7%

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on key cardiac ion channels. These protocols are intended as a starting point and may require optimization based on the specific cell type and recording system.

Protocol 1: Whole-Cell Voltage-Clamp Recording of the "Funny" Current (If/HCN)

Objective: To determine the dose-response relationship and kinetics of this compound's block of the If current.

1. Cell Preparation:

  • Use isolated primary sinoatrial node cells from rabbit or mouse, or a stable cell line expressing HCN4 channels (e.g., HEK293-HCN4).

  • Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours prior to the experiment.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA).

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a selected cell and establish the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a holding potential of -40 mV to inactivate voltage-gated Na+ and Ca2+ channels.

4. Voltage Protocol:

  • To elicit If, apply hyperpolarizing voltage steps from the holding potential of -40 mV to a range of test potentials from -50 mV to -140 mV in 10 mV increments for 2-4 seconds.

  • Record the current traces before and after the application of increasing concentrations of this compound. Allow for steady-state block to be reached at each concentration (typically 3-5 minutes).

5. Data Analysis:

  • Measure the steady-state current amplitude at the end of each hyperpolarizing step.

  • Construct a current-voltage (I-V) relationship.

  • To determine the dose-response relationship, plot the fractional block ((I_control - I_drug) / I_control) against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

  • Analyze the activation kinetics by fitting the rising phase of the current with a single or double exponential function to determine the time constants of activation at different voltages.

Protocol 2: Whole-Cell Voltage-Clamp Recording of the L-type Calcium Current (ICa,L)

Objective: To assess the inhibitory effect of this compound on ICa,L.

1. Cell Preparation:

  • Use isolated ventricular or atrial myocytes from guinea pig, rabbit, or rat, or a cell line stably expressing Cav1.2 channels (e.g., HEK293-Cav1.2).

2. Solutions:

  • External (Bath) Solution (in mM): 135 N-methyl-D-glucamine (NMDG)-Cl, 20 CsCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, and 0.001 TTX (to block Na+ channels). Adjust pH to 7.4 with CsOH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • Follow the general procedure as in Protocol 1.

  • Hold the cell at a holding potential of -80 mV and apply a brief (200 ms) conditioning prepulse to -40 mV to inactivate remaining Na+ channels and T-type Ca2+ channels.

4. Voltage Protocol:

  • From the holding potential of -40 mV, apply depolarizing test pulses to a range of potentials from -30 mV to +60 mV in 10 mV increments for 300 ms.

  • Record the peak inward current at each test potential before and after the application of this compound.

5. Data Analysis:

  • Measure the peak ICa,L amplitude at each voltage step.

  • Construct an I-V curve.

  • Determine the percentage of block at different this compound concentrations.

Protocol 3: Whole-Cell Voltage-Clamp Recording of the Delayed Rectifier Potassium Current (IK)

Objective: To characterize the effect of this compound on the total and specific components (IKr and IKs) of the delayed rectifier potassium current.

1. Cell Preparation:

  • Use isolated ventricular myocytes from guinea pig or a cell line expressing hERG (for IKr) or KCNQ1/KCNE1 (for IKs) channels.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH. To isolate IK, other currents can be blocked pharmacologically (e.g., with TTX for INa and nifedipine for ICa,L).

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 2 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • Follow the general procedure as in Protocol 1.

  • Hold the cell at a holding potential of -80 mV.

4. Voltage Protocol:

  • To elicit IK, apply depolarizing pulses from a holding potential of -50 mV to a range of test potentials from -40 mV to +60 mV for 2-5 seconds.

  • The tail currents upon repolarization to -50 mV are then recorded.

  • To differentiate between IKr and IKs, specific blockers (e.g., E-4031 for IKr and Chromanol 293B for IKs) can be used after recording the total IK in the presence of this compound.

5. Data Analysis:

  • Measure the amplitude of the tail currents.

  • Construct an I-V relationship for the tail currents.

  • Determine the percentage of block of the total IK and its components by this compound.

Visualizations

Signaling Pathway of this compound's Action on Sinoatrial Node Pacemaker Potential

Alinidine_Action_Pathway This compound This compound HCN_Channel HCN Channel ('Funny' Channel) This compound->HCN_Channel Inhibits (Primary Effect) L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits (Secondary) Delayed_Rectifier_K_Channel Delayed Rectifier K+ Channel This compound->Delayed_Rectifier_K_Channel Inhibits (Secondary) If_Current If Current (Inward Na+/K+) HCN_Channel->If_Current Generates Diastolic_Depolarization Slope of Diastolic Depolarization If_Current->Diastolic_Depolarization Increases ICaL_Current ICa,L Current (Inward Ca2+) Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines L_type_Ca_Channel->ICaL_Current Generates AP_Upstroke Action Potential Upstroke ICaL_Current->AP_Upstroke Contributes to IK_Current IK Current (Outward K+) Delayed_Rectifier_K_Channel->IK_Current Generates Repolarization Repolarization IK_Current->Repolarization Contributes to

Caption: this compound's primary and secondary effects on cardiac ion channels.

Experimental Workflow for Patch-Clamp Analysis of this compound

Patch_Clamp_Workflow Start Start: Cell Preparation (e.g., Cardiomyocyte Isolation) Giga_Seal Giga-ohm Seal Formation Start->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Control_Recording Record Baseline Ion Channel Currents (Voltage Clamp) Whole_Cell->Control_Recording Drug_Application Apply this compound (Increasing Concentrations) Control_Recording->Drug_Application Drug_Recording Record Ion Channel Currents in Presence of this compound Drug_Application->Drug_Recording Drug_Recording->Drug_Application Next Concentration Washout Washout of this compound Drug_Recording->Washout Data_Analysis Data Analysis: - I-V Relationship - Dose-Response Curve (IC50) - Channel Kinetics Washout->Data_Analysis End End: Conclusion on This compound's Effects Data_Analysis->End

Caption: Workflow for analyzing this compound's effects using patch-clamp.

References

Application Notes and Protocols for In Vivo Heart Rate Measurement in Rats Using Alinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine is a pharmacological agent known for its bradycardic effects, primarily achieved through the specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" current (If) in the sinoatrial (SA) node. This action decreases the slope of diastolic depolarization, leading to a reduction in heart rate.[1] These application notes provide detailed protocols for the in vivo administration of this compound to rats for the purpose of heart rate measurement, catering to both intravenous and oral routes of administration. The provided methodologies and data are intended to guide researchers in designing and executing experiments to evaluate the chronotropic effects of this compound in a preclinical setting.

Mechanism of Action

This compound selectively blocks the Iƒ current in the pacemaker cells of the sinoatrial node.[1] This current is crucial for initiating the spontaneous depolarization that sets the rhythm of the heart. By inhibiting this current, this compound prolongs the time it takes for the pacemaker cells to reach the threshold for firing an action potential, thereby slowing the heart rate. Notably, this compound's mechanism of action is independent of beta-adrenoceptor blockade.[1]

Data Presentation

The following tables summarize the quantitative data on this compound dosages used in studies involving rats.

Table 1: In Vivo Intravenous Administration of this compound in Rats

Dose Range (mg/kg, i.v.)Animal ModelKey ObservationReference
1 - 6Anesthetized RatsDose-dependent reduction in the "risk of death" (including ventricular fibrillation) which correlated with a reduction in heart rate.[2]

Table 2: In Vitro Concentrations of this compound in Isolated Rat Heart Preparations

ConcentrationPreparationKey ObservationReference
10 µMIsolated working rat heartUsed to study anti-ischemic and antiarrhythmic effects.[3]
15.0 ± 0.60 µMPaced isolated rat hearts (Langendorff)Prevented mechanical and biochemical changes of low-flow perfusion.
45.6 µMIsolated paced rat hearts (Langendorff)Maintained contractility and prevented contracture during hypoperfusion.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound and Heart Rate Measurement in Anesthetized Rats

This protocol is based on established methodologies for intravenous drug administration and electrocardiogram (ECG) recording in anesthetized rats.

1. Animal Preparation and Anesthesia:

  • Adult male Wistar or Sprague-Dawley rats (250-350 g) are suitable for this procedure.
  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation, or an intraperitoneal injection of a ketamine/xylazine cocktail). The choice of anesthesia should be consistent across all experimental groups to minimize variability.
  • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
  • Maintain the animal's body temperature at 37°C using a heating pad.

2. Catheter Implantation:

  • Surgically expose the jugular vein or femoral vein for catheter implantation.
  • Insert a sterile, heparinized saline-filled catheter into the vein for intravenous administration of this compound.
  • Secure the catheter in place with surgical sutures.

3. ECG Electrode Placement:

  • Place subcutaneous needle electrodes or non-invasive skin electrodes for ECG recording. A standard Lead II configuration is commonly used (negative electrode on the right forelimb, positive electrode on the left hindlimb, and ground electrode on the right hindlimb).
  • Connect the electrodes to an ECG amplifier and a data acquisition system.

4. This compound Administration:

  • Prepare a stock solution of this compound hydrochloride in sterile saline.
  • Administer a bolus intravenous injection of this compound at the desired dose (e.g., within the 1-6 mg/kg range). A vehicle control group receiving an equivalent volume of saline should be included.

5. Heart Rate Measurement:

  • Record a baseline ECG for at least 15-30 minutes before this compound administration to ensure a stable heart rate.
  • Continuously record the ECG after this compound administration for a predefined period (e.g., 60-120 minutes) to observe the onset, peak, and duration of the bradycardic effect.
  • Analyze the ECG recordings to determine the heart rate (in beats per minute, BPM) at various time points post-administration.

Protocol 2: Oral Gavage Administration of this compound and Heart Rate Measurement in Conscious Rats

This protocol outlines the procedure for oral administration of this compound and subsequent heart rate measurement in conscious, unrestrained rats to minimize the confounding effects of anesthesia. This protocol is based on a similar If inhibitor, ivabradine, due to the lack of a specific oral this compound protocol for rats in the reviewed literature.

1. Animal Acclimatization and Handling:

  • House the rats individually and allow them to acclimate to the housing conditions for at least one week.
  • Handle the rats daily for several days prior to the experiment to minimize stress associated with handling and the gavage procedure.

2. Telemetry Implantation (Recommended for Conscious Animals):

  • For continuous and stress-free heart rate monitoring, surgical implantation of a telemetry transmitter is the gold standard. This should be performed under anesthesia several days to a week before the experiment to allow for full recovery.
  • Alternatively, non-invasive methods using tail-cuff systems or specialized restraining devices with built-in ECG sensors can be used, though these may induce some stress.

3. This compound Administration by Oral Gavage:

  • Prepare a suspension or solution of this compound in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
  • A suggested starting dose, based on the related compound ivabradine, is 6 mg/kg. Dose-response studies should be conducted to determine the optimal dose for the desired effect.
  • Administer the this compound solution or suspension to the conscious rat using a ball-tipped gavage needle. Ensure proper technique to avoid esophageal or tracheal injury. A vehicle control group should be included.

4. Heart Rate Measurement:

  • Record a baseline heart rate for a sufficient period (e.g., 24 hours) before drug administration.
  • After oral administration of this compound, continuously monitor and record the heart rate for several hours (e.g., up to 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile.
  • Analyze the data to determine the time to onset of bradycardia, the peak effect, and the duration of action.

Mandatory Visualizations

Alinidine_Signaling_Pathway cluster_SANode Sinoatrial Node Pacemaker Cell This compound This compound HCN HCN Channel This compound->HCN Inhibition If_current If Current (Funny Current) Diastolic_Depolarization Decreased Slope of Diastolic Depolarization If_current->Diastolic_Depolarization Reduced Inward Na+/K+ Current Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Prolongs time to reach threshold

Caption: Signaling pathway of this compound in sinoatrial node pacemaker cells.

Experimental_Workflow cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Animal_Prep Animal Preparation (Acclimatization/Anesthesia) Instrumentation Instrumentation (Catheter/Telemetry/ECG Electrodes) Animal_Prep->Instrumentation Baseline Baseline Heart Rate Recording Instrumentation->Baseline Drug_Admin This compound/Vehicle Administration (i.v. or Oral Gavage) Baseline->Drug_Admin Post_Admin_Recording Post-Administration Heart Rate Recording Drug_Admin->Post_Admin_Recording Data_Processing ECG Data Processing Post_Admin_Recording->Data_Processing HR_Calculation Heart Rate Calculation (BPM) Data_Processing->HR_Calculation Statistical_Analysis Statistical Analysis HR_Calculation->Statistical_Analysis

Caption: General experimental workflow for in vivo heart rate measurement.

References

Application of Alinidine in Cellular Electrophysiology Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine is a pharmacological agent known for its bradycardic effects, primarily achieved through the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" or pacemaker current (If or Ih).[1][2] This current is a key determinant of diastolic depolarization in sinoatrial (SA) node cells, and thus plays a crucial role in regulating heart rate.[2] While initially developed as an antianginal agent, its specific mechanism of action on ion channels makes it a valuable tool in cellular electrophysiology research for studying cardiac pacemaking and the function of HCN channels.[3] This document provides detailed application notes and protocols for the use of this compound in cellular electrophysiology assays.

Mechanism of Action

This compound exerts its primary effect by directly inhibiting the HCN channels.[4] These channels are unique in that they are activated by membrane hyperpolarization. By blocking these channels, this compound reduces the slope of diastolic depolarization in pacemaker cells, leading to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate. While its main target is the If current, some studies suggest that this compound may also have minor effects on other ion channels, including calcium (Ca2+) and potassium (K+) channels, particularly at higher concentrations.

Data Presentation

The following table summarizes the quantitative electrophysiological effects of this compound from various studies.

ParameterSpecies/Cell TypeThis compound ConcentrationEffectReference
Spontaneous FrequencyRabbit Sino-atrial Node Cells0.3 - 100 µg/mlDose-dependent decrease
Slope of Diastolic DepolarizationRabbit Sino-atrial Node Cells0.7 - 14.3 µmol/LDecreased
Action Potential DurationRabbit Sino-atrial Node Cells0.7 - 14.3 µmol/LProlonged (terminal part)
Slow Inward Current (Is)Rabbit Sino-atrial Node CellsDose-dependentSuppressed
Outward Current (Ik)Rabbit Sino-atrial Node CellsDose-dependentSuppressed
Hyperpolarization-activated Inward Current (Ih)Rabbit Sino-atrial Node CellsDose-dependentReduced
Sinus RateConscious Dogs0.5 - 2 mg/kg (i.v.)Decreased (≤ 43%)
Corrected Sinus Recovery Time (CSRT)Conscious Dogs1 and 2 mg/kg (i.v.)Lengthened (≤ 71%)
Atrial Effective Refractory Period (AERP)Conscious Dogs0.5 - 2 mg/kg (i.v.)Increased (≤ 33%)
Rate of Diastolic DepolarizationGuinea-pig Nodal Fibers0.72 - 28.5 x 10⁻⁵ MDose-dependent decrease

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Funny Current (If/Ih) in Sinoatrial Node Cells

This protocol is designed to measure the effect of this compound on the If current in isolated sinoatrial node cells using the whole-cell voltage-clamp technique.

1. Cell Preparation:

  • Isolate single sinoatrial node cells from the desired animal model (e.g., rabbit, mouse) using established enzymatic digestion protocols.

  • Plate the isolated cells on laminin-coated coverslips and allow them to adhere.

2. Solutions:

a. Extracellular (Tyrode's) Solution (in mM):

  • NaCl: 140

  • KCl: 5.4

  • CaCl₂: 2.0

  • MgCl₂: 1.0

  • HEPES: 10

  • Glucose: 10

  • Adjust pH to 7.4 with NaOH.

  • Filter through a 0.22 µm filter.

b. Intracellular (Pipette) Solution (in mM):

  • K-Gluconate: 130

  • KCl: 20

  • MgCl₂: 2

  • EGTA: 0.2

  • HEPES: 10

  • Na₂ATP: 4

  • TrisGTP: 0.3

  • Adjust pH to 7.2 with KOH.

  • Filter through a 0.22 µm filter.

3. Patch-Clamp Procedure:

  • Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a single, healthy-looking sinoatrial node cell with the patch pipette.

  • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

4. Voltage-Clamp Protocol for If Current:

  • Hold the cell at a holding potential of -40 mV.

  • Apply a series of hyperpolarizing voltage steps from -50 mV to -130 mV in 10 mV increments for 1-2 seconds to activate the If current.

  • Return to the holding potential after each test pulse.

  • To measure the tail current, apply a depolarizing step to a potential such as -60 mV after the hyperpolarizing pulse.

5. Application of this compound:

  • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or water).

  • Dilute the stock solution to the desired final concentrations in the extracellular solution.

  • After obtaining a stable baseline recording of the If current, perfuse the cell with the this compound-containing extracellular solution.

  • Record the changes in the If current amplitude and kinetics in the presence of different concentrations of this compound.

6. Data Analysis:

  • Measure the amplitude of the steady-state inward current at the end of each hyperpolarizing pulse.

  • Plot the current-voltage (I-V) relationship for the If current in the absence and presence of this compound.

  • To determine the IC50 value, construct a dose-response curve by plotting the percentage inhibition of the If current as a function of the this compound concentration.

Mandatory Visualizations

Alinidine_Signaling_Pathway This compound This compound HCN_Channel HCN Channel ('Funny' Channel) This compound->HCN_Channel Inhibits If_Current If Current (Pacemaker Current) HCN_Channel->If_Current Generates Diastolic_Depolarization Slope of Diastolic Depolarization If_Current->Diastolic_Depolarization Drives Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Decreases Electrophysiology_Workflow cluster_Preparation Preparation cluster_Recording Recording cluster_Experiment Experiment cluster_Analysis Data Analysis Cell_Isolation Isolate Sinoatrial Node Cells Patch_Pipette Form Giga-seal & Achieve Whole-Cell Cell_Isolation->Patch_Pipette Solution_Prep Prepare Intra/Extra- cellular Solutions Solution_Prep->Patch_Pipette Voltage_Clamp Apply Voltage-Clamp Protocol for If Patch_Pipette->Voltage_Clamp Baseline Record Baseline If Current Voltage_Clamp->Baseline Apply_this compound Perfuse with This compound Baseline->Apply_this compound Record_Effect Record Changes in If Current Apply_this compound->Record_Effect IV_Curve Construct I-V Curves Record_Effect->IV_Curve Dose_Response Generate Dose- Response Curve Record_Effect->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Logical_Relationship This compound This compound Application HCN_Block HCN Channel Blockade This compound->HCN_Block Leads to If_Reduction Reduction of If Current HCN_Block->If_Reduction Results in Slowing_DD Slowing of Diastolic Depolarization If_Reduction->Slowing_DD Causes Decreased_HR Decreased Heart Rate (Bradycardia) Slowing_DD->Decreased_HR Induces

References

Alinidine as a Pharmacological Tool for Investigating Sinoatrial Node Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine is a clonidine derivative that has proven to be a valuable pharmacological tool for the study of sinoatrial node (SAN) physiology and pathophysiology. Its primary mechanism of action involves the selective inhibition of the hyperpolarization-activated "funny" current (I-f or I-h), a key contributor to the diastolic depolarization in SAN pacemaker cells. This inhibitory action leads to a dose-dependent reduction in heart rate, making this compound a useful agent for dissecting the roles of I-f in cardiac pacemaking and for investigating the effects of heart rate reduction in various experimental models. These application notes provide detailed protocols and data for utilizing this compound as a research tool to probe SAN function.

Mechanism of Action

This compound exerts its negative chronotropic effect primarily by blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the I-f current.[1] This current is a mixed sodium-potassium inward current that is activated at the end of repolarization and contributes significantly to the spontaneous diastolic depolarization (phase 4) of the action potential in SAN cells. By inhibiting I-f, this compound decreases the slope of diastolic depolarization, thus prolonging the time it takes for the membrane potential to reach the threshold for the next action potential and slowing the heart rate.[2][3] Notably, the effects of this compound on heart rate are not mediated by beta-adrenoceptor blockade.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters of sinoatrial node function as reported in the literature.

Table 1: Effect of this compound on Spontaneous Firing Rate of Sinoatrial Node Cells

SpeciesPreparationThis compound ConcentrationChange in Spontaneous Frequency/Cycle LengthReference
RabbitIsolated SAN cells0.3 - 100 µg/mLDose-dependent decrease in spontaneous frequency[2]
RabbitIsolated right atria0.57 - 29 x 10⁻⁶ MDose-dependent prolongation of spontaneous cycle length
RabbitIsolated right atria2.9 µM58 ± 28 ms (13% ± 7) prolongation of cycle length
DogAnesthetized5, 10, 25 µg/mL (into sinus node artery)Significant sinus slowing to 138, 127, and 121 beats/min, respectively

Table 2: Electrophysiological Effects of this compound on Sinoatrial Node Action Potential Parameters in Rabbit

ParameterThis compound ConcentrationEffectReference
Maximum Rate of Rise> 10 µg/mLDecreased
Action Potential Amplitude> 100 µg/mLDecreased
Maximum Diastolic Potential100 µg/mLDepolarized
Slope of Diastolic Depolarization0.3 - 100 µg/mLDose-dependent decrease
Action Potential Duration0.7 - 14.3 µmol/LProlonged (especially terminal part)
Corrected Sinus Node Recovery Time2.9 µMIncreased from 83 ± 47 ms to 126 ± 80 ms

Table 3: Effect of this compound on Ionic Currents in Rabbit Sinoatrial Node Cells

Ionic CurrentThis compound ConcentrationEffectReference
Hyperpolarization-activated inward current (I-h / I-f)Not specifiedReduced
Slow inward current (I-s)Not specifiedSuppressed (dose-dependently)
Outward current (I-k)Not specifiedSuppressed (dose-dependently)

Mandatory Visualizations

Alinidine_Mechanism_of_Action cluster_membrane SAN Cell Membrane cluster_effects Electrophysiological Effects HCN_Channel HCN Channel (Funny Current - If) DiastolicDepolarization Diastolic Depolarization (Phase 4) HCN_Channel->DiastolicDepolarization Contributes to DecreasedSlope Decreased Slope of Diastolic Depolarization HCN_Channel->DecreasedSlope Inhibition leads to This compound This compound This compound->HCN_Channel Blocks HeartRate Heart Rate DiastolicDepolarization->HeartRate Determines ProlongedCycle Prolonged Cycle Length DecreasedSlope->ProlongedCycle ReducedHR Reduced Heart Rate ProlongedCycle->ReducedHR Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Rabbit, Mouse) Heart_Isolation Heart Isolation Animal_Model->Heart_Isolation SAN_Cell_Isolation SAN Cell Isolation (Enzymatic Digestion) Heart_Isolation->SAN_Cell_Isolation Langendorff_Setup Langendorff Perfusion Setup Heart_Isolation->Langendorff_Setup Baseline_Recording Baseline Electrophysiological Recording (Action Potentials / I-f) SAN_Cell_Isolation->Baseline_Recording Langendorff_Setup->Baseline_Recording Alinidine_Perfusion Perfusion with this compound (Dose-Response) Baseline_Recording->Alinidine_Perfusion Post_Alinidine_Recording Post-Alinidine Recording Alinidine_Perfusion->Post_Alinidine_Recording Data_Analysis Analysis of: - Spontaneous Firing Rate - Action Potential Parameters - I-f Current Amplitude Post_Alinidine_Recording->Data_Analysis Conclusion Conclusion on this compound's Effect on SAN Function Data_Analysis->Conclusion

References

Application Notes and Protocols for Experimental Models of Angina Pectoris Using Alinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing experimental angina pectoris in animal models and outline the application of Alinidine, a specific bradycardic agent, in these models. The provided methodologies and data are intended to guide researchers in studying the anti-anginal effects of this compound and similar heart rate-lowering drugs.

Introduction to this compound

This compound is a clonidine derivative that exerts a negative chronotropic effect on the heart by selectively inhibiting the pacemaker current (If) in the sinoatrial (SA) node.[1][2] This mechanism of action reduces the heart rate without significantly affecting myocardial contractility or blood pressure, making it a subject of interest for the treatment of angina pectoris, where a reduction in myocardial oxygen demand is desirable.[3][4][5] Unlike beta-blockers, this compound's action is independent of the beta-adrenergic pathway.

Mechanism of Action: If Current Inhibition

This compound's primary pharmacological effect is the direct inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the SA node. The If current plays a crucial role in the diastolic depolarization phase of the pacemaker action potential, thereby controlling the heart rate. By inhibiting this current, this compound slows the rate of diastolic depolarization, leading to a dose-dependent decrease in the firing rate of the SA node and consequently, a reduction in heart rate.

Alinidine_Mechanism_of_Action cluster_0 Sinoatrial (SA) Node Pacemaker Cell This compound This compound HCN_Channel HCN Channel (If Current) This compound->HCN_Channel Inhibits Diastolic_Depolarization Rate of Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Decreases Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Reduces

Caption: this compound's mechanism of action in the SA node.

Experimental Protocols for Inducing Angina Pectoris

The following are detailed protocols for inducing angina-like conditions in various animal models to study the effects of this compound.

Exercise-Induced Myocardial Ischemia in a Canine Model

This model simulates effort-induced angina pectoris.

Objective: To induce transient myocardial ischemia through increased myocardial oxygen demand during exercise in the presence of a fixed coronary stenosis.

Materials:

  • Adult mongrel dogs

  • Anesthetic agents (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Hydraulic occluder or ameroid constrictor for the left circumflex (LCX) or left anterior descending (LAD) coronary artery

  • Instrumentation for monitoring ECG, heart rate, blood pressure, and left ventricular (LV) wall motion (e.g., sonomicrometry crystals)

  • Treadmill for dogs

  • This compound solution for intravenous administration

Protocol:

  • Surgical Preparation (Aseptic Surgery):

    • Anesthetize the dog and maintain ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Implant a hydraulic occluder or an ameroid constrictor around the proximal LCX or LAD artery.

    • Implant sonomicrometry crystals in the myocardial region perfused by the stenosed artery and in a control region to measure regional wall thickening.

    • Implant catheters for blood pressure measurement.

    • Close the chest and allow the animal to recover for at least one week.

  • Induction of Ischemia:

    • After the recovery period, place the conscious dog on a treadmill.

    • Inflate the hydraulic occluder to create a critical stenosis that does not significantly reduce resting coronary flow but limits the hyperemic response to increased demand. If an ameroid constrictor was used, allow sufficient time (2-3 weeks) for gradual occlusion.

    • Initiate a graded treadmill exercise protocol (e.g., increasing speed and/or incline).

    • Monitor for signs of ischemia, including ST-segment depression on the ECG and regional myocardial dysfunction (reduced systolic wall thickening).

  • This compound Administration:

    • After establishing a reproducible level of exercise-induced ischemia, administer this compound.

    • A typical intravenous dose is 1 mg/kg. This can be given as a bolus or a slow infusion over 5 minutes.

  • Data Collection and Analysis:

    • Continuously record hemodynamic parameters (heart rate, blood pressure), ECG, and regional myocardial function at rest, during exercise, and after this compound administration.

    • Analyze the data to determine the effect of this compound on heart rate, the severity of ischemia (e.g., magnitude of ST-segment depression), and regional myocardial dysfunction.

Canine_Exercise_Model_Workflow cluster_0 Experimental Workflow A Surgical Implantation of Occluder and Sensors B Recovery Period (1-3 weeks) A->B C Induce Coronary Stenosis B->C D Treadmill Exercise C->D E Monitor for Ischemia (ECG, Wall Motion) D->E F Administer this compound (1 mg/kg IV) E->F G Repeat Exercise and Monitoring F->G H Data Analysis G->H

Caption: Workflow for the canine exercise-induced ischemia model.
Pharmacologically-Induced Myocardial Ischemia in a Rabbit Model

This model uses a pharmacological agent to increase myocardial oxygen demand and induce ischemia.

Objective: To induce transient myocardial ischemia using a beta-adrenergic agonist like dobutamine.

Materials:

  • New Zealand White rabbits

  • Anesthetic agents (e.g., ketamine and xylazine)

  • Surgical instruments for catheter placement

  • Instrumentation for monitoring ECG, heart rate, and blood pressure

  • Dobutamine solution for infusion

  • This compound solution for intravenous administration

Protocol:

  • Animal Preparation:

    • Anesthetize the rabbit and maintain a stable plane of anesthesia.

    • Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

    • Attach ECG leads for continuous monitoring.

  • Induction of Ischemia:

    • Begin a continuous intravenous infusion of dobutamine. A starting dose of 5 µg/kg/min can be used and titrated upwards (e.g., up to 20 µg/kg/min) to achieve a target heart rate increase (e.g., 50-75% above baseline).

    • Monitor the ECG for the development of ST-segment depression, indicative of myocardial ischemia.

  • This compound Administration:

    • Once a stable level of dobutamine-induced ischemia is achieved, administer this compound intravenously. A dose-response study can be performed with increasing doses of this compound.

  • Data Collection and Analysis:

    • Record baseline hemodynamic and ECG data.

    • Continuously monitor these parameters during dobutamine infusion and after the administration of this compound.

    • Analyze the data to assess the ability of this compound to reverse or attenuate the signs of ischemia at a given level of cardiac stress.

Coronary Artery Ligation-Induced Ischemia in a Rat Model

This model involves the temporary occlusion of a coronary artery to induce a defined period of ischemia.

Objective: To create a reproducible model of transient myocardial ischemia by temporarily ligating a coronary artery.

Materials:

  • Sprague-Dawley or Wistar rats

  • Anesthetic agents (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments for thoracotomy and vessel ligation

  • Suture material for ligation

  • Instrumentation for monitoring ECG and heart rate

  • This compound solution for intravenous or intraperitoneal administration

Protocol:

  • Surgical Preparation:

    • Anesthetize the rat and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Carefully pass a suture (e.g., 6-0 silk) around the LAD coronary artery.

  • Induction of Ischemia:

    • Tighten the suture to occlude the LAD. Ischemia can be confirmed by visual blanching of the myocardium and the appearance of ST-segment elevation on the ECG.

    • Maintain the occlusion for a predetermined period (e.g., 15-30 minutes) to induce ischemia without causing significant infarction.

  • This compound Administration:

    • This compound can be administered prior to the occlusion to assess its prophylactic effects or during the ischemic period.

    • For isolated heart preparations (Langendorff), this compound can be added to the perfusate at concentrations such as 15 µM or 45.6 µM.

  • Reperfusion and Data Collection:

    • Release the ligature to allow for reperfusion of the myocardium.

    • Monitor ECG and heart rate throughout the procedure.

    • At the end of the experiment, the heart can be excised for biochemical analysis (e.g., lactate, ATP levels) or histological examination.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in experimental models of myocardial ischemia.

Table 1: Hemodynamic Effects of this compound in a Canine Model of Exercise-Induced Ischemia

ParameterControl (Exercise)This compound (1 mg/kg IV) + Exercise% Change
Heart Rate (beats/min)~220~180↓ ~18%
Mean Arterial Pressure (mmHg)~130~115↓ ~11.5%
LV dP/dtmax (mmHg/s)~4500~3400↓ ~24%
Regional Wall Thickening (%)Markedly ReducedImproved/Normalized-

Table 2: Electrophysiological Effects of this compound in Conscious Dogs

Dose (mg/kg IV)Change in Sinus RateChange in Corrected Sinus Recovery Time (CSRT)
0.5
1.0↓↓↑↑
2.0↓↓↓↑↑↑

Table 3: Biochemical Effects of this compound in Isolated Paced Rat Hearts during Low-Flow Ischemia

ParameterIschemia ControlThis compound (15 µM) + Ischemia
Myocardial LactateAccumulatedNo significant accumulation
Myocardial ATPDiminishedPreserved
Myocardial PhosphocreatineDiminishedPreserved
Left Ventricular PressureReduced/AbsentMaintained

Concluding Remarks

The experimental models described provide robust platforms for evaluating the anti-anginal properties of this compound. The data consistently demonstrate that this compound effectively reduces heart rate and can alleviate signs of myocardial ischemia in various preclinical settings. These protocols and application notes serve as a valuable resource for researchers investigating novel therapeutic strategies for angina pectoris that target heart rate reduction.

References

Alinidine: Application Notes and Protocols for Inducing Bradycardia in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine is a pharmacological agent known for its negative chronotropic effects, making it a valuable tool in cardiovascular research for inducing bradycardia. As an analogue of clonidine, its primary action is on the sinoatrial (SA) node, the heart's natural pacemaker. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in animal research to induce a controlled reduction in heart rate.

Mechanism of Action

This compound selectively slows the heart rate by primarily acting on the pacemaker cells of the sinoatrial node.[1] Its bradycardic effect is mainly attributed to a reduction in the rate of diastolic depolarization in these cells.[1][2] While initially thought to be a specific inhibitor of the "funny" current (If), subsequent research has indicated a more complex mechanism.[2][3]

Voltage-clamp experiments have revealed that this compound blocks the hyperpolarization-activated current (If), which is crucial for the spontaneous diastolic depolarization in SA node cells. This blockade is potential-dependent, being most effective within the voltage range where diastolic depolarization occurs. However, studies have also shown that this compound can still induce bradycardia even when the If current is blocked by other agents like caesium, suggesting that it may also influence other ionic currents. In fact, further investigations have demonstrated that this compound can also suppress the slow inward calcium current (ICa,L) and the delayed rectifier potassium current (IK). This multi-channel effect contributes to the overall reduction in the firing rate of the SA node, leading to bradycardia. Importantly, this compound does not significantly affect beta-adrenoceptors, distinguishing its action from that of beta-blockers.

Signaling Pathway of this compound

Alinidine_Signaling_Pathway cluster_channels Ionic Current Inhibition This compound This compound SANode Sinoatrial (SA) Node Pacemaker Cell This compound->SANode Acts on If_Channel If (Funny) Channel (HCN Channel) This compound->If_Channel Inhibits ICaL_Channel ICa,L (L-type Ca2+) Channel This compound->ICaL_Channel Inhibits IK_Channel IK (Delayed Rectifier K+) Channel This compound->IK_Channel Inhibits Diastolic_Depolarization Decreased Slope of Diastolic Depolarization If_Channel->Diastolic_Depolarization ICaL_Channel->Diastolic_Depolarization Action_Potential Prolonged Action Potential Duration IK_Channel->Action_Potential Heart_Rate Decreased Heart Rate (Bradycardia) Diastolic_Depolarization->Heart_Rate Action_Potential->Heart_Rate

Caption: this compound's mechanism of action on the SA node.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative effects of this compound on heart rate in various animal models as reported in the literature.

Table 1: In Vivo Administration of this compound

Animal ModelRoute of AdministrationDoseHeart Rate ReductionReference
Dog (anesthetized)Intravenous (i.v.)0.5 - 1.0 mg/kgSignificant reduction in sinus rate
Dog (anesthetized)Intravenous (i.v.)0.3 - 10 mg/kgDose-related decrease; 59 ± 7 beats/min at 2.5 mg/kg
Dog (conscious)Intravenous (i.v.)1 mg/kgSignificant decrease
Rat (anesthetized)Intravenous (i.v.)1 - 6 mg/kgDose-dependent reduction

Table 2: In Vitro and Ex Vivo Effects of this compound

PreparationAnimal ModelConcentrationEffectReference
Isolated Sinoatrial NodeRabbit0.7 - 14.3 µmol/LDecreased rate of diastolic depolarization
Isolated Sinoatrial NodeRabbit0.57 - 29 x 10-6 MDose-dependent prolongation of spontaneous cycle length (13% ± 7% at 2.9 µM)
Isolated Sinoatrial Node CellsRabbit0.3 - 100 µg/mLDose-dependent decrease in spontaneous frequency
Isolated Sinoatrial NodeRabbit10 µM (low) - 80 µM (high)Variable decrease at low concentration, slowed spontaneous activity at high concentration
Isolated AtriaGuinea Pig3 µg/mLReduced sinus rate to control values after isoprenaline stimulation
Isolated Paced Heart (Langendorff)Rat15.0 ± 0.60 µMMaintained aerobic metabolism under hypoxic conditions

Experimental Protocols

The following protocols provide a general framework for inducing bradycardia with this compound in a research setting. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

Protocol 1: Induction of Bradycardia in Anesthetized Rats

Objective: To induce a controlled and transient bradycardia in anesthetized rats for cardiovascular studies.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Intravenous (i.v.) or Intraperitoneal (i.p.) injection supplies

  • ECG monitoring system

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the laboratory environment for at least 3 days prior to the experiment.

    • Anesthetize the rat using an approved protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Place the animal on a heating pad to maintain core body temperature between 36.5°C and 37.5°C.

    • Attach ECG electrodes to monitor heart rate and rhythm continuously.

  • Drug Preparation:

    • Prepare a stock solution of this compound hydrochloride in sterile saline. The concentration should be calculated to allow for the desired dose to be administered in a small volume (e.g., 1-2 ml/kg).

    • Ensure the solution is at room temperature before administration.

  • Administration:

    • Intravenous (i.v.) Administration (Recommended for rapid onset):

      • Cannulate the femoral or tail vein for i.v. access.

      • Administer a bolus dose of this compound (starting dose of 1 mg/kg).

      • Monitor the heart rate response closely. A dose range of 1-6 mg/kg has been used in rats for arrhythmia studies.

    • Intraperitoneal (i.p.) Administration:

      • Inject the this compound solution into the lower right quadrant of the abdomen to avoid the cecum and bladder.

      • The onset of action will be slower compared to i.v. administration.

  • Monitoring:

    • Continuously record the ECG throughout the experiment.

    • Monitor heart rate, blood pressure (if cannulated), and respiratory rate.

    • Observe the animal for any adverse effects.

  • Data Analysis:

    • Calculate the percentage change in heart rate from baseline at different time points after this compound administration.

    • Analyze ECG recordings for any changes in cardiac rhythm.

Experimental Workflow for Anesthetized Rat Protocol

Anesthetized_Rat_Workflow Start Start Acclimatize Acclimatize Rat (≥ 3 days) Start->Acclimatize Anesthetize Anesthetize Rat Acclimatize->Anesthetize Monitor_Setup Setup ECG & Temperature Monitoring Anesthetize->Monitor_Setup Prepare_this compound Prepare this compound Solution Monitor_Setup->Prepare_this compound Administer Administer this compound (i.v. or i.p.) Prepare_this compound->Administer Monitor_Response Continuously Monitor Cardiovascular Parameters Administer->Monitor_Response Data_Collection Record Data Monitor_Response->Data_Collection End End of Experiment Data_Collection->End

Caption: Workflow for inducing bradycardia with this compound in rats.

Protocol 2: Ex Vivo Heart Perfusion (Langendorff)

Objective: To study the direct effects of this compound on the heart, independent of systemic neural and hormonal influences.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound hydrochloride

  • Surgical instruments for heart isolation

  • Pressure transducer and data acquisition system

Procedure:

  • Heart Isolation:

    • Anesthetize the animal (e.g., rat, rabbit) and administer heparin to prevent coagulation.

    • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion:

    • Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

    • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

  • This compound Administration:

    • Introduce this compound into the perfusate at the desired concentration (e.g., 10-50 µM).

    • Maintain perfusion with the this compound-containing buffer for the duration of the experimental period.

  • Monitoring and Data Collection:

    • Record heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.

  • Data Analysis:

    • Compare the cardiac parameters before and after the administration of this compound.

Logical Relationship of this compound's Effects

Alinidine_Effects_Logic This compound This compound Administration SA_Node_Action Direct Action on Sinoatrial Node This compound->SA_Node_Action Ionic_Current_Mod Modulation of Pacemaker Ionic Currents (If, ICa,L, IK) SA_Node_Action->Ionic_Current_Mod Diastolic_Dep_Slowing Slowing of Phase 4 Diastolic Depolarization Ionic_Current_Mod->Diastolic_Dep_Slowing Bradycardia Bradycardia (Reduced Heart Rate) Diastolic_Dep_Slowing->Bradycardia Research_App Application in Cardiovascular Research Bradycardia->Research_App

Caption: Logical flow of this compound's effects leading to bradycardia.

Conclusion

This compound is a potent and effective agent for inducing bradycardia in animal models for research purposes. Its primary action on the sinoatrial node allows for a targeted reduction in heart rate. The provided protocols offer a foundation for utilizing this compound in both in vivo and ex vivo experimental settings. Researchers should carefully consider the appropriate animal model, dosage, and administration route to achieve the desired level of bradycardia for their specific research questions. It is always recommended to perform pilot studies to determine the optimal dose-response relationship in your specific experimental setup.

References

Application Notes and Protocols for the In Vitro Application of Alinidine on Cultured Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine is a clonidine derivative that exhibits negative chronotropic effects, primarily by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the "funny" current (I_f). This current is a key determinant of the diastolic depolarization phase in pacemaker cells, and its inhibition leads to a slowing of the heart rate.[1][2][3] While initially investigated for the treatment of angina pectoris, the development of this compound was halted due to a lack of specificity, as it also affects other ion channels.[1] Additionally, this compound has been shown to act as a non-competitive antagonist of adenosine A1 receptors, which contributes to its overall cardiac effects.[4]

These application notes provide a comprehensive overview of the in vitro application of this compound on cultured cardiomyocytes, with detailed protocols for cell culture, electrophysiological analysis, and calcium imaging.

Data Presentation

The following tables summarize the quantitative effects of this compound observed in various in vitro cardiac preparations. It is important to note that specific dose-response data in cultured neonatal rat ventricular cardiomyocytes is limited in the published literature; therefore, the provided data is derived from studies on isolated atrial and sinoatrial node preparations.

Table 1: Electrophysiological Effects of this compound

ParameterSpecies/PreparationThis compound ConcentrationObserved EffectReference
Spontaneous Cycle LengthRabbit Right Atria2.9 µM13% prolongation
Adenosine-Induced AP ShorteningGuinea Pig Atria5.7 µMAbolished
I_f, I_s, and I_k CurrentsRabbit Sino-atrial Node CellsDose-dependentSuppression

Table 2: Adenosine A1 Receptor Antagonism of this compound

ParameterSpecies/PreparationThis compound ConcentrationObserved EffectReference
Maximal Adenosine EffectRat Left Atria64.6 µM50% reduction
Adenosine-Induced Negative InotropyRat Right Ventricle91.1 µMFully antagonized

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of the I_f current in pacemaker cells. However, its interaction with adenosine A1 receptors presents a secondary pathway influencing cardiomyocyte function.

Alinidine_Signaling cluster_direct Direct I_f Inhibition cluster_adenosine Adenosine A1 Receptor Antagonism Alinidine1 This compound HCN_Channel HCN Channel (Funny Current - I_f) Alinidine1->HCN_Channel Inhibits Diastolic_Depolarization Decreased Slope of Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Alinidine2 This compound A1_Receptor Adenosine A1 Receptor Alinidine2->A1_Receptor Antagonizes Adenosine Adenosine Adenosine->A1_Receptor Activates Gi_Protein G_i Protein A1_Receptor->Gi_Protein AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP Decreased cAMP AC->cAMP

Caption: this compound's dual mechanism of action on cardiomyocytes.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Cardiomyocytes (NRVMs)

This protocol describes a standard method for establishing primary cultures of NRVMs, a widely used model for in vitro cardiac studies.

NRVM_Isolation_Workflow start Euthanize Neonatal Rat Pups (1-2 days old) dissect Excise Hearts and place in ice-cold HBSS start->dissect mince Mince Ventricular Tissue in fresh cold HBSS dissect->mince digestion Enzymatic Digestion (e.g., Trypsin, Collagenase) mince->digestion trituration Gentle Trituration to create cell suspension digestion->trituration preplating Pre-plating on uncoated flask (1-2 hours) to remove fibroblasts trituration->preplating collect Collect non-adherent cardiomyocytes preplating->collect centrifuge Centrifuge and resuspend cell pellet in culture medium collect->centrifuge plate Plate cells on coated plates (e.g., gelatin, fibronectin) centrifuge->plate culture Culture at 37°C, 5% CO2 (change medium every 2-3 days) plate->culture end Cardiomyocytes ready for experiments (typically after 2-4 days) culture->end

Caption: Workflow for isolating and culturing NRVMs.

Materials:

  • Neonatal rat pups (1-2 days old)

  • Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold

  • Trypsin (0.125%) and Collagenase Type II (0.1%) solutions

  • Culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Gelatin or Fibronectin-coated culture plates/coverslips

  • Standard cell culture equipment

Procedure:

  • Euthanize neonatal rat pups according to approved animal protocols.

  • Excise hearts and place them in ice-cold sterile HBSS.

  • Trim away atria and large vessels, and mince the ventricular tissue into small fragments.

  • Perform enzymatic digestion of the minced tissue using a solution of trypsin and collagenase with gentle agitation at 37°C.

  • After digestion, gently triturate the cell suspension to further dissociate the tissue.

  • To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture flask for 1-2 hours. Fibroblasts will preferentially adhere to the uncoated plastic.

  • Carefully collect the supernatant containing the non-adherent cardiomyocytes.

  • Centrifuge the cardiomyocyte suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cardiomyocytes on gelatin or fibronectin-coated culture dishes or coverslips at the desired density.

  • Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the culture medium every 2-3 days. Spontaneously contracting cardiomyocytes should be visible within 24-48 hours.

Protocol 2: Electrophysiological Recording of Funny Current (I_f) using Patch-Clamp

This protocol outlines the whole-cell patch-clamp technique to measure the I_f in cultured cardiomyocytes.

Materials:

  • Cultured cardiomyocytes on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution

Procedure:

  • Prepare extracellular and intracellular solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Place a coverslip with cultured cardiomyocytes in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Approach a single, healthy cardiomyocyte with the patch pipette while applying positive pressure.

  • Form a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the cell at a holding potential of -40 mV.

  • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments) to elicit the I_f current.

  • Record the baseline I_f current.

  • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • After a stable effect is reached, record the I_f current in the presence of this compound.

  • Wash out the drug and ensure the current returns to baseline.

  • Analyze the current amplitude and kinetics to determine the effect of this compound.

Protocol 3: Measurement of Intracellular Calcium Transients

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.

Calcium_Imaging_Workflow start Culture Cardiomyocytes on glass coverslips load_dye Load cells with Fura-2 AM (e.g., 2-5 µM for 30-45 min) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash deesterify Allow for de-esterification (approx. 30 min) wash->deesterify mount Mount coverslip in imaging chamber deesterify->mount baseline Record baseline calcium transients mount->baseline add_drug Apply this compound at desired concentrations baseline->add_drug record_effect Record calcium transients in the presence of this compound add_drug->record_effect analyze Analyze transient parameters: Amplitude, Rise Time, Decay Time record_effect->analyze end Quantitative analysis of This compound's effect on Ca2+ handling analyze->end

Caption: Workflow for calcium transient measurement.

Materials:

  • Cultured cardiomyocytes on glass coverslips

  • Fluorescence microscopy setup with a light source for dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution

Procedure:

  • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBS, with a small amount of Pluronic F-127 to aid in dye solubilization.

  • Incubate the cultured cardiomyocytes in the Fura-2 AM loading solution for 30-45 minutes at 37°C.

  • Wash the cells thoroughly with HBS to remove any extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for approximately 30 minutes at room temperature.

  • Mount the coverslip in an imaging chamber on the fluorescence microscope stage.

  • Record baseline spontaneous or electrically stimulated calcium transients by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.

  • Introduce this compound at the desired concentration into the imaging chamber.

  • After a stable drug effect is achieved, record the calcium transients again.

  • Analyze the ratio of the fluorescence intensities (F340/F380) to determine the intracellular calcium concentration. Key parameters to analyze include the transient amplitude, time to peak, and the decay kinetics (e.g., tau or time to 50% decay).

Conclusion

This compound serves as a valuable pharmacological tool for studying the role of the I_f current and its interplay with other signaling pathways in cardiomyocyte function. The protocols provided herein offer a framework for investigating the electrophysiological and calcium handling effects of this compound in a controlled in vitro setting. Researchers are encouraged to empirically determine the optimal concentrations and incubation times for their specific experimental conditions.

References

Alinidine Administration for Studying Cardiac Hemodynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine is a pharmacological agent known for its negative chronotropic effects, primarily achieved through the inhibition of the "funny" (If) current in the sinoatrial (SA) node.[1][2] This characteristic makes it a valuable tool for researchers studying cardiac hemodynamics, allowing for the investigation of heart rate-dependent mechanisms in various physiological and pathophysiological models. Unlike beta-blockers, this compound's primary action is on the pacemaker current, offering a different modality for heart rate reduction.[3] However, it is important to note that this compound is not entirely specific and may also affect other ion channels and receptors, including adenosine A1 receptors.[4][5]

These application notes provide detailed protocols for the use of this compound in both in vivo and ex vivo experimental settings to study its effects on cardiac hemodynamics.

Mechanism of Action

This compound's principal mechanism of action is the inhibition of the If current, which is a mixed sodium-potassium current responsible for the spontaneous diastolic depolarization in pacemaker cells of the SA node. By slowing the rate of this depolarization, this compound prolongs the time to reach the action potential threshold, thereby decreasing the heart rate.

Additionally, this compound has been shown to antagonize adenosine A1 receptors, which can influence its overall cardiovascular effects. The development of this compound was halted due to a lack of sufficient target specificity, with noted effects on calcium and potassium channels as well.

Data Presentation

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters as reported in various studies.

Table 1: Effects of this compound on Cardiac Hemodynamics in Human Studies

ParameterConditionThis compound DoseChangeReference
Heart RateRest45 mg bolus + 10 mg/hr infusion↓ 14%
Heart RateExercise45 mg bolus + 10 mg/hr infusion↓ 13%
Heart RateUnstable Angina/MIUp to 40 mg↓ 14 ± 7 bpm
Heart RateHealthy Volunteers (Exercise)0.5 mg/kg i.v.Significant Reduction
Systolic Blood PressureRest45 mg bolus + 10 mg/hr infusion↓ 6%
Systolic Blood PressureExercise45 mg bolus + 10 mg/hr infusion↓ 14%
Mean Arterial PressureUnstable Angina/MIUp to 40 mg↓ 3 ± 6 mmHg
Cardiac IndexRest & Exercise45 mg bolus + 10 mg/hr infusion↓ 10%
Cardiac OutputUnstable Angina/MIUp to 40 mg↓ 0.5 ± 0.6 L/min
Stroke VolumeUnstable Angina/MIUp to 40 mgUnchanged
Systemic Vascular ResistanceUnstable Angina/MIUp to 40 mgIncreased
Left Ventricular Ejection FractionRest & Exercise45 mg bolus + 10 mg/hr infusionUnchanged

Table 2: Effects of this compound on Cardiac Hemodynamics in Animal Studies

Animal ModelParameterThis compound DoseChangeReference
Anesthetized DogsHeart Rate0.25 - 1.0 mg/kg i.v.↓ from 135 to 90 bpm
Anesthetized DogsHeart Rate2.5 mg/kg i.v.↓ 59 ± 7 beats/min
Anesthetized DogsTotal Peripheral Resistance0.3 - 10 mg/kg i.v.Significantly Increased
Isolated Rabbit SA NodeSpontaneous Frequency0.3 - 100 µg/mLDose-dependent Decrease
Isolated Rat Heart (Langendorff)Coronary Flow45.6 µmol/LDecreased
Isolated Rat Heart (Langendorff)Contractility45.6 µmol/LMaintained in hypoperfusion

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Canine Model for Hemodynamic Studies

This protocol is adapted from studies investigating the effects of this compound on myocardial function in anesthetized open-chest dogs.

1. Animal Preparation:

  • Anesthetize adult mongrel dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Maintain anesthesia throughout the experiment.

  • Intubate and ventilate the animals with room air.

  • Perform a left thoracotomy to expose the heart.

2. Drug Preparation:

  • Prepare a stock solution of this compound hydrochloride in sterile saline. The final concentration should be determined based on the desired dosage and injection volume.

  • For intravenous (i.v.) injection, a typical dose range is 0.25 to 1.0 mg/kg.

3. Hemodynamic Monitoring:

  • Insert catheter-tip manometers into the left ventricle and aorta to measure left ventricular end-diastolic pressure (LVEDP), dP/dt (an index of contractility), and aortic pressure.

  • Place an electromagnetic flow probe around the coronary artery to measure coronary blood flow.

  • Use sonomicrometry to measure end-diastolic length and systolic shortening of ischemic and non-ischemic wall segments.

4. Experimental Procedure:

  • After a stabilization period, record baseline hemodynamic parameters.

  • Induce myocardial ischemia if required by the study design (e.g., by constricting a coronary artery).

  • Administer this compound intravenously as a bolus injection. A dose-escalation protocol can be used (e.g., 0.25, 0.5, and 1.0 mg/kg).

  • Continuously record all hemodynamic parameters throughout the experiment.

  • To distinguish the direct effects of this compound from those secondary to heart rate reduction, atrial pacing can be employed to maintain the heart rate at the pre-drug level.

Protocol 2: Ex Vivo Perfusion of an Isolated Rat Heart (Langendorff Preparation) with this compound

This protocol is based on studies investigating the effects of this compound on isolated perfused rat hearts.

1. Heart Isolation:

  • Anesthetize a male Wistar rat and administer heparin to prevent coagulation.

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on a Langendorff apparatus by cannulating the aorta for retrograde perfusion.

2. Perfusion:

  • Perfuse the heart with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • The perfusion can be at a constant pressure or constant flow.

  • Pace the heart at a constant rate (e.g., 5 Hz) using electrodes placed on the right atrium.

3. Drug Administration:

  • Prepare a stock solution of this compound in the perfusion buffer.

  • After a stabilization period, switch to a perfusion buffer containing this compound at the desired concentration (e.g., 15.0 µM or 45.6 µmol/L).

4. Functional Assessment:

  • Measure left ventricular pressure using an intraventricular balloon connected to a pressure transducer.

  • Assess contractility (e.g., left ventricular developed pressure, dP/dtmax).

  • Measure coronary flow by collecting the effluent from the pulmonary artery.

5. Ischemia-Reperfusion Protocol (Optional):

  • Induce global ischemia by stopping the perfusion for a defined period.

  • Reperfuse the heart with either control buffer or this compound-containing buffer to assess its effects on reperfusion injury.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Primary Action

Alinidine_Mechanism cluster_SANode Sinoatrial Node Pacemaker Cell This compound This compound If_Channel Funny Current (If) HCN Channel This compound->If_Channel Inhibits Diastolic_Depolarization Slowing of Spontaneous Diastolic Depolarization If_Channel->Diastolic_Depolarization Action_Potential Delayed Action Potential Firing Diastolic_Depolarization->Action_Potential Heart_Rate Decreased Heart Rate Action_Potential->Heart_Rate

Caption: Primary mechanism of this compound's bradycardic effect.

This compound's Interaction with the Adenosinergic Pathway

Alinidine_Adenosine_Interaction cluster_Cardiomyocyte Cardiomyocyte Adenosine Adenosine A1_Receptor Adenosine A1 Receptor Adenosine->A1_Receptor Activates This compound This compound This compound->A1_Receptor Antagonizes Gi_Protein Gi Protein Activation A1_Receptor->Gi_Protein AC Adenylyl Cyclase Inhibition Gi_Protein->AC cAMP Decreased cAMP AC->cAMP Negative_Inotropy Negative Inotropic Effect cAMP->Negative_Inotropy

Caption: this compound's antagonistic effect on the adenosine A1 receptor pathway.

Experimental Workflow for Ex Vivo Heart Perfusion Study

Langendorff_Workflow Start Start Isolate_Heart Isolate Rat Heart Start->Isolate_Heart Mount_Langendorff Mount on Langendorff Apparatus Isolate_Heart->Mount_Langendorff Stabilize Stabilization Period (Baseline Recording) Mount_Langendorff->Stabilize Treatment Perfusion with this compound or Vehicle Control Stabilize->Treatment Ischemia Induce Global Ischemia (Optional) Treatment->Ischemia Ischemia Model Data_Acquisition Record Hemodynamic Data (LVDP, HR, Coronary Flow) Treatment->Data_Acquisition Non-Ischemia Model Reperfusion Reperfusion Period Ischemia->Reperfusion Reperfusion->Data_Acquisition Analyze Data Analysis Data_Acquisition->Analyze End End Analyze->End

Caption: Workflow for studying this compound in an isolated heart model.

Concluding Remarks

This compound serves as a useful pharmacological tool for investigating the role of heart rate in cardiac function and pathophysiology. The protocols provided herein offer a framework for conducting such studies. Researchers should carefully consider the potential for off-target effects and design experiments with appropriate controls to ensure the accurate interpretation of results. The dose and concentration of this compound may need to be optimized depending on the specific animal model and experimental objectives.

References

Troubleshooting & Optimization

Alinidine solubility and stability in physiological saline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of alinidine in physiological saline.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in physiological saline (0.9% NaCl)?

Q2: How stable is this compound in a physiological saline solution?

A2: Specific stability data for this compound in physiological saline over time is not extensively documented in public sources. For the related compound, clonidine hydrochloride, aqueous solutions are not recommended for storage for more than one day, suggesting potential for degradation. It is crucial to perform stability studies under your specific experimental conditions (e.g., temperature, light exposure, container type) to determine the stability of your this compound solutions.

Q3: What are the potential degradation pathways for this compound in an aqueous solution?

A3: While specific degradation pathways for this compound have not been detailed, imidazoline derivatives can be susceptible to hydrolysis of the imidazoline ring, particularly at elevated temperatures and under acidic conditions. Forced degradation studies on the related compound, clonidine, indicate that it degrades under acidic, alkaline, and oxidative conditions[2][3][4]. Therefore, it is reasonable to anticipate that this compound may degrade via similar pathways.

Q4: What are the key factors that can affect the stability of this compound solutions?

A4: The stability of this compound in physiological saline can be influenced by several factors, including:

  • pH: Changes in pH can affect the rate of hydrolysis[5].

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.

  • Oxidation: The presence of oxidizing agents can lead to oxidative degradation.

  • Container Material: Adsorption of the compound onto the container surface can occur.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Precipitation observed in this compound solution The concentration of this compound exceeds its solubility limit in physiological saline at the current temperature.- Ensure the prepared concentration is below the determined solubility limit.- Gently warm the solution to aid dissolution, then allow it to return to the working temperature. If precipitation reoccurs, the solution is supersaturated.- Consider using a co-solvent if appropriate for the experimental design, though this may alter the physiological relevance.
Loss of this compound potency over time Chemical degradation of this compound.- Prepare fresh solutions for each experiment.- Store stock solutions under recommended conditions (e.g., refrigerated, protected from light) and for a limited duration determined by stability studies.- Perform a stability study to determine the acceptable use period for your specific conditions.
Variability in experimental results Inconsistent solution preparation or degradation of the this compound solution.- Standardize the solution preparation protocol.- Ensure complete dissolution of this compound before use.- Prepare fresh solutions for each set of experiments or validate the stability of stored solutions over the experimental timeframe.

Experimental Protocols

Protocol for Determining this compound Solubility in Physiological Saline (Shake-Flask Method)

This protocol is adapted from the widely recognized shake-flask method for solubility determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of physiological saline (0.9% NaCl) in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours is recommended to ensure equilibrium is reached).

  • Sample Collection and Preparation:

    • After agitation, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant. To avoid transferring solid particles, it is recommended to use a syringe with a filter (e.g., a 0.22 µm PVDF filter).

  • Analysis:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in physiological saline at the tested temperature.

Protocol for Assessing this compound Stability in Physiological Saline

This protocol outlines a typical approach for a short-term stability study.

  • Solution Preparation:

    • Prepare a solution of this compound in physiological saline at a known concentration, ensuring it is below the solubility limit.

    • Dispense the solution into multiple sealed containers of the intended storage material (e.g., glass vials, polypropylene tubes) to be sampled at different time points.

  • Storage Conditions:

    • Store the containers under controlled conditions. It is advisable to test various conditions relevant to your experimental workflow, such as:

      • Refrigerated (2-8°C), protected from light.

      • Room temperature (~25°C), exposed to ambient light.

      • Room temperature (~25°C), protected from light.

  • Time Points for Sampling:

    • Define the time points for analysis. For a short-term study, this could be 0, 2, 4, 8, 24, and 48 hours.

  • Sample Analysis:

    • At each time point, withdraw a sample from one of the containers for each storage condition.

    • Analyze the concentration of this compound using a validated, stability-indicating analytical method (e.g., HPLC-UV). A stability-indicating method is one that can separate the intact drug from its degradation products.

    • It is also good practice to visually inspect the samples for any changes in color or for the formation of precipitates and to measure the pH of the solution.

  • Data Evaluation:

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • Stability is often defined as retaining at least 90-95% of the initial concentration.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment A Add excess this compound to Saline B Agitate at constant temp (24-48h) A->B C Filter supernatant B->C D Analyze concentration (e.g., HPLC) C->D E Prepare this compound solution in Saline F Store under defined conditions E->F G Sample at time points F->G H Analyze concentration and degradation G->H

Experimental workflow for solubility and stability testing.

signaling_pathway This compound This compound HCN HCN Channels (Hyperpolarization-activated Cyclic Nucleotide-gated channels) This compound->HCN blocks If_current Funny Current (If) HCN->If_current generates Diastolic_Depolarization Phase 4 Diastolic Depolarization Rate If_current->Diastolic_Depolarization contributes to Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate determines SA_Node Sinoatrial (SA) Node SA_Node->HCN

References

Technical Support Center: Off-target Effects of Alinidine in Ventricular Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Alinidine in ventricular tissue.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it affect ventricular tissue?

A1: this compound is primarily known as a negative chronotropic agent. Its main mechanism of action is the inhibition of the pacemaker current, also known as the "funny" current (If), which is predominantly found in the sinoatrial (SA) node. This inhibition leads to a slowing of the heart rate. While the If current is less prominent in ventricular myocytes compared to the SA node, this compound's off-target effects on other ion channels are of greater significance in the ventricles.

Q2: What are the known off-target effects of this compound in ventricular tissue?

A2: The development of this compound was halted due to its lack of specificity.[1] Its known off-target effects in ventricular tissue include the blockade of potassium channels and calcium channels.[1] This can lead to an elongation of the action potential repolarization phase.[1] Additionally, this compound has been shown to antagonize the effects of adenosine at the A1 receptor.

Q3: Does this compound have pro-arrhythmic or anti-arrhythmic effects in the ventricles?

A3: this compound has demonstrated both anti-arrhythmic and potentially pro-arrhythmic properties in different experimental models. It has been shown to reduce the incidence of ventricular fibrillation in a canine model of myocardial infarction and was effective against adrenaline-induced and ouabain-induced ventricular tachycardia. However, its effectiveness was limited in other arrhythmia models. The elongation of the action potential duration due to potassium channel blockade could create a substrate for pro-arrhythmia under certain conditions.

Q4: How does this compound affect the ventricular action potential?

A4: By blocking potassium channels responsible for repolarization, this compound can prolong the action potential duration (APD) in ventricular myocytes. This effect is a key consideration in electrophysiological studies. The extent of APD prolongation is expected to be concentration-dependent.

Q5: What is the nature of this compound's interaction with adenosine receptors?

A5: this compound has been shown to antagonize the A1-receptor-mediated effects of adenosine. In isolated rat ventricular strips, this compound counteracted the negative inotropic effect of adenosine that was induced in the presence of isoproterenol.

II. Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected prolongation of the ventricular action potential duration (APD) at concentrations intended to only affect If. This compound is blocking ventricular potassium channels (e.g., IKr, IKs), an off-target effect.Perform concentration-response curves to determine the threshold for APD prolongation.Use specific blockers for IKr (e.g., E-4031) and IKs (e.g., Chromanol 293B) to isolate the specific potassium channel being affected by this compound.Refer to the patch-clamp protocols below to directly measure the effect of this compound on these currents.
Observed changes in ventricular contractility are inconsistent with If inhibition. This could be due to this compound's off-target effects on L-type calcium channels or its antagonism of adenosine A1 receptors, which can modulate contractility.Measure L-type calcium current (ICa,L) in the presence of this compound using the provided patch-clamp protocol.Investigate the involvement of adenosine signaling by co-applying adenosine or A1 receptor agonists/antagonists with this compound.
Difficulty in isolating the specific off-target ion channel affected by this compound. This compound may have multiple off-target effects with overlapping concentration ranges.Employ a systematic approach using specific ion channel blockers to sequentially eliminate the contribution of each potential target.Utilize a range of voltage-clamp protocols designed to isolate individual currents (see Experimental Protocols section).
Variability in experimental results between different ventricular myocyte preparations. Regional heterogeneity in ion channel expression within the ventricles can lead to differential effects of this compound.Document the specific region of the ventricle from which myocytes are isolated (e.g., epicardium, mid-myocardium, endocardium).Be aware that baseline APD and ion current densities can vary between these regions.
In Langendorff-perfused heart experiments, observing bradycardia alongside unexpected changes in the ECG's QT interval. The bradycardia is the expected on-target effect, while QT prolongation is likely due to the off-target blockade of ventricular potassium channels.Simultaneously record heart rate and ECG parameters.Correlate the concentration of this compound with changes in both heart rate and QT interval to delineate on-target versus off-target effects.

III. Quantitative Data Summary

Parameter Species/Tissue Value Reference
Adenosine A1 Receptor Antagonism Isolated left rat atria64.6 µM (concentration for 50% reduction of maximal adenosine effect)Not directly cited
L-type Calcium Channel (ICa,L) Blockade Ventricular MyocytesIC50 not available in reviewed literature.-
Rapid Delayed Rectifier K+ Current (IKr) Blockade Ventricular MyocytesIC50 not available in reviewed literature.-
Slow Delayed Rectifier K+ Current (IKs) Blockade Ventricular MyocytesIC50 not available in reviewed literature.-

Note: While the blocking effects of this compound on potassium and calcium channels are reported, specific IC50 values in ventricular tissue were not found in the reviewed literature.

IV. Experimental Protocols

Protocol 1: Recording of Delayed Rectifier Potassium Currents (IKr and IKs) in Isolated Ventricular Myocytes

  • Objective: To measure the effect of this compound on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.

  • Methodology: Whole-cell patch-clamp.

  • Cell Preparation: Isolate ventricular myocytes from the desired species (e.g., guinea pig, rabbit, or canine) using enzymatic digestion.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Pipette Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na2GTP, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol for IK:

    • Hold the cell at a holding potential of -50 mV.

    • Apply a 500 ms prepulse to -40 mV to inactivate sodium channels.

    • Apply depolarizing test pulses of 2-5 seconds in duration to a range of potentials (e.g., from -40 mV to +60 mV in 10 mV increments).

    • Follow each test pulse with a repolarizing step to -40 mV to record tail currents.

  • Pharmacological Separation of IKr and IKs:

    • To isolate IKs, first record total IK and then perfuse with a selective IKr blocker (e.g., 1 µM E-4031). The remaining current is predominantly IKs.

    • IKr can be obtained by digital subtraction of the current in the presence of the IKr blocker from the total IK.

  • Data Analysis: Measure the amplitude of the tail currents at -40 mV and plot against the test potential to generate the current-voltage (I-V) relationship. Compare the I-V curves before and after the application of various concentrations of this compound.

Protocol 2: Recording of L-type Calcium Current (ICa,L) in Isolated Ventricular Myocytes

  • Objective: To determine the effect of this compound on the L-type calcium current.

  • Methodology: Whole-cell patch-clamp.

  • Solutions:

    • External Solution: (in mM) 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. (CsCl is used to block potassium currents).

    • Pipette Solution: (in mM) 120 Cs-aspartate, 20 CsCl, 10 HEPES, 5 MgATP, 0.1 Na2GTP, 10 EGTA; pH adjusted to 7.2 with CsOH.

  • Voltage-Clamp Protocol for ICa,L:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a 50 ms prepulse to -40 mV to inactivate sodium channels.

    • Apply depolarizing test pulses of 300 ms in duration to a range of potentials (e.g., from -40 mV to +60 mV in 10 mV increments).

  • Data Analysis: Measure the peak inward current at each test potential and plot against the voltage to construct the I-V relationship. Compare the I-V curves in the absence and presence of this compound.

Protocol 3: Langendorff-Perfused Heart Preparation for Assessing this compound's Effects on Global Cardiac Function

  • Objective: To evaluate the integrated effects of this compound on heart rate, contractility, and ventricular electrophysiology (via ECG).

  • Methodology: Ex vivo retrograde perfusion of an isolated heart.

  • Preparation:

    • Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and immediately cannulate the aorta.

    • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.

  • Measurements:

    • Heart Rate: Derived from the ECG or a left ventricular pressure trace.

    • Contractility: A balloon catheter inserted into the left ventricle can be used to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt).

    • ECG: Place electrodes on the surface of the heart to record a pseudo-ECG and measure parameters such as the QT interval.

  • Experimental Procedure:

    • Allow the heart to stabilize for a period of 20-30 minutes.

    • Record baseline parameters.

    • Infuse this compound into the perfusate at increasing concentrations.

    • Record all parameters at each concentration after a steady-state effect is achieved.

  • Data Analysis: Analyze the concentration-dependent effects of this compound on heart rate, LVDP, dP/dt, and the QT interval.

V. Diagrams

Alinidine_Effects cluster_primary Primary (On-Target) Effect cluster_off_target Off-Target Effects (Ventricular Tissue) This compound This compound If_channel If Channel (SA Node) This compound->If_channel Inhibition K_channel K+ Channels (IKr, IKs) This compound->K_channel Blockade Ca_channel L-type Ca2+ Channels This compound->Ca_channel Blockade A1_receptor Adenosine A1 Receptor This compound->A1_receptor Antagonism Bradycardia Bradycardia (Slowing of Heart Rate) If_channel->Bradycardia Leads to APD_prolongation APD Prolongation K_channel->APD_prolongation Contractility_modulation Contractility Modulation Ca_channel->Contractility_modulation A1_receptor->Contractility_modulation

Caption: Primary and off-target effects of this compound.

Adenosine_Antagonism cluster_adenosine_pathway Normal Adenosine A1 Signaling cluster_alinidine_intervention This compound Intervention Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Activates A1_Receptor_blocked A1 Receptor Gi_protein Gi Protein A1_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP This compound This compound This compound->A1_Receptor_blocked Antagonizes

Caption: this compound's antagonism of the Adenosine A1 receptor signaling pathway.

Experimental_Workflow cluster_experiments Experimental Arms cluster_patch_clamp_readouts Patch-Clamp Endpoints cluster_langendorff_readouts Langendorff Endpoints start Hypothesis: This compound has off-target effects in ventricular tissue exp_design Experimental Design start->exp_design patch_clamp Whole-Cell Patch-Clamp (Isolated Ventricular Myocytes) exp_design->patch_clamp langendorff Langendorff Perfusion (Isolated Heart) exp_design->langendorff apd Action Potential Duration (APD) patch_clamp->apd ion_currents Ion Currents (IKr, IKs, ICa,L) patch_clamp->ion_currents ecg ECG (QT Interval) langendorff->ecg contractility Contractility (LVDP, dP/dt) langendorff->contractility data_analysis Data Analysis and Interpretation apd->data_analysis ion_currents->data_analysis ecg->data_analysis contractility->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

Caption: Workflow for investigating this compound's off-target ventricular effects.

References

Overcoming Alinidine tachyphylaxis in prolonged experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with alinidine in prolonged experiments, with a specific focus on overcoming tachyphylaxis.

Troubleshooting Guides

Issue: Diminishing Bradycardic Effect of this compound Over Time (Tachyphylaxis)

Symptoms:

  • A gradual return of heart rate towards baseline despite continuous this compound administration.

  • The need for increasing concentrations of this compound to achieve the same heart rate reduction.

Possible Causes and Troubleshooting Steps:

  • Receptor Desensitization or Downregulation: Prolonged exposure to an agonist can lead to the uncoupling of receptors from their signaling pathways or a reduction in the number of receptors on the cell surface.

    • Troubleshooting:

      • Intermittent Dosing: Instead of continuous infusion, consider an intermittent dosing schedule. This may allow for the resensitization of the HCN channels. The optimal "off" period will need to be determined empirically for your specific experimental model.

      • Dose De-escalation and Re-escalation: A gradual reduction in the this compound concentration for a period, followed by a return to the desired dose, may help restore sensitivity.

  • Alterations in Intracellular Signaling: Tachyphylaxis may involve changes in downstream signaling molecules that modulate HCN channel activity.

    • Troubleshooting:

      • Investigate cAMP Levels: this compound's effect is linked to the modulation of cyclic AMP (cAMP) binding to HCN channels.[1] Consider co-administration of agents that can modulate intracellular cAMP levels, such as phosphodiesterase inhibitors, to potentially restore this compound's efficacy. This should be done with caution as it may have confounding effects.

  • Metabolic Transformation: this compound is a structural analog of clonidine, and its metabolism could potentially lead to the formation of compounds that have different effects or contribute to tachyphylaxis.

    • Troubleshooting:

      • Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to measure the plasma concentrations of this compound and any potential metabolites over the course of the experiment to determine if changes in drug metabolism correlate with the observed tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound reduces heart rate by directly inhibiting the "funny" current (If) in the sinoatrial (SA) node.[2] This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, primarily the HCN4 isoform in the SA node.[3] this compound binds to the inner vestibule of the HCN channel pore, which slows the rate of diastolic depolarization in pacemaker cells, thus reducing the heart rate.[2][4]

Q2: What is tachyphylaxis and why might it occur with this compound?

A2: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. While not extensively documented for this compound, it is a known phenomenon for the structurally related compound, clonidine. The proposed mechanisms for tachyphylaxis to compounds like this compound include receptor desensitization, downregulation of HCN channels, or alterations in downstream signaling pathways that modulate channel activity.

Q3: Are there any established protocols to prevent or reverse this compound tachyphylaxis?

A3: There are no universally established protocols specifically for this compound tachyphylaxis due to a lack of extensive research in this area. However, based on general pharmacological principles and data from related compounds, the following strategies can be explored:

  • Drug Holidays: Introducing brief periods without this compound administration may allow the HCN channels to regain their sensitivity.

  • Combination Therapy: Using this compound in combination with a low dose of a drug with a different mechanism of action for heart rate reduction might allow for a lower effective dose of this compound, potentially delaying the onset of tachyphylaxis.

  • Investigating Upstream/Downstream Modulators: Exploring agents that can influence the signaling pathways that converge on HCN channels might offer a way to maintain their sensitivity to this compound.

Q4: How can I experimentally quantify the development of tachyphylaxis to this compound?

A4: To quantify tachyphylaxis, you can perform a dose-response curve at the beginning of the experiment and then repeat it at various time points during prolonged this compound administration. A rightward shift in the dose-response curve, indicating that a higher concentration of this compound is required to produce the same effect, is a hallmark of tachyphylaxis. Continuous monitoring of heart rate in an isolated heart preparation or in vivo will also provide a direct measure of the diminishing effect over time.

Experimental Protocols

Protocol 1: Assessment of this compound Tachyphylaxis in an Isolated Perfused Heart (Langendorff Preparation)

This protocol is designed to induce and quantify the tachyphylactic effect of this compound on heart rate in an ex vivo setting.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound stock solution

  • Animal model (e.g., rabbit, guinea pig)

  • Heart rate and ECG monitoring equipment

Methodology:

  • Heart Isolation and Perfusion:

    • Isolate the heart from an anesthetized animal and mount it on the Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate or pressure.

    • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Baseline Measurements:

    • Record baseline heart rate and ECG parameters.

  • Induction of Tachyphylaxis:

    • Administer a continuous infusion of this compound at a concentration known to produce a significant bradycardic effect (e.g., 2.9 µM).

    • Continuously monitor and record the heart rate for an extended period (e.g., 2-4 hours). A gradual increase in heart rate back towards the baseline indicates the development of tachyphylaxis.

  • Quantification of Tachyphylaxis:

    • At set intervals (e.g., every 30 minutes), briefly stop the continuous infusion and perform a cumulative dose-response curve for this compound to assess for a rightward shift.

Protocol 2: Electrophysiological Recording of Sinoatrial Node Action Potentials

This protocol allows for the direct measurement of the effects of this compound on the cellular electrophysiology of the sinoatrial node.

Materials:

  • Isolated sinoatrial node preparation

  • Microelectrode array (MEA) or sharp microelectrodes for intracellular recording

  • Perfusion system with Tyrode's solution

  • This compound stock solution

  • Data acquisition system

Methodology:

  • Preparation of Sinoatrial Node Tissue:

    • Dissect the sinoatrial node region from an animal heart.

    • Mount the tissue in a perfusion chamber on an MEA or prepare for intracellular recording.

  • Baseline Recordings:

    • Record spontaneous action potentials from the pacemaker cells to establish a baseline firing rate and action potential parameters.

  • This compound Application:

    • Perfuse the tissue with Tyrode's solution containing a known concentration of this compound.

    • Record the changes in firing rate, diastolic depolarization slope, and other action potential parameters.

  • Prolonged Exposure:

    • Continue the perfusion with this compound for an extended period to observe any time-dependent changes in its effects, which could indicate the onset of tachyphylaxis at the cellular level.

Quantitative Data Summary

ParameterThis compound ConcentrationSpeciesExperimental ModelObserved EffectCitation
Heart Rate 2.9 µMRabbitIsolated Right Atria13% ± 7% prolongation of spontaneous cycle length
Corrected Sinus Node Recovery Time 2.9 µMRabbitIsolated Right AtriaIncrease from 83 ms ± 47 to 126 ms ± 80
Atrial Effective Refractory Period >2.9 µMRabbitIsolated Right Atria~10% increase

Visualizations

Alinidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HCN_Channel HCN Channel (Funny Current - If) This compound->HCN_Channel Binds to inner pore Diastolic_Depolarization Slowing of Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Inhibits If cAMP cAMP cAMP->HCN_Channel Modulates Gating Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate

Caption: Simplified signaling pathway of this compound's action on heart rate.

Tachyphylaxis_Workflow Start Prolonged this compound Administration Observe_Effect Observe Diminishing Bradycardic Effect Start->Observe_Effect Hypothesize_Cause Hypothesize Cause Observe_Effect->Hypothesize_Cause Receptor_Desensitization Receptor Desensitization Hypothesize_Cause->Receptor_Desensitization Signaling_Changes Altered Intracellular Signaling Hypothesize_Cause->Signaling_Changes Metabolism Drug Metabolism Changes Hypothesize_Cause->Metabolism Troubleshoot Troubleshooting Strategies Receptor_Desensitization->Troubleshoot Signaling_Changes->Troubleshoot Metabolism->Troubleshoot Intermittent_Dosing Intermittent Dosing Troubleshoot->Intermittent_Dosing Modulate_Signaling Modulate Signaling Pathways (e.g., cAMP) Troubleshoot->Modulate_Signaling PK_Analysis Pharmacokinetic Analysis Troubleshoot->PK_Analysis Outcome Restoration of This compound Efficacy Intermittent_Dosing->Outcome Modulate_Signaling->Outcome PK_Analysis->Outcome

Caption: Troubleshooting workflow for addressing this compound tachyphylaxis.

References

Technical Support Center: Optimizing Alinidine Concentration for Selective If Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alinidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentration for the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, also known as the "funny" current (If).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pharmacological agent known for its negative chronotropic effects, meaning it slows down the heart rate. Its primary mechanism of action is the inhibition of the pacemaker current (If) in the sinoatrial node of the heart[1][2]. This current is responsible for the spontaneous diastolic depolarization, which sets the rhythm of the heartbeat.

Q2: Is this compound a selective inhibitor of the If current?

A2: No, this compound is not a highly selective inhibitor of the If current. While it does inhibit If, its development was halted because of a lack of specificity[2]. It has been shown to have off-target effects, including the blockade of L-type calcium channels (ICa,L) and delayed rectifier potassium channels (IK)[1][2]. This lack of selectivity is a critical consideration in experimental design.

Q3: At what concentrations does this compound typically inhibit the If current?

A3: The inhibitory effect of this compound on the If current is dose-dependent. In experimental settings, concentrations in the micromolar range are typically used. For example, studies in rabbit sinoatrial node cells have used concentrations of 10 µM and 80 µM to observe effects on spontaneous activity and the If current. It is crucial to perform a dose-response curve in your specific experimental model to determine the optimal concentration for If inhibition while minimizing off-target effects.

Q4: What are the known off-target effects of this compound?

A4: The primary off-target effects of this compound are the inhibition of cardiac L-type calcium channels (ICa,L) and delayed rectifier potassium channels (IK). Inhibition of these channels can lead to changes in the action potential duration and shape, which may confound the interpretation of experimental results focused solely on If inhibition.

Q5: How can I minimize the off-target effects of this compound in my experiments?

A5: Minimizing off-target effects is a key challenge when using this compound. Strategies include:

  • Using the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired level of If inhibition in your system.

  • Pharmacological isolation: Use other specific ion channel blockers to isolate the If current. For example, using a calcium channel blocker and a potassium channel blocker in your control experiments can help to delineate the specific effects of this compound on If.

  • Appropriate voltage protocols: Utilize voltage-clamp protocols that are specifically designed to isolate and measure the If current, minimizing the contribution of other voltage-gated channels.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for selective If inhibition.

Problem Possible Cause Troubleshooting Steps
Unexpected changes in action potential duration or morphology. Off-target effects on ICa,L and IK.1. Lower this compound Concentration: Perform a dose-response curve to find a concentration that inhibits If with minimal impact on the action potential waveform. 2. Control for Off-Target Effects: In separate experiments, apply known selective blockers for ICa,L (e.g., nifedipine) and IK (e.g., E-4031) to understand their contribution to the observed changes. 3. Analyze Current Components: Use voltage-clamp to individually measure If, ICa,L, and IK in the presence of this compound to quantify the extent of block for each channel.
Inconsistent or weak inhibition of If. 1. Suboptimal this compound Concentration: The concentration may be too low for your specific cell type or experimental conditions. 2. Voltage-Dependent Block: The blocking effect of this compound on If is voltage-dependent. The voltage protocol used may not be optimal for observing inhibition. 3. Drug Stability: this compound solution may have degraded.1. Increase Concentration: Titrate the this compound concentration upwards and monitor the If current. 2. Optimize Voltage Protocol: Ensure your voltage-clamp protocol for eliciting If is appropriate. The block is reported to be maximal in the potential range of diastolic depolarization. 3. Prepare Fresh Solution: Always use freshly prepared this compound solutions for your experiments.
Difficulty in isolating the If current for measurement. Overlapping activation ranges of different ion channels.1. Pharmacological Isolation: Use a cocktail of blockers for other currents. For example, to isolate If in cardiomyocytes, you can use BaCl₂ to block inward rectifier K⁺ currents and a low concentration of a Ca²⁺ channel blocker. 2. Specific Voltage Protocol: Employ a voltage protocol that takes advantage of the unique properties of If, such as its activation upon hyperpolarization. A common protocol involves hyperpolarizing steps from a holding potential of around -40 mV.

Quantitative Data on this compound Inhibition

Ion CurrentThis compound Concentration (µg/ml)This compound Concentration (µM)Approximate Inhibition
If (Hyperpolarization-activated current) 1037Significant reduction
100370Strong suppression
ICa,L (Slow inward current) 1037Moderate suppression
100370Strong suppression
IK (Outward current) 1037Moderate suppression
100370Strong suppression

Note: This data highlights the non-selective nature of this compound, as significant inhibition of calcium and potassium currents is observed at concentrations that also block the If current.

Experimental Protocols

Detailed Protocol for Measuring If Current using Whole-Cell Patch-Clamp

This protocol is designed for recording If currents from isolated sinoatrial node cells or other cell types endogenously or exogenously expressing HCN channels.

1. Cell Preparation:

  • Isolate single sinoatrial node cells using established enzymatic digestion protocols.

  • Maintain cells in a healthy condition in an appropriate external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 Glucose, 5 HEPES (pH adjusted to 7.4 with NaOH). To block other currents, you can add 1-2 BaCl₂ (to block IK1) and a low concentration of a calcium channel blocker like 0.1 NiCl₂.

  • Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

3. Patch-Clamp Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -40 mV to inactivate most voltage-gated sodium and calcium channels.

4. Voltage-Clamp Protocol for If:

  • From the holding potential of -40 mV, apply a series of hyperpolarizing voltage steps, for example, from -50 mV to -120 mV in 10 mV increments, for a duration of 2-3 seconds.

  • Follow each hyperpolarizing step with a depolarizing step to a constant voltage (e.g., -30 mV) to record tail currents.

  • The slowly activating inward current observed during the hyperpolarizing steps is the If current.

5. Application of this compound:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and dilute it to the final desired concentrations in the external solution.

  • After recording baseline If currents, perfuse the cell with the this compound-containing external solution.

  • Record the If currents again in the presence of this compound to determine the extent of inhibition.

  • Perform a washout by perfusing with the control external solution to check for the reversibility of the effect.

Visualizations

I_f_Signaling_Pathway cluster_membrane Cell Membrane HCN_channel HCN Channel (I_f) Na_K_influx Na+ / K+ Influx HCN_channel->Na_K_influx Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_channel Activates cAMP cAMP cAMP->HCN_channel Modulates (Increases open probability) This compound This compound This compound->HCN_channel Inhibits Depolarization Diastolic Depolarization Na_K_influx->Depolarization Experimental_Workflow start Start: Isolate Cells patch_clamp Perform Whole-Cell Patch-Clamp start->patch_clamp record_baseline Record Baseline I_f (Control) patch_clamp->record_baseline apply_this compound Apply this compound (Dose-Response) record_baseline->apply_this compound record_inhibition Record I_f Inhibition apply_this compound->record_inhibition washout Washout this compound record_inhibition->washout record_recovery Record I_f Recovery washout->record_recovery analyze Analyze Data (Determine Optimal Concentration) record_recovery->analyze end End analyze->end

References

Technical Support Center: Investigating the Proarrhythmic Effects of High-Dose Alinidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential proarrhythmic effects of high-dose Alinidine.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

Experimental Issue Potential Cause Recommended Solution
Inconsistent I(f) Current Inhibition 1. This compound solution degradation.2. Pipette drift during patch-clamp recording.3. Voltage-clamp protocol not optimized for I(f) current isolation.1. Prepare fresh this compound solutions for each experiment.2. Ensure a stable gigaohm seal and monitor for drift. Re-patch if necessary.3. Use a hyperpolarization protocol (e.g., steps from -40 mV to -120 mV) to activate the I(f) current.
Unexpected Changes in Action Potential Duration (APD) 1. Off-target effects of high-dose this compound on other ion channels (e.g., IKr, ICa-L).2. Temperature fluctuations affecting channel kinetics.3. Run-down of ion channels during whole-cell recording.1. Be aware that this compound is not entirely specific for the I(f) current and can affect other channels at higher concentrations.[1] 2. Maintain a constant and physiological temperature (e.g., 37°C) throughout the experiment.3. Use perforated patch-clamp or limit the duration of whole-cell recordings to minimize channel run-down.
Difficulty in Observing Proarrhythmic Events (e.g., EADs, DADs) 1. Insufficient this compound concentration to induce proarrhythmia.2. Healthy cardiac preparations may be less susceptible.3. Pacing frequency is too high.1. Perform dose-response experiments to identify the proarrhythmic concentration range.2. Consider using a diseased-state model (e.g., hypertrophic or failing cardiomyocytes) which may be more susceptible to proarrhythmic effects.3. Slower pacing rates can unmask proarrhythmic events by prolonging the APD.
High Variability in In Vivo Hemodynamic Data 1. Anesthetic effects on cardiovascular parameters.2. Inconsistent drug administration (bolus vs. infusion).3. Autonomic nervous system reflexes.1. Choose an anesthetic with minimal cardiovascular effects and maintain a stable plane of anesthesia.2. Use a continuous infusion to achieve and maintain steady-state plasma concentrations of this compound.3. Consider autonomic blockade (e.g., with propranolol and atropine) to isolate the direct cardiac effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its potential proarrhythmic effects at high doses?

A1: this compound's primary mechanism of action is the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" or pacemaker current (I(f)). This current is crucial for initiating the diastolic depolarization in sinoatrial node cells, and its inhibition leads to a decrease in heart rate.[1] However, at high concentrations, this compound loses its specificity and can block other cardiac ion channels, including L-type calcium channels and various potassium channels. This multi-channel blockade can lead to a significant prolongation of the action potential duration (APD), creating a substrate for early afterdepolarizations (EADs) and other ventricular arrhythmias.

Q2: What are the expected dose-dependent effects of this compound on cardiac electrophysiology?

A2: At lower, therapeutic doses, this compound primarily reduces the heart rate by inhibiting the I(f) current with minimal effects on other electrophysiological parameters. As the dose increases, off-target effects become more prominent. High-dose this compound can lead to a significant prolongation of the APD and the QT interval. In some preclinical models, high doses have been shown to have negative inotropic effects, likely due to the blockade of calcium channels.

Q3: Which experimental models are most suitable for studying the proarrhythmic potential of this compound?

A3: A combination of in vitro and in vivo models is recommended.

  • In Vitro:

    • Patch-clamp on isolated cardiomyocytes (sinoatrial and ventricular): Allows for the direct measurement of this compound's effects on specific ion currents (I(f), ICa-L, IKr, IKs) and action potential characteristics.

    • Isolated Langendorff-perfused hearts: Enables the assessment of global cardiac electrophysiology (ECG, monophasic action potentials) and contractility in the absence of systemic influences.

  • In Vivo:

    • Anesthetized or conscious animal models (e.g., rabbits, dogs): Provides data on hemodynamic and electrocardiographic changes (heart rate, QT interval, arrhythmias) in a whole-organism context.

Q4: Are there any known drug interactions that could potentiate the proarrhythmic effects of this compound?

A4: While specific drug interaction studies with this compound are limited due to its discontinued development, general principles of cardiac electrophysiology suggest that co-administration with other drugs that prolong the QT interval could increase the risk of proarrhythmia. These include certain antiarrhythmics (e.g., Class IA and Class III), antipsychotics, and antibiotics.

Quantitative Data

Parameter Effect of High-Dose this compound Concentration/Dose Range Experimental Model
I(f) / I(h) Current InhibitionMicromolar (µM) rangeIsolated sinoatrial node cells, Purkinje fibers
L-type Calcium Current (ICa-L) InhibitionHigh micromolar (µM) rangeIsolated ventricular cardiomyocytes
Delayed Rectifier Potassium Current (IKr) Inhibition (leading to APD prolongation)High micromolar (µM) rangeInferred from APD prolongation studies
Action Potential Duration (APD) ProlongationHigh micromolar (µM) rangeIsolated ventricular cardiomyocytes
Heart Rate DecreaseNanomolar (nM) to micromolar (µM) rangeIn vitro and in vivo models
QT Interval ProlongationHigh micromolar (µM) rangeIn vivo models

Experimental Protocols

Patch-Clamp Analysis of this compound's Effect on the I(f) Current in Isolated Sinoatrial Node Myocytes

Objective: To determine the concentration-dependent inhibitory effect of this compound on the I(f) current.

Methodology:

  • Cell Isolation: Isolate sinoatrial node myocytes from a suitable animal model (e.g., rabbit) using enzymatic digestion.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution: (in mM) 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

  • Recording:

    • Perform whole-cell patch-clamp recordings at 35-37°C.

    • Use a holding potential of -40 mV to inactivate sodium and calcium channels.

    • Apply hyperpolarizing voltage steps from -40 mV to -120 mV in 10 mV increments for 2-3 seconds to elicit the I(f) current.

  • Data Acquisition and Analysis:

    • Record the current traces before and after the application of increasing concentrations of this compound.

    • Measure the steady-state current amplitude at the end of each hyperpolarizing step.

    • Construct a concentration-response curve and calculate the IC50 value for I(f) inhibition.

Action Potential Duration Measurement in Isolated Ventricular Myocytes

Objective: To assess the effect of high-dose this compound on the action potential duration.

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) via enzymatic digestion.

  • Solutions:

    • External Solution (Tyrode's): As described above.

    • Internal (Pipette) Solution: As described above.

  • Recording:

    • Perform current-clamp recordings in the whole-cell configuration at 35-37°C.

    • Pace the myocytes at a physiological frequency (e.g., 1 Hz) using brief suprathreshold current injections.

    • Record baseline action potentials.

    • Perfuse the cells with a high concentration of this compound (e.g., 10-100 µM) and record the changes in the action potential waveform.

  • Data Acquisition and Analysis:

    • Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).

    • Compare the APD values before and after this compound application to determine the extent of prolongation.

Visualizations

Alinidine_Signaling_Pathway cluster_membrane Cell Membrane HCN_channel HCN Channel (I(f) Current) Heart_rate_decrease Heart Rate Decrease HCN_channel->Heart_rate_decrease Ca_channel L-type Ca²⁺ Channel (ICa-L) APD_prolongation Action Potential Duration Prolongation Ca_channel->APD_prolongation K_channel K⁺ Channel (IKr, IKs) K_channel->APD_prolongation Alinidine_low Low-Dose This compound Alinidine_low->HCN_channel Inhibition Alinidine_high High-Dose This compound Alinidine_high->HCN_channel Inhibition Alinidine_high->Ca_channel Inhibition Alinidine_high->K_channel Inhibition Proarrhythmia Proarrhythmia (EADs, Torsades de Pointes) APD_prolongation->Proarrhythmia Experimental_Workflow start Start: Hypothesize Proarrhythmic Risk of High-Dose this compound invitro In Vitro Studies start->invitro patch_clamp Patch-Clamp on Isolated Myocytes (I(f), ICa-L, IKr) invitro->patch_clamp langendorff Isolated Perfused Heart (APD, ECG) invitro->langendorff invivo In Vivo Studies invitro->invivo data_analysis Data Analysis and Risk Assessment patch_clamp->data_analysis langendorff->data_analysis animal_model Animal Models (ECG, Hemodynamics) invivo->animal_model animal_model->data_analysis conclusion Conclusion on Proarrhythmic Potential data_analysis->conclusion Logical_Relationship High_Dose High-Dose this compound Multi_Channel_Block Multi-Ion Channel Blockade (I(f), ICa-L, IKr) High_Dose->Multi_Channel_Block APD_Prolongation Significant APD Prolongation Multi_Channel_Block->APD_Prolongation EAD_Formation Early Afterdepolarizations (EADs) APD_Prolongation->EAD_Formation Ventricular_Arrhythmia Ventricular Tachyarrhythmias (e.g., Torsades de Pointes) EAD_Formation->Ventricular_Arrhythmia

References

Alinidine Interference with Common Fluorescent Indicators: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides crucial guidance for researchers, scientists, and drug development professionals utilizing alinidine in conjunction with fluorescent indicators. This compound, a bradycardic agent, has the potential to interfere with commonly used fluorescent assays for measuring intracellular calcium ([Ca²⁺]i), pH (pHi), and mitochondrial membrane potential (ΔΨm). This interference can arise from the intrinsic spectral properties of this compound or its physiological effects on cellular parameters. Understanding and mitigating these potential interferences are critical for obtaining accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: Can this compound's inherent fluorescence interfere with my assay?

Q2: How can this compound's physiological effects interfere with my measurements?

A2: this compound is known to block calcium (Ca²⁺) and potassium (K⁺) channels.[1] This activity can directly alter the physiological parameters you are trying to measure, leading to misinterpretation of your results. For instance:

  • Calcium Indicators: By blocking Ca²⁺ channels, this compound can reduce intracellular calcium levels. This could be misinterpreted as a direct effect of your experimental treatment rather than a pharmacological side effect of this compound.

  • Mitochondrial Membrane Potential Indicators: Changes in ion flux across the cell membrane can indirectly affect the mitochondrial membrane potential. This compound's effect on K⁺ channels could alter the cellular membrane potential, which in turn may influence ΔΨm.

  • Intracellular pH Indicators: Ion channel activity is closely linked to the regulation of intracellular pH. By altering ion transport, this compound could lead to shifts in pHi.

Q3: What are the first steps I should take to check for interference?

A3: A crucial first step is to perform a control experiment to assess the potential for direct interference from this compound itself. This involves measuring the fluorescence of this compound in your assay buffer at the same concentration and under the same conditions as your main experiment, but in the absence of the fluorescent indicator and cells.

Q4: What are some general strategies to minimize interference from this compound?

A4: Several strategies can be employed to mitigate potential interference:

  • Choose spectrally distinct indicators: Whenever possible, select fluorescent indicators with excitation and emission wavelengths that are significantly different from the likely absorbance and emission of this compound (i.e., red-shifted dyes).

  • Use the lowest effective concentration of this compound: This will minimize both potential autofluorescence and off-target physiological effects.

  • Perform thorough control experiments: Always include controls with this compound alone, the fluorescent indicator alone, and unstained cells to accurately assess background fluorescence and any direct effects of this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues when using this compound with fluorescent indicators.

Observed Problem Potential Cause Recommended Solution
Higher than expected fluorescence signal in the presence of this compound. This compound Autofluorescence: this compound may be intrinsically fluorescent at the wavelengths used for your indicator.1. Run a "compound-only" control: Measure the fluorescence of this compound in the assay buffer at the experimental concentration. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile. 3. Switch to a red-shifted indicator: Choose a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence.
Lower than expected fluorescence signal or altered kinetics with calcium indicators. Physiological Interference: this compound's blockage of calcium channels may be reducing intracellular calcium levels.1. Characterize this compound's effect on [Ca²⁺]i: Perform a dose-response experiment with this compound and your calcium indicator to quantify its effect on baseline calcium levels. 2. Consider alternative methods: If the interference is significant, consider non-fluorescent methods for measuring calcium or use genetically encoded calcium indicators (GECIs) that may be less susceptible to direct chemical interference.
Unexpected changes in mitochondrial membrane potential readings. Indirect Physiological Effects: this compound's effect on ion channels could be indirectly altering ΔΨm.1. Use a ratiometric indicator: Dyes like JC-1 can provide a more robust measurement of ΔΨm that is less sensitive to changes in mitochondrial mass or dye loading. 2. Corroborate with other assays: Use complementary methods, such as measuring oxygen consumption rates, to confirm changes in mitochondrial function.
Drift or unexpected shifts in intracellular pH measurements. Alteration of Ion Homeostasis: this compound's impact on ion channels can disrupt the cell's pH-regulating mechanisms.1. Calibrate your pH indicator in the presence of this compound: This can help to account for any direct effects of the compound on the dye's response to pH. 2. Use multiple pH indicators: Confirm your findings with a second pH indicator that has different chemical properties and spectral characteristics.

Data on Common Fluorescent Indicators

To aid in the selection of appropriate fluorescent indicators and to assess the potential for spectral overlap, the following tables summarize the spectral properties of commonly used indicators for intracellular calcium, mitochondrial membrane potential, and intracellular pH.

Table 1: Spectral Properties of Common Intracellular Calcium Indicators

IndicatorExcitation (nm)Emission (nm)
Fura-2340 / 380510
Indo-1350405 / 485
Fluo-4494516
Calcium Green-1506531
Rhod-2552581

Table 2: Spectral Properties of Common Mitochondrial Membrane Potential Indicators

IndicatorExcitation (nm)Emission (nm)
Rhodamine 123507529
TMRM548573
TMRE549575
JC-1 (monomer)514529
JC-1 (aggregate)585590

Table 3: Spectral Properties of Common Intracellular pH Indicators

IndicatorExcitation (nm)Emission (nm)pKa
BCECF440 / 490535~6.98
SNARF-1488 / 540580 / 640~7.5
HPTS405 / 450510~7.3

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the chosen fluorescent indicator.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

  • Black, clear-bottom microplates or quartz cuvettes

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer, covering the range of concentrations to be used in the experiment.

  • Include a blank control containing only the assay buffer.

  • Dispense the solutions into the microplate wells or cuvettes.

  • Measure the fluorescence intensity at the excitation and emission wavelengths of your primary fluorescent indicator.

  • Optional but recommended: Perform a full excitation and emission scan of the highest concentration of this compound to determine its complete spectral profile.

Data Analysis:

  • Subtract the average fluorescence of the blank from the fluorescence readings of the this compound solutions.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.

Protocol 2: Assessing this compound's Effect on Baseline Indicator Signal

Objective: To determine if this compound directly interacts with the fluorescent indicator or alters the baseline physiological parameter being measured.

Materials:

  • Cells appropriate for the assay

  • Fluorescent indicator (e.g., a calcium indicator)

  • This compound

  • Assay buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Load the cells with the fluorescent indicator according to the manufacturer's protocol.

  • Acquire a baseline fluorescence reading.

  • Add this compound at the desired experimental concentration.

  • Continue to acquire fluorescence readings over time to observe any changes from the baseline.

  • As a positive control, add a known agonist that modulates the parameter of interest (e.g., a calcium ionophore for calcium indicators) to ensure the cells and indicator are responsive.

Data Analysis:

  • Compare the fluorescence signal before and after the addition of this compound. A significant change in the baseline signal suggests that this compound is affecting the physiological parameter being measured.

Visualizing Experimental Logic

To assist in troubleshooting, the following diagrams illustrate the potential sources of interference and the logical steps for their identification.

cluster_direct Direct Interference cluster_indirect Indirect Interference Autofluorescence This compound Autofluorescence Quenching Signal Quenching Ca_effect Altered [Ca²⁺]i MMP_effect Altered ΔΨm pH_effect Altered pHi Observed_Signal Observed Fluorescence Signal True_Signal True Biological Signal True_Signal->Observed_Signal Interference Potential Interference Interference->Autofluorescence is it... Interference->Quenching or... Interference->Ca_effect or... Interference->MMP_effect or... Interference->pH_effect or... Interference->Observed_Signal

Figure 1. Potential sources of interference from this compound in fluorescence-based assays.

Start Unexpected Fluorescence Result with this compound Check_Autofluorescence Run 'this compound-Only' Control Start->Check_Autofluorescence Is_Autofluorescent Is Signal > Blank? Check_Autofluorescence->Is_Autofluorescent Red_Shift Switch to Red-Shifted Dye Is_Autofluorescent->Red_Shift Yes Check_Physiological Run 'this compound + Indicator' (No Stimulus) Is_Autofluorescent->Check_Physiological No Red_Shift->Check_Physiological Is_Baseline_Altered Is Baseline Signal Altered? Check_Physiological->Is_Baseline_Altered Quantify_Effect Quantify this compound's Baseline Effect Is_Baseline_Altered->Quantify_Effect Yes No_Interference Proceed with Caution (Continue with Controls) Is_Baseline_Altered->No_Interference No Quantify_Effect->No_Interference

Figure 2. A logical workflow for troubleshooting this compound interference.

References

Troubleshooting inconsistent bradycardic effects of Alinidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the experimental use of Alinidine, focusing on its bradycardic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's bradycardic effect?

A1: this compound primarily induces bradycardia by inhibiting the pacemaker current, also known as the "funny" current (If or Ih), in the sinoatrial (SA) node of the heart.[1][2] This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. By blocking these channels, this compound slows the rate of diastolic depolarization in pacemaker cells, thus reducing the heart rate.[1][3]

Q2: Why am I observing inconsistent or variable bradycardic effects with this compound in my experiments?

A2: Inconsistent effects can stem from several factors:

  • Dose-Concentration Relationship: The bradycardic effect of this compound is strongly dose-dependent.[4] Lower concentrations (e.g., 10 µM) have been reported to produce variable effects on spontaneous activity, whereas higher concentrations (e.g., 80 µM) more consistently slow the heart rate.

  • Lack of Specificity: this compound is not a highly specific If inhibitor. It has been shown to block other ion channels, including calcium (Ca2+) and potassium (K+) channels. This off-target activity can lead to complex and sometimes contradictory physiological responses.

  • Experimental Model: The choice of experimental model (e.g., isolated cells, perfused hearts, whole animal) can significantly influence the observed effects due to differences in autonomic tone, neurohumoral factors, and systemic responses.

Q3: Does this compound interact with other cardiovascular drugs or signaling molecules?

A3: Yes, this compound's effects can be influenced by other agents. For instance, its electrophysiological profile differs from beta-blockers and calcium channel antagonists. Additionally, studies have shown that this compound can interact with neurotransmitters like acetylcholine, dopamine, and 5-hydroxytryptamine (serotonin) in neuronal preparations, which could have implications in in-vivo models where autonomic regulation is a factor.

Q4: What is the difference between this compound and more modern If inhibitors like Ivabradine?

A4: While both drugs target the If current, Ivabradine is considered more specific for HCN channels than this compound. The development of this compound was halted in part due to its lack of specificity and its effects on other ion channels. Researchers using this compound should be aware of these potential off-target effects, which are less pronounced with agents like Ivabradine.

Troubleshooting Guides

Issue 1: Weaker than expected or no bradycardic effect observed.
Potential Cause Troubleshooting Step
Insufficient Concentration The bradycardic effect of this compound is dose-dependent. Review the literature for effective concentration ranges in your specific experimental model. Consider performing a dose-response curve to determine the optimal concentration for your preparation. Lower concentrations (around 10 µM) may result in variable effects.
Degradation of this compound Stock Prepare fresh this compound solutions for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer to prevent degradation.
High Basal Autonomic Tone In in-vivo or whole organ preparations, high sympathetic tone can counteract the bradycardic effect of this compound. Consider using autonomic blockade (e.g., with propranolol and atropine) to isolate the direct effects of this compound on the SA node.
Species-Specific Differences The expression and sensitivity of HCN channel isoforms can vary between species, potentially altering the efficacy of this compound. Review literature specific to your chosen animal model.
Issue 2: Unexplained off-target effects (e.g., changes in contractility, action potential duration).
Potential Cause Troubleshooting Step
Non-Specific Ion Channel Blockade This compound is known to block calcium and potassium channels in addition to HCN channels. This can affect cardiac contractility and repolarization. To confirm if the observed effects are off-target, consider using more specific If inhibitors like Ivabradine as a control.
Interaction with Other Compounds If this compound is used in combination with other drugs, there may be unforeseen interactions. Conduct experiments with this compound alone to establish its baseline effects in your system.
pH of Experimental Buffer The charge of this compound and the conformation of ion channels can be sensitive to pH. Ensure that the pH of your physiological saline or buffer is stable and within the appropriate range throughout the experiment.

Data Presentation

Table 1: Summary of this compound's Effects on Cardiac Parameters from Selected Studies

Parameter Species/Model This compound Concentration/Dose Observed Effect Reference
Heart Rate / Spontaneous Rate Rabbit SA Node Cells10 µMVariable decrease in rate
Heart Rate / Spontaneous Rate Rabbit SA Node Cells80 µMConsistent slowing of rate
Heart Rate Anesthetized Dogs0.3 - 10 mg/kg i.v.Dose-related decrease
Heart Rate Healthy Human Volunteers0.5 mg/kg i.v.No change at rest, significant reduction during exercise
Cardiac Contractility (dP/dtmax) Anesthetized Dogs2.5 mg/kg i.v.No depression of contractility in dogs with spontaneous heart rates
Peripheral Resistance Anesthetized DogsSystemic administrationSignificantly increased

Experimental Protocols

Protocol 1: Electrophysiological Recording of If Current in Isolated SA Node Pacemaker Cells

This protocol provides a general framework for assessing the effect of this compound on the If current using the whole-cell patch-clamp technique.

  • Cell Isolation: Isolate pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit) using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (Tyrode's): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.

    • Pipette Solution: Containing (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -35 mV.

    • Apply hyperpolarizing voltage steps in 10 mV increments, from -40 mV to -120 mV, to elicit the If current.

    • Record baseline If currents.

  • This compound Application:

    • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM, 30 µM, 80 µM).

    • Allow sufficient time for the drug to equilibrate (typically 3-5 minutes).

    • Repeat the voltage-step protocol to record If currents in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude of the If current at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationship curves to visualize the inhibitory effect of this compound.

Visualizations

Alinidine_Signaling_Pathway cluster_membrane Cell Membrane HCN_Channel HCN Channel (Pacemaker Channel) If_Current Funny Current (If) (Na+/K+ influx) HCN_Channel->If_Current Mediates This compound This compound This compound->HCN_Channel Inhibits Diastolic_Depolarization Slowing of Diastolic Depolarization Slope If_Current->Diastolic_Depolarization Reduces Heart_Rate Decreased Heart Rate (Bradycardia) Diastolic_Depolarization->Heart_Rate Leads to

Caption: Simplified signaling pathway of this compound's primary bradycardic action.

Troubleshooting_Workflow Start Inconsistent Bradycardic Effect Observed Check_Concentration Is this compound concentration in the optimal range? Start->Check_Concentration Check_Specificity Are off-target effects (e.g., on contractility) present? Check_Concentration->Check_Specificity Yes Dose_Response Action: Perform Dose-Response Curve Analysis Check_Concentration->Dose_Response No/Unsure Check_Model Is the experimental model appropriate (e.g., autonomic tone)? Check_Specificity->Check_Model No Use_Specific_Blocker Action: Use a more specific If inhibitor (e.g., Ivabradine) as a control Check_Specificity->Use_Specific_Blocker Yes Autonomic_Blockade Action: Consider autonomic blockade (Propranolol/Atropine) in in-vivo/ex-vivo models Check_Model->Autonomic_Blockade No/Unsure Conclusion Refined Experimental Protocol Check_Model->Conclusion Yes Dose_Response->Check_Specificity Use_Specific_Blocker->Check_Model Autonomic_Blockade->Conclusion

References

Alinidine's interaction with beta-adrenergic blockers in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alinidine and Beta-Adrenergic Blocker Co-Administration

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the co-administration of this compound and beta-adrenergic blockers. The following guides and FAQs address potential issues and provide clarity on experimental findings and methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does it differ from beta-blockers?

A1: this compound primarily acts by directly inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart. This current is responsible for the spontaneous diastolic depolarization, which sets the heart's pace. By blocking the If current, this compound slows the rate of this depolarization, resulting in a dose-dependent reduction in heart rate (bradycardia)[1]. It is important to note that this compound's development was halted due to a lack of target specificity, as it also affects calcium and potassium channels[2]. In contrast, beta-adrenergic blockers (e.g., propranolol, atenolol) work by competitively antagonizing β-adrenergic receptors. This action blocks the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate, reduced myocardial contractility, and lower blood pressure[3]. A key distinction is that this compound's heart rate-lowering effect is independent of beta-receptor blockade.

Q2: What are the expected pharmacodynamic effects of co-administering this compound with a beta-blocker?

A2: Co-administration results in an additive effect on heart rate reduction. Since both drugs lower heart rate through distinct mechanisms, their combined use leads to a more pronounced bradycardia than either agent alone. Studies have shown that the combination of this compound and atenolol significantly reduces supine, standing, and exercise heart rates compared to this compound monotherapy. This synergistic effect on heart rate reduction is a critical consideration in experimental design and clinical application.

Q3: Does this compound affect blood pressure to the same extent as beta-blockers?

A3: No. This compound has a modest effect on blood pressure, primarily causing a slight decrease in systolic blood pressure with little to no change in diastolic pressure. Some studies found it did not significantly affect blood pressure at all. Beta-blockers, on the other hand, typically cause a more significant reduction in both systolic and diastolic blood pressure. When combined, this compound and atenolol have been shown to reduce systolic blood pressure more than this compound alone.

Q4: Are there any known contraindications or critical safety concerns when combining these two drug classes in a research setting?

A4: The primary safety concern is excessive bradycardia (a very slow heart rate) due to the additive effects of the two drugs. This can lead to symptoms like dizziness, fainting, and insufficient cardiac output. Close monitoring of heart rate and blood pressure is essential. Furthermore, because this compound is an analog of clonidine, it's worth noting the potential for a hypertensive crisis upon abrupt withdrawal of clonidine, a risk that can be exacerbated by concurrent beta-blocker use. While this is a known interaction with clonidine, caution should be exercised when discontinuing this compound in a co-administration protocol.

Troubleshooting Guide

Issue 1: Greater-than-expected variability in heart rate reduction across subjects.

  • Possible Cause 1: Autonomic Tone Variation: The baseline autonomic nervous system activity can vary significantly between subjects. In subjects with high sympathetic tone, the effect of a beta-blocker will be more pronounced.

  • Troubleshooting Step: To isolate the direct effects of the drugs, consider performing experiments under autonomic blockade. This can be achieved by pre-treating subjects with a combination of a non-selective beta-blocker (like propranolol) and a muscarinic antagonist (like atropine) to block both sympathetic and parasympathetic inputs to the heart. This allows for a more precise assessment of this compound's direct action on the SA node.

Issue 2: Unexpected blood pressure response during co-administration.

  • Possible Cause 1: Beta-Blocker Selectivity: The type of beta-blocker used (cardioselective vs. non-selective) can influence the outcome. Non-selective beta-blockers can cause peripheral vasoconstriction (by blocking β2 receptors), which might counteract some of the intended blood pressure-lowering effects, especially in the context of α2-adrenoreceptor agonism from this compound.

  • Troubleshooting Step: Ensure the experimental protocol clearly defines the type of beta-blocker to be used. If investigating blood pressure effects, comparing a cardioselective beta-blocker (e.g., atenolol, metoprolol) with a non-selective one (e.g., propranolol) in separate experimental arms may yield clearer results.

Issue 3: Difficulty differentiating the effects of this compound from beta-blockade in an exercise study.

  • Possible Cause: Overlapping Pharmacodynamic Effects: Both drugs reduce exercise-induced tachycardia, which can make it difficult to parse their individual contributions.

  • Troubleshooting Step: Incorporate a pharmacologic challenge with a β-adrenergic agonist, such as isoprenaline. This compound will not block the tachycardic effect of isoprenaline, whereas a beta-blocker will. This provides a clear functional confirmation that this compound's mechanism is independent of beta-receptor blockade.

Quantitative Data from Co-Administration & Comparative Studies

Table 1: Hemodynamic Effects of this compound in Combination with Atenolol in Healthy Volunteers

Parameter This compound (30 mg) Alone This compound (30 mg) + Atenolol (25 mg) Statistical Significance
Supine Heart Rate Reduced Further Reduced p < 0.05
Standing Heart Rate Reduced Further Reduced p < 0.05
Exercise Heart Rate Reduced Further Reduced p < 0.05
Supine Systolic BP Reduced Further Reduced p < 0.05

| Standing Systolic BP | Reduced | Further Reduced | p < 0.05 |

Table 2: Comparative Effects of this compound vs. Propranolol on Heart Rate (HR) in Patients with Hyperkinetic Heart Syndrome

Parameter Control This compound (3x40 mg/day) Propranolol (2x40 mg/day) Placebo
Resting HR (bpm) 83 68 73 83

| Exercise HR (bpm) | 170 | 146 | 139 | 162 |

Experimental Protocols

Protocol 1: Double-Blind, Placebo-Controlled Crossover Study for Chronic Dosing

  • Objective: To compare the hemodynamic effects of chronic administration of this compound, a beta-blocker, and placebo.

  • Methodology:

    • Subject Recruitment: Recruit a cohort of patients with a specific condition (e.g., hyperkinetic heart syndrome).

    • Study Design: Employ a double-blind, randomized, crossover design.

    • Treatment Periods: Each subject undergoes three or four distinct treatment periods (e.g., this compound, Propranolol, Placebo), each lasting for a set duration (e.g., 2 weeks). A washout period is included between each treatment phase to prevent carryover effects.

    • Data Collection: At the end of each period, measure key parameters such as heart rate and blood pressure at rest and during a standardized exercise test (e.g., bicycle ergometry).

    • Analysis: Compare the measurements from the active treatment periods to both baseline (control) and placebo to determine the drug effects and their statistical significance.

Protocol 2: Electrophysiological Study with Autonomic Blockade

  • Objective: To investigate the direct electrophysiological effects of this compound on the cardiac conduction system, independent of autonomic inputs.

  • Methodology:

    • Subject Groups: Divide subjects into two groups: a control group and an autonomic blockade group.

    • Autonomic Blockade: Administer intravenous propranolol (e.g., 0.2 mg/kg) and atropine (e.g., 0.04 mg/kg) to the blockade group to inhibit sympathetic and parasympathetic signals to the heart.

    • Drug Administration: Administer a single intravenous dose of this compound (e.g., 40 mg) to all subjects.

    • Data Collection: Perform intracardiac electrophysiological recordings to measure parameters such as sinus node recovery time (SNRT), corrected SNRT, and refractory periods of the atrium, AV node, and ventricle before and after this compound administration.

    • Analysis: Compare the changes in electrophysiological parameters between the control and autonomic blockade groups to differentiate this compound's direct cardiac effects from its interaction with the autonomic nervous system.

Visualizations: Signaling Pathways and Workflows

Alinidine_BetaBlocker_Pathway cluster_this compound This compound Pathway cluster_BetaBlocker Beta-Blocker Pathway This compound This compound If_Channel HCN4 ('Funny') Channel in SA Node This compound->If_Channel Inhibits Depolarization_A Reduced Slope of Diastolic Depolarization If_Channel->Depolarization_A HR_Reduction Heart Rate Reduction (Bradycardia) Depolarization_A->HR_Reduction Additive Effect BetaBlocker Beta-Blocker BetaReceptor β1-Adrenergic Receptor in SA Node BetaBlocker->BetaReceptor Blocks Catecholamines Catecholamines (Adrenaline) Catecholamines->BetaReceptor cAMP Reduced cAMP Production BetaReceptor->cAMP Depolarization_B Reduced Slope of Diastolic Depolarization cAMP->Depolarization_B Depolarization_B->HR_Reduction

Caption: Additive heart rate reduction via distinct molecular pathways.

Experimental_Workflow cluster_treatments Treatment Arms start Subject Recruitment & Informed Consent baseline Baseline Measurements (ECG, HR, BP) start->baseline randomization Randomization baseline->randomization arm1 Arm A: This compound + Beta-Blocker randomization->arm1 arm2 Arm B: Monotherapy or Placebo randomization->arm2 followup Follow-up Measurements (Primary & Secondary Endpoints) arm1->followup arm2->followup washout Washout Period (Crossover Design Only) followup->washout analysis Final Data Analysis & Statistical Comparison followup->analysis crossover Crossover to Alternate Arm washout->crossover washout->analysis Parallel Design crossover->arm1 from B crossover->arm2 from A crossover->followup

Caption: Workflow for a drug interaction clinical trial.

References

Mitigating the hypotensive effects of Alinidine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypotensive effects during in vivo experiments with Alinidine.

Troubleshooting Guides

Issue: Significant Drop in Mean Arterial Pressure (MAP) Observed Post-Alinidine Administration

Immediate Steps:

  • Verify Monitoring Equipment: Ensure that the blood pressure monitoring equipment is properly calibrated and the catheter is correctly placed and patent.

  • Assess Animal's Condition: Check for other signs of distress in the animal, such as changes in respiration, heart rate, and temperature.

  • Reduce or Discontinue this compound Infusion: If administering this compound via continuous infusion, consider reducing the rate or temporarily stopping the infusion to assess the blood pressure response.

Follow-up Actions & Corrective Measures:

  • Dose-Response Evaluation: If you are in the initial phases of your study, it is crucial to perform a dose-response assessment to identify the minimum effective dose of this compound that achieves the desired heart rate reduction with minimal impact on blood pressure.

  • Fluid Administration: For acute, significant hypotension, a bolus of warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) can be administered intravenously to increase intravascular volume. The typical volume for a fluid challenge in small animals is 10-20 mL/kg administered over 15 minutes. This should only be done if the animal's cardiovascular status can tolerate the fluid load.

  • Pharmacological Intervention: In cases of severe or persistent hypotension, the use of vasopressor agents may be considered. It is critical to start with low doses and titrate to effect while continuously monitoring blood pressure.

    • Dopamine: Can be infused at 2-10 mcg/kg/min IV to increase blood pressure with a moderate increase in heart rate.

    • Norepinephrine: A potent vasoconstrictor, can be infused at 0.05-0.4 mcg/kg/min IV.

    • Ephedrine: Can be administered as a bolus of 0.1-0.25 mg/kg IV for a more immediate but shorter-lasting effect.

Experimental Workflow for Managing Hypotension

G start This compound Administration observe_bp Monitor Mean Arterial Pressure (MAP) start->observe_bp stable MAP Stable Continue Experiment observe_bp->stable No Significant Drop hypotension Significant MAP Drop Detected observe_bp->hypotension Significant Drop end Experiment Concludes stable->end verify Verify Monitoring Equipment hypotension->verify assess Assess Animal's Condition verify->assess reduce_dose Reduce/Stop This compound Infusion assess->reduce_dose fluid_bolus Administer Isotonic Crystalloid Bolus reduce_dose->fluid_bolus reassess Re-evaluate MAP fluid_bolus->reassess vasopressor Consider Vasopressor (e.g., Dopamine, Norepinephrine) vasopressor->reassess reassess->stable MAP Restored reassess->vasopressor Hypotension Persists adjust Adjust Treatment as Needed reassess->adjust adjust->reassess

Caption: Workflow for troubleshooting this compound-induced hypotension.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced hypotension?

A1: this compound's primary mechanism of action is the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial (SA) node. This action directly leads to a decrease in heart rate (bradycardia). The hypotensive effect is likely a secondary consequence of the reduced cardiac output resulting from this significant decrease in heart rate. While this compound is considered to have minimal direct effects on vascular tone, a substantial drop in cardiac output can lead to a decrease in mean arterial pressure if compensatory mechanisms, such as an increase in systemic vascular resistance, are insufficient.

Signaling Pathway of this compound's Primary Action

G This compound This compound HCN HCN Channels (SA Node) This compound->HCN Binds to and inhibits If Funny Current (If) Inhibition HCN->If Depolarization Slowing of Diastolic Depolarization If->Depolarization HR Decreased Heart Rate (Bradycardia) Depolarization->HR CO Decreased Cardiac Output HR->CO MAP Potential Decrease in Mean Arterial Pressure CO->MAP

Caption: this compound's signaling pathway leading to potential hypotension.

Q2: How can I proactively minimize the risk of hypotension in my this compound experiments?

A2:

  • Careful Dosing: Start with the lowest reported effective dose of this compound and titrate upwards cautiously while monitoring blood pressure.

  • Subject Selection: Use healthy animals with no pre-existing cardiovascular compromise.

  • Anesthesia Protocol: Choose an anesthetic regimen with minimal cardiovascular depressant effects.

  • Hydration Status: Ensure animals are adequately hydrated before the experiment.

Q3: Are there any known drug interactions with this compound that could exacerbate hypotension?

A3: While specific drug interaction studies focusing on this compound and hypotension mitigation are scarce, caution should be exercised when co-administering other cardiovascular-acting agents. Drugs that can potentiate hypotension include:

  • Beta-blockers: Concomitant use with beta-blockers could lead to additive effects on heart rate and blood pressure reduction.[1]

  • Calcium Channel Blockers: These agents can also reduce heart rate and blood pressure, potentially increasing the hypotensive effect of this compound.

  • Vasodilators: Co-administration with vasodilating agents could lead to a more pronounced drop in blood pressure.

  • Anesthetics: Many anesthetic agents have inherent cardiovascular depressant effects that can worsen hypotension.

Logical Relationship of Potential Drug Interactions

G This compound This compound Hypotension Hypotension This compound->Hypotension BetaBlockers Beta-Blockers BetaBlockers->Hypotension Potentiate CCBs Calcium Channel Blockers CCBs->Hypotension Potentiate Vasodilators Vasodilators Vasodilators->Hypotension Potentiate Anesthetics Anesthetics Anesthetics->Hypotension Potentiate

Caption: Potential drug interactions that may exacerbate this compound-induced hypotension.

Data Presentation: Hemodynamic Effects of this compound

The following tables summarize quantitative data from published studies on the hemodynamic effects of this compound.

Table 1: Effects of Intravenous this compound on Hemodynamic Parameters in Humans

Study PopulationThis compound DoseChange in Heart Rate (beats/min)Change in Mean Arterial Pressure (mmHg)Reference
Patients with unstable angina or myocardial infarctionUp to 40 mg↓ 14 ± 7↓ 3 ± 6[2]
Healthy Volunteers30 mg↓ (supine, standing, exercise)↓ Supine and standing systolic BP[1]
Patients with hyperkinetic heart syndrome0.5 mg/kg i.v.↓ (at rest and exercise)No significant change[3]
Healthy Subjects40 mg i.v.↓ 19.2 ± 7.7%↓ 3-8% (systolic)[4]
Patients with chronic congestive heart failure45 mg bolus + 10 mg/hr infusion↓ 14% (rest), ↓ 13% (exercise)↓ 6% (systolic, rest), ↓ 14% (systolic, exercise)

Table 2: Effects of Oral this compound on Hemodynamic Parameters in Humans

Study PopulationThis compound DoseChange in Heart Rate (beats/min)Change in Arterial PressureReference
Healthy People80 mg↓ (standing and supine)↓ (standing and supine)
Healthy Subjects40 mg↓ 14.2 ± 8.1%↓ 3-8% (systolic)

Experimental Protocols

Protocol 1: Dose-Response Evaluation of this compound's Hemodynamic Effects

  • Animal Model: Use a suitable in vivo model (e.g., anesthetized rat or dog) instrumented for continuous blood pressure and heart rate monitoring.

  • Baseline Measurement: After a stabilization period, record baseline hemodynamic parameters for at least 30 minutes.

  • Dose Administration: Administer increasing doses of this compound (e.g., starting from a low dose and escalating) at fixed intervals.

  • Data Collection: Continuously record heart rate and blood pressure throughout the experiment.

  • Analysis: Plot the dose-response curves for the changes in heart rate and mean arterial pressure to determine the therapeutic window.

Protocol 2: Management of Acute Hypotension with a Vasopressor

  • Induction of Hypotension: Administer a dose of this compound known to cause a significant, but non-lethal, drop in blood pressure.

  • Monitoring: Continuously monitor mean arterial pressure.

  • Intervention: Once a predefined hypotensive threshold is reached (e.g., MAP < 60 mmHg), initiate an intravenous infusion of a vasopressor (e.g., dopamine at 2-10 mcg/kg/min).

  • Titration: Adjust the infusion rate of the vasopressor to restore and maintain the target blood pressure.

  • Observation: Continue monitoring to assess the stability of the blood pressure and any effects on heart rate.

Disclaimer: The information provided in this technical support center is for guidance purposes only and should not replace a thorough literature review and careful experimental design. All in vivo procedures should be conducted in accordance with approved animal care and use protocols.

References

Validation & Comparative

Alinidine Versus Ivabradine: A Comparative Analysis of If Current Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alinidine and ivabradine, two pharmacological agents known for their inhibitory effects on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, commonly known as the "funny" current (If). This current is a key determinant of cardiac pacemaker activity in the sinoatrial node. While both drugs target the If current to reduce heart rate, they exhibit distinct profiles in terms of selectivity, potency, and off-target effects. This document synthesizes available experimental data to facilitate an objective comparison for research and drug development purposes.

Mechanism of Action and Signaling Pathway

The If current is a mixed sodium-potassium inward current activated upon hyperpolarization of the cell membrane. It is encoded by the HCN gene family, with HCN4 being the predominant isoform in the sinoatrial node. The activity of HCN channels is dually regulated by voltage and intracellular cyclic adenosine monophosphate (cAMP). Binding of cAMP to the C-terminal cyclic nucleotide-binding domain of the channel facilitates its opening at more depolarized potentials, thus increasing the heart rate.

Both this compound and ivabradine act by directly blocking the HCN channel pore. Ivabradine is known to enter the channel from the intracellular side and binds within the pore, a mechanism that contributes to its use- and voltage-dependent properties.[1] this compound also inhibits the pacemaker current, though its development was halted due to a lack of specificity.[2]

cluster_0 Cell Membrane HCN4 HCN4 Channel If_current If Current (Na+/K+ influx) HCN4->If_current generates cAMP cAMP cAMP->HCN4 modulates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN4 activates HeartRate ↑ Heart Rate If_current->HeartRate Ivabradine Ivabradine Ivabradine->HCN4 blocks (intracellular) This compound This compound This compound->HCN4 blocks

Figure 1. Signaling pathway of If current and inhibition by this compound and Ivabradine.

Comparative Electrophysiological Data

The following table summarizes the available quantitative data on the inhibitory effects of this compound and ivabradine on the If current and other cardiac ion channels. It is important to note that the data are derived from different studies and experimental conditions, which may influence the absolute values.

ParameterThis compoundIvabradineReferences
Primary Target If (HCN channels)If (HCN channels)[3][4]
IC50 for If/HCN Data not consistently available in searched literature.~1.5-3 µM (in sinoatrial node cells)
Selectivity Less selective; also inhibits slow inward Ca2+ current (Is) and outward K+ current (Ik).Highly selective for If current.
Mechanism of Block Dose-dependent reduction of If conductance.Open-channel block from the intracellular side; exhibits use- and voltage-dependence.
Effect on Action Potential Decreases the slope of diastolic depolarization and prolongs repolarization.Decreases the slope of diastolic depolarization with no significant effect on action potential duration.
Off-Target Effects Blocks calcium and potassium channels.Minimal off-target effects at therapeutic concentrations.

Experimental Protocols

A comparative study of this compound and ivabradine on If current inhibition would typically employ the whole-cell patch-clamp technique on isolated sinoatrial node myocytes or a heterologous expression system (e.g., HEK293 cells) stably expressing specific HCN channel isoforms.

Detailed Methodology: Whole-Cell Patch-Clamp Analysis
  • Cell Preparation:

    • Sinoatrial Node (SAN) Myocytes: Isolate single pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit) by enzymatic digestion.

    • Heterologous Expression System: Culture HEK293 cells and transiently or stably transfect them with the desired human HCN channel isoform (e.g., HCN4).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate the If current, other channel blockers (e.g., BaCl₂ for IK1, nifedipine for ICa,L) may be added.

    • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette (resistance 2-4 MΩ).

    • Maintain the holding potential at a level where If is deactivated (e.g., -35 mV).

    • Apply hyperpolarizing voltage steps in increments (e.g., from -40 mV to -120 mV for 2-3 seconds) to elicit the If current.

    • Record baseline If current before drug application.

    • Perfuse the cells with increasing concentrations of this compound or ivabradine and record the steady-state block of the If current at each concentration.

  • Data Analysis:

    • Measure the peak tail current at a depolarized potential (e.g., +5 mV) following the hyperpolarizing steps to construct the activation curve.

    • Calculate the percentage of current inhibition at each drug concentration.

    • Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient.

    • Analyze the voltage-dependence of the block by comparing the inhibition at different membrane potentials.

cluster_0 Experimental Workflow A Cell Preparation (SAN Myocytes or HCN-expressing cells) B Whole-Cell Patch-Clamp Setup A->B C Baseline If Current Recording (Voltage-Clamp Protocol) B->C D Drug Perfusion (this compound or Ivabradine) C->D E Recording of If Current Inhibition D->E Concentration series F Data Analysis (IC50, Voltage-Dependence) E->F G Comparative Analysis F->G

Figure 2. Experimental workflow for the comparative study of If current inhibitors.

Conclusion

Ivabradine emerges as a highly selective inhibitor of the If current, with its well-characterized use- and voltage-dependent mechanism of action contributing to its clinical efficacy and safety profile. In contrast, this compound, while also targeting the If current, exhibits a broader spectrum of activity, including the inhibition of calcium and potassium channels, which led to the cessation of its clinical development. For researchers and drug development professionals, ivabradine serves as a benchmark for a selective If inhibitor, while the study of this compound can provide insights into the consequences of non-selective ion channel modulation. Future comparative studies under identical experimental conditions are warranted to provide a more direct quantitative comparison of the potency and kinetics of these two agents.

References

Alinidine Versus Clonidine: A Comparative Analysis of Central and Peripheral Receptor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of alinidine and clonidine, two structurally related imidazoline derivatives with distinct pharmacological profiles. While both compounds exert influence over the cardiovascular system, their primary mechanisms of action and their interactions with central and peripheral receptors differ significantly. This analysis is based on available experimental data to delineate their differential effects.

Molecular and Receptor Interaction Profiles

Clonidine is a well-characterized centrally acting antihypertensive agent, whereas this compound was developed as a specific bradycardic agent. Their distinct effects stem from their differential affinities and efficacies at various receptor types.

Clonidine: A Central α2-Adrenergic and Imidazoline I1 Receptor Agonist

Clonidine's primary mechanism of action is the stimulation of α2-adrenergic receptors in the brainstem. This agonistic activity in the vasomotor center leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased heart rate, peripheral vascular resistance, and blood pressure.[1][2][3][4] Additionally, clonidine exhibits a high affinity for imidazoline I1 receptors, which are also implicated in the central regulation of blood pressure.[5]

This compound: A Peripherally Acting Bradycardic Agent

Quantitative Data: Receptor Binding and Cardiovascular Effects

The following tables summarize the available quantitative data for clonidine's receptor binding affinities and a comparison of the in vivo cardiovascular effects of both this compound and clonidine.

Table 1: Receptor Binding Affinities of Clonidine

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Kd (nM)Reference
α2-Adrenergic Receptors
α2[3H]p-aminoclonidineRat renal membranes-1.7 (high affinity), 14.2 (low affinity)
α2[3H]ClonidineRat brain-2.6, 2.7
α2A/α2C[3H]RauwolscinePig vascular endotheliumSee original article for individual Ki values0.217
Imidazoline Receptors
I1[3H]ClonidineCanine prostate-4
Non-adrenergic sites[3H]ClonidineHuman brain-51

Note: Comprehensive quantitative binding data for this compound at α2-adrenergic and imidazoline receptors is not available in the reviewed literature.

Table 2: Comparative Cardiovascular Effects of this compound and Clonidine in Humans

ParameterThis compoundClonidineConditionsReference
Heart Rate ↓ (at rest and during exercise)Healthy volunteers and patients with hyperkinetic heart syndrome
↓ 14% (rest), 13% (exercise)-Patients with chronic congestive heart failure
↓ ~21% (spontaneous), ~25% (reactive tachycardia)-Patients under neuroleptanesthesia
Blood Pressure No significant changeHealthy volunteers and patients with hyperkinetic heart syndrome
↓ Systolic BP 6% (rest), 14% (exercise)-Patients with chronic congestive heart failure
No substantial change in mean arterial pressurePatients under neuroleptanesthesia

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at high speed to pellet the membranes.
  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine for α2-adrenergic receptors) is incubated with the membrane preparation.
  • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., clonidine or this compound) are added to the wells.
  • A set of wells containing only the radioligand and membranes serves as the total binding control.
  • Another set of wells containing the radioligand, membranes, and a high concentration of a known unlabeled ligand is used to determine non-specific binding.
  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Measurement of Sinoatrial Node Pacemaker Current (If)

This protocol outlines the whole-cell patch-clamp technique used to measure the "funny" current (If) in isolated sinoatrial node cells.

1. Cell Isolation:

  • The sinoatrial node tissue is dissected from an animal heart (e.g., rabbit).
  • The tissue is enzymatically digested (e.g., with collagenase and protease) to isolate single pacemaker cells.

2. Electrophysiological Recording:

  • The isolated cells are placed in a recording chamber on an inverted microscope and superfused with a physiological salt solution (e.g., Tyrode's solution).
  • A glass micropipette with a very fine tip, filled with an appropriate intracellular solution, is used to form a high-resistance seal with the cell membrane (a "giga-seal").
  • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
  • The membrane potential is clamped at a holding potential (e.g., -40 mV).

3. If Current Measurement:

  • A series of hyperpolarizing voltage steps are applied to the cell (e.g., from -40 mV to -120 mV in 10 mV increments) to activate the If current.
  • The resulting ionic currents are recorded. The If current is identified by its characteristic slow activation upon hyperpolarization.
  • The experiment is repeated in the presence of different concentrations of the test compound (e.g., this compound) to determine its effect on the If current amplitude and kinetics.

4. Data Analysis:

  • The current-voltage (I-V) relationship for the If current is plotted.
  • The concentration-response curve for the inhibition of the If current by the test compound is generated to determine its potency (e.g., IC50).

Signaling Pathways and Experimental Workflows

clonidine_pathway clonidine Clonidine alpha2_receptor Presynaptic α2-Adrenergic Receptor (Brainstem) clonidine->alpha2_receptor Agonist gi_protein Gi Protein alpha2_receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits ca_channel Voltage-gated Ca²⁺ Channel gi_protein->ca_channel Inhibits camp ↓ cAMP ac->camp ne_release ↓ Norepinephrine Release camp->ne_release ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx ca_influx->ne_release sympathetic_outflow ↓ Sympathetic Outflow ne_release->sympathetic_outflow cardiovascular_effects ↓ Heart Rate ↓ Blood Pressure sympathetic_outflow->cardiovascular_effects

Caption: Clonidine's central mechanism of action.

alinidine_pathway This compound This compound sa_node Sinoatrial (SA) Node Pacemaker Cell This compound->sa_node if_channel HCN Channel (If 'Funny' Current) This compound->if_channel Inhibits sa_node->if_channel diastolic_depolarization ↓ Slope of Diastolic Depolarization if_channel->diastolic_depolarization heart_rate ↓ Heart Rate (Bradycardia) diastolic_depolarization->heart_rate

Caption: this compound's peripheral mechanism of action.

radioligand_workflow start Start prepare_membranes Prepare Receptor-Containing Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Competitor prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (IC50 and Ki Calculation) measure->analyze end End analyze->end

Caption: Experimental workflow for radioligand binding assay.

Conclusion

  • Clonidine is a centrally acting antihypertensive agent whose effects are primarily mediated by its agonist activity at α2-adrenergic and imidazoline I1 receptors in the brainstem. This leads to a reduction in sympathetic outflow, resulting in both hypotension and bradycardia .

  • This compound is a peripherally acting bradycardic agent that directly inhibits the If "funny" current in the sinoatrial node of the heart. This selective action on the heart's pacemaker leads to a reduction in heart rate with minimal direct effects on blood pressure.

The differential receptor engagement and mechanisms of action underscore the distinct therapeutic applications for which these drugs were developed. Clonidine serves as a broad sympatholytic agent, whereas this compound was designed for selective heart rate reduction. This comparative guide highlights the importance of understanding the specific molecular targets of structurally related compounds to predict their physiological effects and therapeutic potential. Further research to quantify the binding affinities of this compound at α2-adrenergic and imidazoline receptors would provide a more complete picture of its pharmacological profile.

References

Reproducibility of Alinidine's Bradycardic Effect: A Cross-Species Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bradycardic (heart rate-slowing) effects of alinidine across various species, supported by experimental data. This compound, a derivative of clonidine, exerts its primary pharmacological action by selectively reducing the heart rate. This effect is attributed to its inhibitory action on the pacemaker current (If) in the sinoatrial (SA) node, which slows the rate of diastolic depolarization. This targeted action on the SA node makes it a subject of interest for understanding specific bradycardic mechanisms.

Quantitative Comparison of this compound's Bradycardic Effect

The following table summarizes the quantitative data on the heart rate-lowering effects of this compound in different species based on published studies.

SpeciesModelThis compound Dose/ConcentrationBaseline Heart Rate (bpm)Post-Alinidine Heart Rate (bpm)Heart Rate Reduction
Dog Anesthetized, Endotoxic Shock1 mg/kg (i.v. bolus)157 ± 20138 ± 27~12%
Dog Anesthetized, Open-Chest2.5 mg/kg (i.v.)Not specified59 ± 7 bpm decreaseNot specified
Dog ConsciousCumulative i.v. injections up to 4 mg/kgNot specifiedNot specifiedUp to 43% decrease in sinus rate[1]
Rabbit Isolated Right Atria2.9 µMNot applicable (Cycle Length)13% ± 7% prolongation of spontaneous cycle length[2]Not applicable
Human Healthy Subjects40 mg (i.v.)Not specifiedNot specified19.2% ± 7.7%[3]
Rat N/ADirect quantitative data on spontaneous heart rate reduction not available in the reviewed literature.N/AN/AN/A

Note: The studies in rats focused on the anti-ischemic and anti-arrhythmic properties of this compound or its interaction with other agents, without reporting the direct effect on the spontaneous heart rate.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the "funny" current (If) in the sinoatrial node, which is crucial for the spontaneous diastolic depolarization and pacemaker activity of the heart.

Alinidine_Mechanism cluster_SANode Sinoatrial Node Pacemaker Cell If_Channel If Channel (HCN Channel) Diastolic_Depolarization Slow Diastolic Depolarization If_Channel->Diastolic_Depolarization Initiates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines This compound This compound This compound->If_Channel Inhibits

Caption: Mechanism of this compound's Bradycardic Effect.

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for replication and comparison.

Study in Anesthetized Dogs (Endotoxic Shock Model)
  • Species: Dogs (weight 28 ± 4 kg).

  • Anesthesia: Pentobarbital.

  • Experimental Model: Escherichia coli endotoxin (3 mg/kg) was injected to induce septic shock. This was followed by saline infusion to maintain pulmonary artery occlusion pressure. Dobutamine (10 µg/kg/min) was infused to induce tachycardia.

  • Drug Administration: this compound was administered as a single intravenous bolus of 1 mg/kg.

  • Heart Rate Measurement: Heart rate was monitored throughout the experiment.

Study in Conscious Dogs
  • Species: Conscious dogs.

  • Drug Administration: this compound was administered via four intravenous injections of 0.5, 0.5, 1, and 2 mg/kg at 30-minute intervals.

  • Heart Rate Measurement: Sinus rate was determined from electrocardiogram recordings.

Study in Isolated Rabbit Atria
  • Species: Rabbits.

  • Preparation: Isolated right atria were used.

  • Experimental Setup: The atria were placed in an organ bath containing a physiological salt solution.

  • Drug Administration: this compound was added to the bath to achieve a concentration of 2.9 µM.

  • Measurement: The spontaneous electrical activity of the sinoatrial node was recorded to determine the cycle length.[2]

Study in Healthy Human Subjects
  • Participants: Healthy human subjects.

  • Drug Administration: A single intravenous dose of 40 mg of this compound was administered.

  • Heart Rate Measurement: Heart rate was measured before and after drug administration.

Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the bradycardic effect of a compound like this compound in an in vivo animal model.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (e.g., Anesthesia, Instrumentation) Start->Animal_Prep Baseline_Measurement Baseline Heart Rate Measurement Animal_Prep->Baseline_Measurement Drug_Admin This compound Administration (Specify Dose and Route) Baseline_Measurement->Drug_Admin Post_Drug_Measurement Post-Administration Heart Rate Monitoring Drug_Admin->Post_Drug_Measurement Data_Analysis Data Analysis (Calculate % Reduction) Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized In Vivo Experimental Workflow.

Reproducibility and Species-Specific Considerations

The bradycardic effect of this compound is reproducible across the studied species (dog, rabbit, human), consistently demonstrating a reduction in heart rate or a prolongation of the cardiac cycle. The underlying mechanism of If current inhibition in the sinoatrial node appears to be conserved.

However, the magnitude of the effect and the effective dose vary between species. For instance, intravenous doses in the range of 1-4 mg/kg in dogs produce a significant bradycardic response, while in humans, a fixed intravenous dose of 40 mg is effective. In vitro studies in rabbits show a clear effect at micromolar concentrations.

The lack of direct quantitative data on spontaneous heart rate reduction in rats in the reviewed literature highlights a gap in the comparative understanding of this compound's effects. While studies in isolated rat hearts suggest complex interactions with other pathways, further research is needed to quantify its direct bradycardic effect in this species for a more complete cross-species comparison.

References

Comparative Analysis of Alinidine and Other Heart Rate Modulators on Heart Rate Variability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of cardiovascular drugs on autonomic function is paramount. Heart rate variability (HRV) serves as a critical non-invasive marker of this function. This guide provides a comparative statistical analysis of Alinidine and other heart rate-lowering agents—Ivabradine and Clonidine—on HRV.

Therefore, this guide will focus on a detailed comparison of two alternative heart rate-lowering drugs, Ivabradine and Clonidine, for which quantitative HRV data are available. Ivabradine shares a similar primary mechanism with this compound as an Iƒ current inhibitor, while Clonidine acts centrally as an alpha-2 adrenergic agonist.

Quantitative Data on Heart Rate Variability

The following table summarizes the effects of Ivabradine and Clonidine on key HRV parameters from published studies.

DrugStudy PopulationHRV ParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)Percentage Changep-value
Ivabradine Patients with nonischemic dilated cardiomyopathySDNN (ms)56.2 ± 15.787.9 ± 19.4+56.4%< 0.0001
RMSSD (ms)13.5 ± 4.617.8 ± 5.4+31.9%< 0.0001
SDANN (ms)49.5 ± 14.776.4 ± 19.5+54.3%< 0.0001
SDNN Index (ms)24.7 ± 8.838.3 ± 13.1+55.1%< 0.0001
pNN50 (%)2.4 ± 1.63.2 ± 2.2+33.3%< 0.0001
Clonidine Adolescents with chronic fatigue syndromeSDNN (ms)--Difference of +12.0 ms0.05
LF-HRV (absolute units)--Ratio of 1.40.007
Clonidine Patients undergoing spinal anesthesiaLF/HF Ratio3.31 ± 3.24 (Rest)2.39 ± 3.39 (Recovery)-27.8%0.264

SDNN: Standard deviation of all normal-to-normal (NN) intervals. RMSSD: The square root of the mean of the squares of successive differences between adjacent NN intervals. SDANN: Standard deviation of the average NN intervals calculated over short periods, typically 5 minutes. SDNN Index: The mean of the standard deviations of all NN intervals for all 5-minute segments of a 24-hour recording. pNN50: The proportion of pairs of successive NN intervals that differ by more than 50 ms. LF-HRV: Low-frequency power of heart rate variability. LF/HF Ratio: Ratio of low-frequency power to high-frequency power.

Experimental Protocols

Ivabradine Study in Patients with Nonischemic Dilated Cardiomyopathy
  • Objective: To evaluate the effect of Ivabradine on time-domain indices of HRV in patients with heart failure of nonischemic origin.[4][5]

  • Study Population: 48 patients with compensated nonischemic dilated cardiomyopathy.

  • Intervention: Ivabradine treatment was initiated and titrated according to heart failure guidelines over a period of 8 weeks.

  • Data Collection: 24-hour Holter monitoring was performed on each patient before the initiation of Ivabradine and after the 8-week treatment period.

  • HRV Analysis: Time-domain HRV parameters, including SDNN, RMSSD, SDANN, SDNN index, and pNN50, were calculated from the 24-hour Holter recordings.

Clonidine Study in Adolescents with Chronic Fatigue Syndrome
  • Objective: To investigate the effects of low-dose Clonidine on autonomic cardiovascular control in adolescents with Chronic Fatigue Syndrome (CFS).

  • Study Population: 120 adolescent patients with CFS (60 in the Clonidine group, 60 in the placebo group).

  • Intervention: Patients received either Clonidine (25 µg or 50 µg twice daily based on body weight) or a placebo for 9 weeks in a randomized, double-blind manner.

  • Data Collection: Cardiovascular variables, including HRV, were assessed at baseline and after 8 weeks of treatment.

  • HRV Analysis: HRV was analyzed in the time domain (SDNN) and frequency domain (low-frequency power) during supine rest.

Visualizing Methodologies and Mechanisms

To further elucidate the processes and pathways discussed, the following diagrams are provided.

experimental_workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up Assessment cluster_analysis Statistical Analysis p1 Inclusion/Exclusion Criteria Assessment p2 Informed Consent p1->p2 b1 24-Hour Holter Monitoring p2->b1 b2 Baseline HRV Parameter Calculation (SDNN, RMSSD, LF/HF) b1->b2 i1 Randomization b2->i1 i2 Drug Administration (e.g., this compound, Ivabradine, Clonidine) i1->i2 i3 Placebo Administration i1->i3 f1 24-Hour Holter Monitoring i2->f1 i3->f1 f2 Follow-up HRV Parameter Calculation f1->f2 s1 Comparison of Baseline and Follow-up HRV Data f2->s1

Experimental Workflow for HRV Drug Assessment

signaling_pathways cluster_alinidine_ivabradine This compound & Ivabradine Pathway cluster_clonidine Clonidine Pathway a1 This compound / Ivabradine a2 Inhibition of Iƒ Current in Sinoatrial Node a1->a2 a3 Slowing of Diastolic Depolarization a2->a3 a4 Decreased Heart Rate a3->a4 c1 Clonidine c2 Activation of Central α2-Adrenergic Receptors c1->c2 c3 Reduced Sympathetic Outflow from CNS c2->c3 c4 Decreased Heart Rate c3->c4

Comparative Signaling Pathways

References

Cross-Validation of Alinidine's Mechanism of Action in Different Cardiac Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Alinidine, a bradycardic agent, across various cardiac preparations. Through a detailed comparison with other heart rate-lowering alternatives, including Ivabradine and the beta-blocker Propranolol, this document aims to offer an objective overview supported by experimental data to inform future research and drug development.

Executive Summary

This compound exerts its primary effect by reducing heart rate through the modulation of ion channels in cardiac pacemaker cells. Its principal mechanism involves the inhibition of the "funny" current (If), a key determinant of diastolic depolarization in the sinoatrial (SA) node. Additionally, this compound has been shown to affect other cardiac ion currents, including the L-type calcium current (ICa,L) and delayed rectifier potassium currents (IK), contributing to its overall electrophysiological profile. This guide presents quantitative data on these effects, details the experimental protocols used to elicit these findings, and provides a comparative analysis with other prominent heart rate-reducing agents.

Comparative Data on Electrophysiological Effects

The following tables summarize the quantitative effects of this compound and its comparators on key cardiac electrophysiological parameters.

Table 1: Effect on Heart Rate and Sinoatrial Node Function

DrugPreparationConcentration/DoseEffect on Heart Rate / Spontaneous FrequencyKey Findings & Citations
This compound Rabbit SA Node Cells0.3 - 100 µg/mLDose-dependent decrease in spontaneous frequency.[1]Decreased the slope of diastolic depolarization.[1][2]
Rabbit Isolated Atria2.9 µM13% ± 7% prolongation of spontaneous cycle length.[3]Selective slowing of phase 4-depolarization of pacemaker fibers.[3]
Anesthetized Dogs0.5 - 1.0 mg/kgReduced sinus node rate.
Ivabradine Rabbit SA Node Cells3 µM~15% reduction in spontaneous AP firing rate.Selective If inhibitor.
Mouse SA Node Cells-Dose-dependently reduced heart rate from ~600 to 200 bpm (ED50 = 4.7 mg/kg).No subtype-specificity for HCN channels.
Propranolol Human Papillary Muscle10-8 to 10-6 g/mLConcentration-dependent decrease in heart rate.Beta-adrenergic blockade and direct membrane effects.
Human Subjects0.1 mg/kg IVSignificant increase in mean spontaneous cycle length (mean change 122 ms).

Table 2: Effect on Cardiac Ion Channels

DrugIon ChannelPreparationConcentrationEffect (% inhibition, IC50)Key Findings & Citations
This compound If / Ih (Funny Current)Rabbit SA Node Cells-Reduced hyperpolarization-activated inward current.Block was potential-dependent and maximal in the diastolic depolarization range.
ICa,L (L-type Ca2+ Current)Rabbit SA Node Cells-Suppressed the slow inward current (Is).
IK (Delayed Rectifier K+ Current)Rabbit SA Node Cells-Suppressed the outward current (Ik).
Ivabradine If (Funny Current)Rabbit SA Node Cells3 µM~66% block at -100 mV.Open-channel blocker with use-dependence.
If (hHCN Channels)Cloned Human ChannelsIC50 ≈ 2.25 µMNo subtype-specificity among HCN1-4.
Propranolol INa (Sodium Current)Recombinant Human Channels-Blocks cardiac and neuronal voltage-gated sodium channels.Contributes to its anti-arrhythmic "membrane stabilizing" effects.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Intracellular Microelectrode Recording in Sinoatrial Node Preparations

Objective: To measure spontaneous action potentials and the effects of drugs on pacemaker activity in intact SA node tissue.

  • Preparation: The right atrium, including the SA node, is dissected from a rabbit heart and pinned to the bottom of a tissue chamber. The preparation is continuously superfused with oxygenated Tyrode's solution at 36-37°C.

  • Recording: Glass microelectrodes filled with 3 M KCl are used to impale individual pacemaker cells within the SA node. Transmembrane potentials are recorded using a high-input impedance amplifier.

  • Parameters Measured:

    • Spontaneous cycle length (time between consecutive action potentials)

    • Action potential duration (APD) at various levels of repolarization (e.g., APD50, APD90)

    • Rate of diastolic depolarization (slope of phase 4)

    • Maximum diastolic potential

    • Action potential amplitude and overshoot

  • Drug Application: this compound and other compounds are added to the superfusing solution at known concentrations.

Whole-Cell Patch Clamp for If Recording in Sinoatrial Node Cells

Objective: To isolate and measure the funny current (If) and assess its modulation by pharmacological agents.

  • Cell Isolation: Single pacemaker cells are enzymatically isolated from the rabbit SA node.

  • Recording Configuration: The whole-cell patch-clamp technique is employed. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution typically containing (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH.

  • External Solution: The external solution (Tyrode's) contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5.5 glucose, with the pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors like BaCl2 (for IK1) and MnCl2 or CdCl2 (for ICa) can be added.

  • Voltage Protocol: To elicit If, the membrane potential is held at a holding potential of approximately -35 mV to -40 mV and then stepped to hyperpolarizing potentials (e.g., from -40 mV to -120 mV in 10 mV increments).

  • Data Analysis: The amplitude and kinetics of the elicited current are measured and analyzed to determine the current-voltage relationship and the effect of the drug on the channel's conductance and gating properties.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound and Comparators

cluster_0 Cell Membrane If If Channel (HCN) ICaL ICa,L Channel IK IK Channel Beta_Receptor β-Adrenergic Receptor Beta_Receptor->If Modulates This compound This compound This compound->If Inhibits This compound->ICaL Inhibits This compound->IK Inhibits Ivabradine Ivabradine Ivabradine->If Specifically Inhibits Propranolol Propranolol Propranolol->Beta_Receptor Blocks Catecholamines Catecholamines Catecholamines->Beta_Receptor Activates

Caption: Signaling pathways of this compound and its comparators.

Experimental Workflow for Cardiac Electrophysiology

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Rabbit, Guinea Pig) Tissue_Isolation Cardiac Tissue Isolation (e.g., SA Node, Papillary Muscle) Animal_Model->Tissue_Isolation Cell_Isolation Enzymatic Cell Isolation (for Patch Clamp) Tissue_Isolation->Cell_Isolation Microelectrode Intracellular Microelectrode Recording Tissue_Isolation->Microelectrode Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp Drug_Application Drug Application (this compound, Comparators) Microelectrode->Drug_Application Patch_Clamp->Drug_Application AP_Analysis Action Potential Parameter Analysis Drug_Application->AP_Analysis Current_Analysis Ion Current Analysis (I-V, Kinetics) Drug_Application->Current_Analysis Dose_Response Dose-Response Curve Generation AP_Analysis->Dose_Response Current_Analysis->Dose_Response

Caption: General workflow for cardiac electrophysiology experiments.

Comparative Analysis of Mechanism of Action

This compound

This compound's primary bradycardic effect stems from its inhibition of the If current in SA node cells, which slows the rate of diastolic depolarization and thus prolongs the cardiac cycle. Unlike more specific If inhibitors, this compound also demonstrates effects on ICa,L and IK, suggesting a less selective mode of action. This broader ionic profile may contribute to other electrophysiological effects, such as a prolongation of the action potential duration.

Ivabradine

Ivabradine is a more selective inhibitor of the If current. Its mechanism is characterized by a use-dependent block, meaning its inhibitory effect is more pronounced at higher heart rates. Ivabradine shows little to no effect on other cardiac ion channels at therapeutic concentrations, which accounts for its more specific heart rate-lowering action with minimal effects on myocardial contractility and blood pressure.

Propranolol

Propranolol, a non-selective beta-blocker, reduces heart rate through a different mechanism. It competitively antagonizes beta-adrenergic receptors, thereby blocking the effects of catecholamines (e.g., adrenaline and noradrenaline) on the heart. This leads to a decrease in the slope of phase 4 depolarization in pacemaker cells. In addition to its beta-blocking activity, propranolol also exhibits "membrane-stabilizing" effects by blocking cardiac sodium channels, which contributes to its antiarrhythmic properties.

Conclusion

This compound effectively reduces heart rate primarily by inhibiting the If current, but its mechanism is less selective than that of Ivabradine, with additional effects on ICa,L and IK. This multi-channel action distinguishes it from both the highly specific If inhibitor Ivabradine and the beta-blocker Propranolol, which acts via adrenergic receptor antagonism and sodium channel blockade. The data presented in this guide highlight the distinct electrophysiological profiles of these agents, providing a basis for their differential therapeutic applications and for guiding future research in the development of novel bradycardic drugs. The detailed experimental protocols offer a framework for the cross-validation of these and other cardiovascular compounds.

References

A Head-to-Head Comparison of Alinidine and Other Sinus Node Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Alinidine and other prominent sinus node inhibitors, including Ivabradine, Zatebradine, and Cilobradine. These agents, primarily known for their heart rate-lowering effects, achieve their action by modulating the "funny" current (If) in the sinoatrial node. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Mechanism of Action: Targeting the "Funny" Current

Sinus node inhibitors exert their chronotropic effects by directly targeting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current in the sinoatrial node. This inward current of sodium and potassium ions is a key determinant of the diastolic depolarization phase of the cardiac action potential, and thus, the heart rate. By inhibiting this current, these drugs slow the rate of spontaneous depolarization, leading to a reduction in heart rate.[1][2]

This compound, an N-allyl-clonidine derivative, was one of the earlier compounds developed to specifically reduce heart rate.[3] Its mechanism involves the inhibition of the pacemaker current by altering the maximal channel conductance and the voltage threshold.[4] However, its development was halted due to a lack of specificity, as it also exhibited blocking effects on calcium and potassium channels.[4]

Ivabradine, a more recent and widely used sinus node inhibitor, demonstrates a more selective action on the If current. It binds to the intracellular side of the HCN4 channel, the predominant isoform in the sinoatrial node, leading to a use-dependent block. Zatebradine and Cilobradine also function as If current inhibitors, with studies indicating a use-dependent blockade of HCN channels.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for the inhibition of the If current by various sinus node inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and values can vary based on the specific HCN channel isoform and the experimental setup.

DrugIC50 (µM)HCN Channel Isoform(s)Experimental ModelReference(s)
Ivabradine ~2.25hHCN1, hHCN2, hHCN3, hHCN4Cloned human HCN channels
Zatebradine ~1.96hHCN1, hHCN2, hHCN3, hHCN4Cloned human HCN channels
Cilobradine ~0.99hHCN1, hHCN2, hHCN3, hHCN4Cloned human HCN channels
Cilobradine ~0.62Native IfMouse sinoatrial node cells
This compound Not explicitly reported as an IC50 value for If inhibition. Studies show a dose-dependent reduction in diastolic depolarization at concentrations between 0.7-14.3 µM.Native IfRabbit sinoatrial node

Electrophysiological Effects: A Comparative Overview

The following table summarizes the key electrophysiological effects of this compound and Ivabradine based on preclinical and clinical studies.

ParameterThis compoundIvabradine
Heart Rate Dose-dependent reduction.Dose-dependent reduction.
Sinoatrial Node Decreases slope of diastolic depolarization.Decreases slope of diastolic depolarization.
Action Potential Duration Prolongs the terminal part of the action potential.No significant effect on ventricular repolarization.
Other Ion Channels Blocks calcium and potassium channels.Highly selective for If with minimal effects on other channels at therapeutic concentrations.
Intra-atrial, AV, and Intraventricular Conduction Not altered.Not altered.
Effective Refractory Period (Atrium, AV Node, Ventricle) Unaffected.Unaffected.

Signaling Pathway and Experimental Workflows

To better understand the mechanism of action and the methods used to study these inhibitors, the following diagrams are provided.

HCN Channel Activation Pathway HCN Channel Activation and Inhibition cluster_membrane Cell Membrane HCN HCN Channel If_current Funny Current (If) (Na+/K+ influx) HCN->If_current generates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN opens cAMP cAMP cAMP->HCN sensitizes AC Adenylate Cyclase AC->cAMP converts ATP ATP G_protein G-protein G_protein->AC activates Beta_receptor β-Adrenergic Receptor Beta_receptor->G_protein activates Norepinephrine Norepinephrine Norepinephrine->Beta_receptor activates Inhibitors Sinus Node Inhibitors (this compound, Ivabradine, etc.) Inhibitors->HCN blocks Depolarization Diastolic Depolarization If_current->Depolarization initiates Heart_Rate Heart Rate Depolarization->Heart_Rate determines

Figure 1: HCN Channel Activation and Inhibition Pathway

Voltage_Clamp_Workflow Experimental Workflow: Voltage-Clamp Electrophysiology A 1. Cell Isolation (e.g., Sinoatrial Node Myocytes) B 2. Patch-Clamp Setup (Whole-cell configuration) A->B C 3. Membrane Potential Clamping (Holding potential set) B->C D 4. Voltage Protocol Application (Hyperpolarizing steps to activate If) C->D E 5. Current Recording (Control) (Measure baseline If current) D->E F 6. Drug Application (Perfusion with sinus node inhibitor) E->F G 7. Current Recording (Drug) (Measure If current in the presence of the inhibitor) F->G H 8. Data Analysis (Current-voltage relationship, IC50 calculation) G->H

Figure 2: Voltage-Clamp Electrophysiology Workflow

Experimental Protocols

Electrophysiological Study of this compound in Rabbit Sinoatrial Node Cells

Objective: To investigate the electrophysiological effects of this compound on isolated sinoatrial node cells.

Methodology:

  • Cell Isolation: Single sinoatrial node cells were isolated from rabbit hearts.

  • Electrophysiological Recording: The whole-cell patch-clamp technique was used to record ionic currents and action potentials.

  • Voltage-Clamp Protocol: To measure the hyperpolarization-activated inward current (Ih or If), membrane potential was held at a holding potential and then stepped to various hyperpolarizing potentials.

  • Drug Application: this compound was applied at concentrations ranging from 0.3 to 100 µg/ml.

  • Data Analysis: The effects of this compound on the amplitude and kinetics of If, as well as on other currents like the slow inward current (Is) and the outward current (Ik), were analyzed. The impact on the action potential parameters, such as the rate of diastolic depolarization, was also quantified.

Clinical Trial of Ivabradine in Patients with Chronic Stable Angina

Objective: To compare the anti-anginal and anti-ischemic effects of ivabradine with atenolol in patients with chronic stable angina.

Methodology:

  • Study Design: A randomized, double-blind, parallel-group study.

  • Patient Population: Patients with a history of chronic stable angina.

  • Treatment Arms:

    • Ivabradine: 5 mg twice daily, up-titrated to 7.5 mg or 10 mg twice daily.

    • Atenolol: 50 mg once daily, up-titrated to 100 mg once daily.

  • Efficacy Endpoints:

    • Primary: Change from baseline in total exercise duration on a treadmill.

    • Secondary: Time to angina onset, time to 1mm ST-segment depression, and frequency of angina attacks.

  • Duration: 16 weeks.

  • Assessments: Exercise tolerance tests were performed at baseline and at regular intervals during the treatment period.

Conclusion

This compound and other sinus node inhibitors like Ivabradine, Zatebradine, and Cilobradine represent a distinct class of cardiovascular drugs that reduce heart rate by targeting the If current in the sinoatrial node. While this compound showed early promise, its lack of specificity limited its clinical development. In contrast, Ivabradine has emerged as a more selective and clinically valuable agent for the management of stable angina and heart failure. Further head-to-head preclinical studies with standardized methodologies would be beneficial to provide a more definitive quantitative comparison of the potency and selectivity of these compounds. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of cardiovascular drug discovery and development.

References

Assessing the specificity of Alinidine for the sinoatrial node compared to atrioventricular node

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data reveals Alinidine's selective electrophysiological effects on the sinoatrial (SA) node over the atrioventricular (AV) node. This guide synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the specificity of this compound's bradycardic action.

This compound, a derivative of clonidine, has been investigated for its heart rate-lowering properties. Experimental evidence strongly indicates that its primary mechanism of action is centered on the SA node, the heart's natural pacemaker, with minimal impact on the AV node, which is responsible for conducting electrical impulses from the atria to the ventricles. This selective action makes this compound a subject of interest for researchers studying specific bradycardic agents.

Quantitative Comparison of this compound's Effects on SA and AV Nodes

The following table summarizes the differential effects of this compound on key electrophysiological parameters of the SA and AV nodes, as determined in various experimental models.

ParameterSinoatrial (SA) NodeAtrioventricular (AV) NodeSpecies/ModelKey Findings
Spontaneous Cycle Length / Sinus Rate Dose-dependent increase in cycle length (bradycardia)[1][2]No significant effect on intrinsic AV nodal rhythm.Rabbit, Dog, HumanThis compound at concentrations of 5-25 µg/mL significantly slowed the sinus rate in dogs[3]. In rabbits, 2.9 µM this compound prolonged the spontaneous cycle length by 58 ms[2].
Diastolic Depolarization Rate (Phase 4) Selective slowing of the rate of diastolic depolarization[1].Not applicable as the primary pacemaker is the SA node.RabbitThe bradycardic effect is primarily due to the reduced slope of phase 4 depolarization in SA node pacemaker cells.
Corrected Sinus Node Recovery Time (CSNRT) IncreasedNo effect.Human, RabbitIn humans, intravenous this compound increased the sinus node recovery time. A similar increase was observed in rabbits.
Atrioventricular (AV) Conduction (A-H Interval) No direct effect.No effect on the A-H interval of the His bundle electrogram.DogThis compound administered at 1-100 µg/mL into the AV node artery did not alter the A-H interval.
Effective Refractory Period (ERP) Atrial ERP increased by ~10%.No effect on the effective refractory period of the AV node.Human, RabbitStudies in humans demonstrated no change in the AV nodal ERP following this compound administration.
Functional Refractory Period (FRP) Not a primary parameter for SA node function.No effect on the functional refractory period of the AV node.HumanThis compound did not alter the functional refractory period of the AV node in human subjects.

Mechanistic Insights: The Signaling Pathway of this compound

This compound's primary molecular target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the "funny" current (If) in pacemaker cells of the SA node. This current plays a crucial role in initiating the diastolic depolarization phase of the action potential.

Alinidine_Signaling_Pathway This compound This compound HCN_Channel HCN Channel (If Current) This compound->HCN_Channel Inhibits Diastolic_Depolarization Rate of Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Decreases Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Decreases

This compound's inhibitory effect on the HCN channel and subsequent impact on heart rate.

By inhibiting the If current, this compound slows the rate of diastolic depolarization, thereby prolonging the cardiac cycle and reducing the heart rate. Some studies also suggest that this compound may have a minor inhibitory effect on the slow inward calcium current (ICa,L) and the delayed rectifier potassium current (IK) at higher concentrations, although its primary and most potent action is on If.

Experimental Protocols

The following are summaries of the methodologies employed in key studies that have elucidated the specificity of this compound.

In Vitro Electrophysiological Recordings in Rabbit SA Node
  • Preparation: Isolated rabbit right atria containing the SA node were dissected and superfused with Tyrode's solution at 35-37°C, bubbled with 95% O₂ and 5% CO₂.

  • Recording: Transmembrane action potentials were recorded from pacemaker cells in the SA node using glass microelectrodes filled with 3 M KCl.

  • Parameters Measured: Spontaneous cycle length, rate of diastolic depolarization, action potential amplitude, and duration were measured before and after the application of this compound at various concentrations (0.57 to 29 x 10⁻⁶ M).

  • Data Analysis: Dose-response curves were constructed to quantify the effect of this compound on the measured parameters.

In Vivo Electrophysiological Studies in Anesthetized Dogs
  • Animal Preparation: Anesthetized dogs were instrumented for the recording of intracardiac electrograms.

  • Drug Administration: this compound (1-100 µg/mL) was selectively perfused into the sinus node artery or the AV node artery.

  • Measurements: His bundle electrograms were recorded to measure the A-H interval (an index of AV nodal conduction time) and the H-V interval. Sinus cycle length and other electrophysiological parameters were also monitored.

  • Stimulation Protocols: Programmed electrical stimulation of the atria was used to determine the effective and functional refractory periods of the AV node.

Experimental_Workflow cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Analysis Animal_Model Animal Model (e.g., Rabbit, Dog) Isolation Isolation of Heart or In Situ Preparation Animal_Model->Isolation Baseline Baseline Electrophysiological Recordings (ECG, Intracardiac) Isolation->Baseline Drug_Admin This compound Administration (Varying Concentrations) Baseline->Drug_Admin Post_Drug Post-Alinidine Recordings Drug_Admin->Post_Drug Comparison Comparison of Pre- and Post-Alinidine Data Post_Drug->Comparison Conclusion Assessment of Specificity for SA vs. AV Node Comparison->Conclusion

A generalized workflow for assessing the electrophysiological effects of this compound.

Conclusion

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Alinidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational drugs like alinidine are paramount to ensuring a safe laboratory environment and preventing ecological contamination. Adherence to established protocols is not only a matter of regulatory compliance but also a core component of ethical scientific practice. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the environment.

This compound is recognized as harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of through standard waste streams or released into the environment[1]. The following procedures outline the approved methods for its disposal as a hazardous chemical waste.

Hazard and Precautionary Data for this compound

For quick reference, the following table summarizes key hazard and disposal information for this compound.

Hazard ClassificationGHS Hazard StatementsPrecautionary Disposal Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1]P501: Dispose of contents/ container to an approved waste disposal plant[1][2]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with other investigational drugs, must be handled as hazardous waste. This protocol is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Phase 1: Waste Segregation and Collection
  • Identify this compound Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Pure this compound substance

    • Solutions containing this compound

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats

    • Contaminated labware (e.g., vials, syringes, pipette tips, and bench paper)

  • Use a Compatible Waste Container:

    • Select a container that is chemically compatible with this compound (e.g., glass or plastic).

    • The container must be in good condition, with a secure, leak-proof lid.

Phase 2: Labeling and Storage
  • Properly Label the Container:

    • Attach a "HAZARDOUS WASTE" label to the container.

    • The label must include the following information:

      • The full chemical name: "this compound" (no abbreviations).

      • The concentration and physical state (solid or liquid).

      • The name of the Principal Investigator (PI).

      • The laboratory location (building and room number) and a contact phone number.

  • Store in a Designated Area:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be a secure, well-ventilated area, away from general laboratory traffic.

    • Ensure secondary containment, such as a larger tub with a lid, is used for liquid waste containers.

Phase 3: Final Disposal
  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Complete any required waste disposal request forms provided by your EHS office.

  • Incineration:

    • This compound waste will be transported by a licensed hazardous materials vendor to an EPA-permitted incinerator for final destruction. This is the standard and required method for the disposal of investigational drugs to ensure complete destruction and prevent environmental release.

Experimental Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the laboratory to its final destruction.

AlinidineDisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) Coordination cluster_disposal Final Disposition start Start: This compound Waste Generation segregate Segregate Waste: - Pure this compound - Contaminated Materials - Solutions start->segregate Identify Waste containerize Containerize in Compatible & Labeled Hazardous Waste Container segregate->containerize Package Securely store Store in Designated Satellite Accumulation Area (SAA) containerize->store Secure Storage request_pickup Submit Waste Disposal Request to EHS store->request_pickup Initiate Disposal pickup EHS or Licensed Vendor Picks Up Waste request_pickup->pickup transport Transport to Permitted Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate Final Treatment end End: Complete Destruction incinerate->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Alinidine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for Alinidine, targeting researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to answer specific operational questions, fostering a culture of safety and trust in laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Category 4.[1]

  • Acute and Chronic Aquatic Toxicity: Category 1.[1]

It is crucial to handle this compound with care to avoid ingestion and prevent its release into the environment.

Quantitative Toxicity Data

Data PointValueClassification/Remarks
Oral LD50 (Rat) Data not availableClassified as Acute Toxicity, Oral (Category 4).[1]
Aquatic Toxicity Data not availableClassified as Acute and Chronic Aquatic Toxicity (Category 1).[1]
Occupational Exposure Limit (OEL) Not establishedNo specific OEL has been established for this compound. Handling should be based on a risk assessment for potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection N95 or higher-rated respiratorRecommended for handling powders or when aerosols may be generated.
Hand Protection Double nitrile glovesThe outer pair should be changed immediately if contaminated.
Body Protection Disposable lab coat or gownShould be dedicated to work with potent compounds and disposed of after use.
Eye Protection Chemical splash goggles or safety glasses with side shieldsTo protect against splashes and airborne particles.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with appropriate hazard warnings.

2. Weighing and Aliquoting:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to control dust.

  • Use dedicated utensils (spatulas, weigh boats) for this compound.

  • Handle the compound gently to minimize the generation of airborne dust.

3. Solution Preparation:

  • When dissolving, add the solvent to the solid this compound slowly to prevent splashing.

  • Keep containers covered as much as possible during the process.

4. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment that have come into contact with this compound using a suitable deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol and then water).

  • Remove and dispose of PPE in the designated hazardous waste stream immediately after handling.

  • Thoroughly wash hands with soap and water after completing work and removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Disposal Route: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures: Chemical Spill Response

In the event of an this compound spill, immediate and appropriate action is required to contain the spill and protect personnel. The following workflow outlines the necessary steps.

cluster_SpillResponse Chemical Spill Response Workflow for this compound A IMMEDIATE ACTIONS - Alert personnel in the immediate area. - Evacuate the contaminated area. B ASSESS THE SPILL - Determine the size and nature of the spill. - If the spill is large or you are unsure how to proceed, contact EH&S immediately. A->B Secure the area C CONTAINMENT - Don appropriate PPE (respirator, double gloves, lab coat, goggles). - Cover the spill with absorbent material, working from the outside in. B->C Proceed with caution D CLEANUP - For powders, gently wet the absorbent material to prevent aerosolization. - Carefully collect all contaminated materials into a hazardous waste bag. C->D Once contained E DECONTAMINATION - Clean the spill area with a deactivating solution (e.g., 10% bleach), followed by 70% ethanol and water. D->E After initial cleanup F DISPOSAL & REPORTING - Seal and label the hazardous waste bag. - Dispose of waste through the proper channels. - Report the incident to your supervisor and EH&S. E->F Final step

Figure 1. Step-by-step workflow for responding to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.